molecular formula C12H18N2O2 B1521630 tert-Butyl (2-amino-6-methylphenyl)carbamate CAS No. 885270-79-1

tert-Butyl (2-amino-6-methylphenyl)carbamate

Cat. No.: B1521630
CAS No.: 885270-79-1
M. Wt: 222.28 g/mol
InChI Key: DUMFKNCZZQVNHD-UHFFFAOYSA-N
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Description

Tert-Butyl (2-amino-6-methylphenyl)carbamate (CAS 885270-79-1) is a chemical building block of significant value in medicinal chemistry and drug discovery research. This compound, with the molecular formula C12H18N2O2 and an average mass of 222.28 g/mol, features both a primary aromatic amine and a tert-butyl carbamate (Boc) protecting group . The Boc group is a cornerstone in organic synthesis, prized for its stability and the ease with which it can be removed under mild acidic conditions. This makes the compound an essential intermediate for the systematic synthesis of complex molecules, particularly in the construction of amide-based pharmacophores . In research settings, structurally analogous compounds have been utilized as key precursors in the development of bioactive molecules, demonstrating potential in areas such as anti-inflammatory agent development . The carbamate functional group itself is a privileged structural motif in modern pharmaceuticals, known to enhance a compound's metabolic stability and its ability to penetrate cell membranes, thereby improving the pharmacokinetic properties of drug candidates . As such, this chemical serves as a versatile scaffold for researchers working across various fields, including the synthesis of enzyme inhibitors and other therapeutic agents. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate care, noting that it should be stored in a dark place under an inert atmosphere at room temperature to maintain stability .

Properties

IUPAC Name

tert-butyl N-(2-amino-6-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18N2O2/c1-8-6-5-7-9(13)10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMFKNCZZQVNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655591
Record name tert-Butyl (2-amino-6-methylphenyl)carbamate
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Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-79-1
Record name tert-Butyl (2-amino-6-methylphenyl)carbamate
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Record name 885270-79-1
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Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of tert-Butyl (2-amino-6-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of tert-Butyl (2-amino-6-methylphenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to deliver a self-validating framework for understanding this important chemical entity.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₂H₁₈N₂O₂, is a carbamate derivative of 2-methylaniline. The core of its structure is a benzene ring substituted with an amino group, a methyl group, and a tert-butoxycarbonyl (Boc) protected amino group. The strategic placement of these functional groups imparts specific chemical properties that are of significant interest in medicinal chemistry and organic synthesis.

The presence of the bulky tert-butyl group on the carbamate moiety provides steric hindrance, which can influence the molecule's reactivity and conformational preferences. The free amino group and the methyl group on the aromatic ring are key features that can be exploited for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Method
Molecular Weight222.28 g/mol Calculated
Molecular FormulaC₁₂H₁₈N₂O₂-
XLogP32.8Predicted
Hydrogen Bond Donor Count2Calculated
Hydrogen Bond Acceptor Count3Calculated
Rotatable Bond Count3Calculated
Structural Elucidation by Computational Modeling

To visualize the three-dimensional arrangement of atoms and understand the electronic distribution within the molecule, computational modeling is a powerful tool. The following DOT script generates a 2D representation of the molecular structure, highlighting the key functional groups.

Caption: 2D representation of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through the protection of one of the amino groups of 2,6-dimethylaniline with a Boc group. A general and effective method for the synthesis of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (Boc)₂O.[1]

Experimental Workflow

The following diagram illustrates the proposed synthetic workflow.

synthesis_workflow reactant 2,6-Dimethylaniline reaction Reaction at Room Temperature reactant->reaction reagent Di-tert-butyl dicarbonate ((Boc)₂O) reagent->reaction solvent Solvent (e.g., THF, Dichloromethane) solvent->reaction base Base (e.g., Triethylamine) base->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Sources

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (2-amino-6-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-Butyl (2-amino-6-methylphenyl)carbamate (CAS No. 179974-04-2) is a mono-protected aromatic diamine that serves as a critical building block in modern organic synthesis. Its structure, featuring a Boc-protected amine and a free aniline on a substituted phenyl ring, allows for selective functionalization, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials. The strategic use of the acid-labile tert-butyloxycarbonyl (Boc) protecting group provides a robust yet easily removable shield, enabling complex molecular architectures to be constructed with high precision.

This guide provides an in-depth analysis of the core physicochemical properties of this compound, focusing on its solubility and stability. As a Senior Application Scientist, this document moves beyond a simple recitation of data. Instead, it offers a framework for understanding why this compound behaves as it does and provides detailed, field-proven protocols for researchers to validate and expand upon these characteristics in their own laboratories. The integrity of any synthetic process relies on a foundational understanding of the intermediates involved; this guide is intended to provide that foundation.

Chemical and Physical Properties

A comprehensive understanding of a compound's fundamental properties is the bedrock of its effective application. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource/Notes
CAS Number 179974-04-2Identified from chemical supplier databases.
Molecular Formula C₁₂H₁₈N₂O₂Based on chemical structure.
Molecular Weight 222.28 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Based on analogous compounds like tert-Butyl-N-(2-methylphenyl)carbamate.[1]
Predicted XlogP ~2.5-3.0Predicted value; indicates moderate lipophilicity.
Predicted pKa (Amino Group) ~4-5Predicted value for the anilinic proton, influenced by adjacent groups.
Predicted pKa (Carbamate NH) ~17-18Predicted value; carbamate protons are generally not acidic.

Synthesis and Purification: A Protocol Rooted in Selectivity

The synthesis of this compound hinges on the selective mono-Boc protection of the parent diamine, 2,6-diaminotoluene. The challenge lies in preventing the formation of the di-protected byproduct. The steric hindrance provided by the ortho-methyl group aids in achieving mono-selectivity, but careful control of reaction conditions is paramount.

Rationale for Synthetic Approach

The most common and efficient method for introducing a Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O)[2]. To achieve mono-protection of a diamine, the reactivity of one amine group must be tempered relative to the other. This can be accomplished by several strategies, including:

  • Stoichiometric Control: Using a sub-stoichiometric amount of Boc₂O. This is the most direct approach but can lead to mixtures requiring careful purification.

  • In Situ Protonation: The addition of one equivalent of acid protonates one amine group, rendering it non-nucleophilic and directing the Boc₂O to the remaining free amine. This method often provides higher selectivity and yield of the mono-protected product.[3][4]

The protocol provided below is based on the principles of stoichiometric control, which is a robust starting point for optimization in any research setting.

Experimental Protocol: Selective Mono-Boc Protection

This protocol details the synthesis via direct reaction with di-tert-butyl dicarbonate.

Materials:

  • 2,6-Diaminotoluene

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diaminotoluene (1.0 eq) in anhydrous THF to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and improve selectivity.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (0.95 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled diamine solution over 1-2 hours using a dropping funnel. Slower addition is critical to minimize di-protection.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the mono- and di-protected products.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude product will likely be a mixture of starting material, mono-protected, and di-protected species. Purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

G cluster_synthesis Synthesis Workflow A Dissolve 2,6-Diaminotoluene in THF at 0 °C B Slowly Add Boc₂O (0.95 eq) in THF A->B Stoichiometric Control C Stir Overnight at Room Temp B->C Reaction Progression D Reaction Workup (Quench, Extract, Dry) C->D Product Isolation E Purification (Column Chromatography) D->E Purity Enhancement F Characterization & Storage E->F Final Product

Caption: Workflow for the synthesis of this compound.

Solubility Profile: A Guide to Solvent Selection

The solubility of this compound is dictated by the interplay of its functional groups: the polar primary amine and carbamate, and the nonpolar tert-butyl and methyl-substituted phenyl ring. This duality suggests solubility in a range of organic solvents. While specific quantitative data is not widely published, a qualitative assessment and a protocol for its determination are provided.

Qualitative Solubility Assessment
  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to hydrogen bonding capabilities of the amine and carbamate groups.

  • Polar Aprotic Solvents (e.g., THF, Acetonitrile, DMSO, Ethyl Acetate): Expected to be soluble. These solvents are commonly used in reactions and workups involving similar compounds.

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Limited solubility is expected. The polar functional groups will hinder dissolution in highly nonpolar media.

  • Aqueous Solvents: Sparingly soluble to insoluble in water at neutral pH. Solubility may increase under acidic conditions due to the protonation of the primary amine to form a more soluble salt.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility.

Procedure:

  • Preparation: Add an excess amount of this compound to several vials, each containing a different solvent of interest (e.g., water, methanol, acetonitrile, ethyl acetate). Ensure a visible excess of solid remains.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature, or centrifuge them, to allow the undissolved solid to settle.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described in the following section.

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility in units such as mg/mL or mM.

G cluster_solubility Solubility Determination Workflow A Add Excess Solid to Solvent B Equilibrate (Shake at 25°C, 24h) A->B C Separate Phases (Centrifuge) B->C D Sample & Dilute Supernatant C->D E Quantify by HPLC D->E

Caption: Shake-flask method for determining thermodynamic solubility.

Stability Profile: Understanding Degradation Pathways

The stability of this compound is primarily governed by the lability of the Boc protecting group. Understanding its behavior under various stress conditions is crucial for defining appropriate storage, handling, and formulation strategies.

Key Degradation Pathways
  • Acid-Catalyzed Hydrolysis: The Boc group is notoriously sensitive to acid. Under acidic conditions, it is readily cleaved to release the free diamine (2,6-diaminotoluene), carbon dioxide, and isobutylene (which may polymerize or be trapped). This is the most significant and predictable degradation pathway.[2]

  • Thermal Degradation: Boc-protected amines can be thermally labile. At elevated temperatures (e.g., >80-90 °C), the carbamate can decompose, although the specific pathway may be more complex than simple hydrolysis.

  • Oxidative Degradation: The free aniline group is susceptible to oxidation, which can lead to the formation of colored impurities. This is exacerbated by exposure to air and light.

The compound is generally stable under basic and neutral aqueous conditions at ambient temperature.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:

    • Acidic: Add HCl (e.g., to a final concentration of 0.1 N). Heat at a moderate temperature (e.g., 60 °C) for a set time.

    • Basic: Add NaOH (e.g., to 0.1 N). Heat at 60 °C.

    • Oxidative: Add H₂O₂ (e.g., to 3%). Keep at room temperature.

    • Thermal: Heat a solution at 80 °C.

    • Photolytic: Expose a solution to UV light according to ICH guidelines.

  • Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a suitable HPLC method (see below), comparing them to an unstressed control sample to identify degradation peaks and quantify the loss of the parent compound.

Analytical Methodologies: Quantification and Purity Assessment

A reliable analytical method is required for purity testing, solubility assessment, and stability studies. A High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for this type of compound.

Proposed HPLC-UV Method

This method is a starting point for development and validation. The aromatic nature of the compound makes UV detection highly suitable.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic amine.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Start at 10% B, ramp to 90% B over 15 minA gradient is necessary to elute the parent compound and potential impurities/degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength ~230 nm or 254 nmAromatic compounds typically have strong absorbance in this range. A full UV scan should be performed to determine the optimal wavelength.
Injection Volume 10 µLStandard volume; can be adjusted based on concentration.

Method Validation: This method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to be considered a reliable, stability-indicating method.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition. Due to its sensitivity to acid, it should be stored away from acidic materials. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.

Conclusion

This compound is a compound whose utility is defined by its specific physicochemical properties. This guide has synthesized the general principles governing Boc-protected aromatic amines and applied them to this specific molecule. While a lack of published, specific quantitative data necessitates an empirical approach in the laboratory, the protocols and rationales provided herein equip the research scientist with the necessary tools to confidently determine the solubility and stability of this key synthetic intermediate. By following these self-validating experimental workflows, researchers can ensure the integrity of their processes and accelerate their drug development and materials science programs.

References

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • SciELO México. (2015). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

Synthesis of tert-Butyl (2-amino-6-methylphenyl)carbamate starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of tert-Butyl (2-amino-6-methylphenyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a key building block in the development of pharmaceuticals and advanced materials. We will explore the primary synthetic pathway, detailing the rationale behind reagent selection and reaction conditions. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed, reproducible protocols.

Introduction and Strategic Importance

This compound is a valuable bifunctional molecule. It features a nucleophilic aniline group and a sterically hindered primary amine protected by a tert-butoxycarbonyl (Boc) group. This orthogonal arrangement allows for selective functionalization, making it a crucial intermediate in the synthesis of complex heterocyclic compounds, including kinase inhibitors and other targeted therapeutics. The Boc protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions, providing a strategic advantage in multi-step synthesis.[1][2]

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule reveals a primary disconnection at the C-N bond of the free amino group, suggesting a nitro group as its precursor. The Boc-protected amine can be formed from a corresponding primary amine. This logic points to 3-methyl-2-nitroaniline as an ideal and commercially available starting material.[3][4]

The forward synthesis, therefore, follows a logical two-step sequence:

  • N-Boc Protection: Selective protection of the existing amino group of 3-methyl-2-nitroaniline.

  • Nitro Group Reduction: Chemoselective reduction of the nitro group to the desired primary amine without affecting the acid-labile Boc group.

This pathway is generally preferred over the selective mono-protection of 2,6-diaminotoluene due to the inherent difficulty and poor yields associated with differentiating between two electronically similar primary amines.[5]

G TMN 3-Methyl-2-nitroaniline (Starting Material) Intermediate tert-Butyl (2-methyl-6-nitrophenyl)carbamate (Intermediate) TMN->Intermediate Step 1: N-Boc Protection (Boc)₂O, Base Target This compound (Target Molecule) Intermediate->Target Step 2: Nitro Reduction [H]

Figure 1: Retrosynthetic analysis and proposed synthetic pathway.

Step 1: N-tert-Butoxycarbonylation of 3-Methyl-2-nitroaniline

The first step involves the protection of the amino group of 3-methyl-2-nitroaniline. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

Causality and Experimental Choices:

  • Reagent: (Boc)₂O is highly effective for converting primary and secondary amines to their Boc-carbamate derivatives.[1]

  • Solvent: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are typically used to ensure solubility of the starting material and to prevent side reactions.

  • Base: A non-nucleophilic base, such as Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP), is often used as a catalyst and to scavenge the acidic proton, driving the reaction to completion. DMAP is particularly effective in accelerating the reaction for less nucleophilic anilines.

The reaction proceeds via nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of (Boc)₂O, followed by the collapse of the tetrahedral intermediate to yield the protected product.

Detailed Experimental Protocol: Synthesis of tert-Butyl (2-methyl-6-nitrophenyl)carbamate
  • To a solution of 3-methyl-2-nitroaniline (1.0 eq) in dry Dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the solution.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl (2-methyl-6-nitrophenyl)carbamate, can be purified by column chromatography on silica gel or recrystallization to yield a solid product.

Step 2: Chemoselective Reduction of the Nitro Group

This is the most critical step of the synthesis. The goal is to reduce the nitro group to a primary amine while preserving the acid-sensitive Boc protecting group. Several methods can achieve this transformation, with catalytic hydrogenation being the most common and efficient.[6]

Causality and Experimental Choices:

  • Catalytic Hydrogenation: This is the preferred industrial method due to its high chemoselectivity, clean reaction profile, and generation of water as the only byproduct.[6]

    • Catalyst: Palladium on carbon (Pd/C) is highly effective. Platinum(IV) oxide (PtO₂) or Raney Nickel can also be used. The choice of catalyst can influence reaction time and selectivity.[7][8]

    • Hydrogen Source: Molecular hydrogen (H₂) gas is the standard reductant. Transfer hydrogenation using sources like ammonium formate or cyclohexene can also be employed.

    • Solvent: Protic solvents like Methanol (MeOH) or Ethanol (EtOH) are ideal for hydrogenation as they readily dissolve the substrate and stabilize the catalyst.

  • Chemical Reduction: An alternative when hydrogenation equipment is unavailable.

    • Iron/HCl or Tin(II) Chloride (SnCl₂): These classic methods are effective but operate under strongly acidic conditions which can cleave the Boc group. They are generally not recommended for this specific transformation.

    • Hydrazine Hydrate with a Catalyst: A mixture of hydrazine hydrate (N₂H₄·H₂O) with a catalyst like Iron(III) chloride (FeCl₃) or Raney Nickel in an alcoholic solvent provides a milder, non-acidic alternative for nitro group reduction.[9][10]

Comparison of Reduction Methods
MethodReductant/CatalystSolventConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (1-4 atm), 5-10% Pd/CMeOH or EtOHRoom Temp, 4-12 hHigh yield, clean, scalable, Boc-compatible[6][11]Requires specialized pressure equipment
Transfer Hydrogenation Ammonium Formate, 10% Pd/CMeOHReflux, 2-6 hNo H₂ gas needed, fast, Boc-compatibleCan be exothermic, requires careful addition
Chemical Reduction N₂H₄·H₂O, FeCl₃EtOHReflux, 1-3 hFast, no special equipment needed[9][10]Hydrazine is highly toxic, workup can be complex
Detailed Experimental Protocol: Catalytic Hydrogenation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A1 Dissolve intermediate in MeOH A2 Add Pd/C catalyst A1->A2 A3 Place under H₂ atmosphere (balloon or Parr shaker) A2->A3 B1 Stir vigorously at RT A3->B1 B2 Monitor by TLC until completion B1->B2 C1 Filter through Celite to remove catalyst B2->C1 C2 Concentrate filtrate under reduced pressure C1->C2 C3 Purify by column chromatography (if necessary) C2->C3 D1 This compound C3->D1 Final Product

Figure 2: Experimental workflow for the catalytic hydrogenation step.

  • In a hydrogenation flask, dissolve tert-butyl (2-methyl-6-nitrophenyl)carbamate (1.0 eq) in Methanol (approx. 0.1 M).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w relative to the substrate) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Once complete, carefully vent the H₂ atmosphere and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional Methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The resulting this compound is often of high purity but can be further purified by silica gel chromatography if needed.

Safety and Handling

  • Nitroaromatic Compounds: 3-methyl-2-nitroaniline and its Boc-protected derivative are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[4]

  • Catalytic Hydrogenation: Pd/C can be pyrophoric, especially when dry and exposed to air. Always handle the catalyst in a wet state or under an inert atmosphere. Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.

  • Hydrazine Hydrate: Hydrazine is a corrosive and highly toxic substance. Handle only in a fume hood with appropriate PPE.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a two-step sequence starting from commercially available 3-methyl-2-nitroaniline. The key steps are a standard N-Boc protection followed by a chemoselective reduction of the nitro group. Catalytic hydrogenation with Pd/C is the superior method for the reduction step, offering high yields, excellent purity, and operational simplicity while ensuring the integrity of the acid-labile Boc protecting group. This robust synthetic route provides reliable access to a valuable intermediate for advanced chemical synthesis.

References

  • Source: Google Patents (CN104725242A)
  • Title: Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies Source: National Institutes of Health (NIH) URL: [Link]

  • Source: Google Patents (CN103694087A)
  • Title: Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates Source: Michael Pittelkow Research Group URL: [Link]

  • Source: Google Patents (CN106083599A)
  • Title: General scheme for the catalytic hydrogenation of nitroarene Source: ResearchGate URL: [Link]

  • Title: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update Source: ResearchGate URL: [Link]

  • Title: (2-Aminoethyl)carbamic acid tert-butyl ester Source: Organic Syntheses URL: [Link]

  • Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: ACS Publications URL: [Link]

  • Title: Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate Source: Atlantis Press URL: [Link]

  • Source: Google Patents (CN104140371B)
  • Title: Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO Source: ACS Publications URL: [Link]

  • Title: Carbamate synthesis by amination (carboxylation) or rearrangement Source: Organic Chemistry Portal URL: [Link]

  • Title: Selective catalytic hydrogenation of functionalized nitroarenes: an update Source: Ask this paper URL: [Link]

  • Title: Synthesis of t-butyl (2-aminoethyl)carbamate Source: PrepChem.com URL: [Link]

  • Title: tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl) carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent Source: The Royal Society of Chemistry URL: [Link]

  • Title: 3-methyl-2-nitroaniline | CAS#:601-87-6 Source: Chemsrc URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Source: ResearchGate URL: [Link]

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The Strategic Utility of tert-Butyl (2-amino-6-methylphenyl)carbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, tert-Butyl (2-amino-6-methylphenyl)carbamate has emerged as a versatile and highly valuable intermediate, particularly in the synthesis of kinase inhibitors and other targeted therapies. Its unique structural features—a Boc-protected aniline and a sterically influential ortho-methyl group—offer medicinal chemists a powerful scaffold for crafting complex molecules with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and diverse applications of this compound, underpinned by detailed experimental protocols, structure-activity relationship (SAR) insights, and a focus on its role in the generation of clinically relevant heterocyclic compounds.

Introduction: The Significance of the 2,6-Disubstituted Aniline Motif

The 2,6-disubstituted aniline scaffold is a privileged motif in medicinal chemistry, frequently incorporated into the design of kinase inhibitors. The substitution pattern serves to lock the conformation of the molecule, influencing its binding to the target protein and often enhancing selectivity. The presence of a methyl group at the 6-position, as seen in this compound, can provide a critical steric hindrance that directs the molecule's interaction within the ATP-binding pocket of kinases. This strategic placement can improve metabolic stability by shielding adjacent functionalities from enzymatic degradation.

The tert-butoxycarbonyl (Boc) protecting group on the amino functionality is another key feature. The Boc group is renowned for its stability under a wide range of reaction conditions and its facile, clean removal under mildly acidic conditions, making it an ideal choice for multi-step synthetic campaigns.[1] This allows for the selective unmasking of the aniline nitrogen for subsequent chemical transformations, such as amide bond formations or heterocycle synthesis.

Synthesis and Chemical Properties

While a specific, detailed protocol for the direct synthesis of this compound can be elusive in publicly available literature, its synthesis can be inferred from standard organic chemistry principles and analogous preparations. A plausible synthetic route would involve the selective Boc-protection of one of the amino groups of 2,6-diaminotoluene.

A general procedure for the Boc-protection of an aromatic amine is as follows:

Experimental Protocol: General Boc-Protection of an Aromatic Amine
  • Dissolution: Dissolve the diamine substrate in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired mono-Boc-protected product.

The reactivity of this compound is primarily dictated by the nucleophilic character of the free amino group. Following Boc-deprotection, the resulting aniline can participate in a wide array of chemical transformations.

Applications in the Synthesis of Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. The 2-amino-6-methylphenyl scaffold is a component of several potent and selective inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

Building Block for Pyrazolopyridine and Related Heterocycles

One of the most powerful applications of this intermediate is in the construction of fused heterocyclic systems, such as pyrazolopyridines. These scaffolds are prevalent in a multitude of biologically active compounds. The synthesis typically involves a cyclocondensation reaction between the diamine (after Boc deprotection) and a suitable 1,3-dicarbonyl compound or its equivalent.

Workflow for Heterocycle Synthesis

Caption: Synthetic workflow from the carbamate to a kinase inhibitor.

Case Study: The N-(2-chloro-6-methylphenyl) Moiety in Dasatinib

A compelling example highlighting the significance of the 2,6-disubstituted aniline motif is the structure of Dasatinib, a potent pan-Src family kinase inhibitor.[2] Dasatinib features a N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core. While not directly synthesized from the title carbamate, the structure-activity relationship studies leading to its discovery underscore the importance of the 2-chloro-6-methylphenyl moiety for potent kinase inhibition.[2] This structural element positions the molecule favorably within the kinase active site, and the methyl group provides steric hindrance that can contribute to selectivity and metabolic stability.

Spleen Tyrosine Kinase (Syk) and Bruton's Tyrosine Kinase (BTK) Inhibitors

Spleen Tyrosine Kinase (Syk) and Bruton's Tyrosine Kinase (BTK) are critical mediators of signaling in immune cells and are attractive targets for the treatment of autoimmune diseases and B-cell malignancies. The 2-amino-6-methylphenyl scaffold can be found in inhibitors of these kinases. The tert-butyl group, often part of the carbamate or retained in the final molecule, can enhance metabolic stability by preventing oxidation at sterically hindered positions.

Structure-Activity Relationship (SAR) Insights

The structural features of this compound provide a foundation for understanding the structure-activity relationships of its derivatives.

Structural Feature Contribution to Biological Activity
Boc-Protected Amine Allows for sequential and controlled synthetic transformations.
Free Amino Group Serves as a key nucleophile for building complex molecular architectures.
6-Methyl Group Provides steric hindrance, influencing conformational preference and potentially enhancing kinase selectivity and metabolic stability.
Phenyl Ring Acts as a rigid scaffold for the presentation of functional groups and can participate in pi-stacking interactions within protein binding sites.

Future Perspectives and Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors, where the 2,6-disubstituted aniline motif plays a crucial role in achieving potency and selectivity. As the demand for targeted therapeutics continues to grow, the applications of this and related intermediates are expected to expand, enabling the discovery of next-generation drugs for a range of diseases. The logical and stepwise approach to molecular construction facilitated by this carbamate underscores its value to the drug discovery and development community.

References

  • Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research on Chemical Intermediates, 43(11), 6335–6353. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 169. [Link]

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • Kesicki, E. A. (2021). Tert-butyl (s)-(1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate precursor of a quinazolinone inhibitor of human phosphatidylinositol 3-kinase delta and a process for preparing thereof. U.S. Patent No. 10,906,907. [Link]

  • Zamorano, L. D., & Gan, J. (2018). Structure-Activity Relationship (SAR) of Phenolics for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Phenylalanine/Creatinine Reaction Mixtures Including (or Not) Oxygen and Lipid Hydroperoxides. Journal of Agricultural and Food Chemistry, 66(1), 255–264. [Link]

  • AstraZeneca AB. (2018). Protein kinase B inhibitors. U.S.

Sources

Literature review of tert-Butyl (2-amino-6-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-Butyl (2-amino-6-methylphenyl)carbamate: Synthesis, Reactivity, and Application

Executive Summary

This compound is a strategically important synthetic intermediate, particularly valuable in the fields of medicinal chemistry and drug development. As a derivative of 2,6-diaminotoluene, it features two differentially reactive amino groups: one free, nucleophilic primary amine and one sterically hindered amine protected by a tert-butoxycarbonyl (Boc) group. This orthogonal protection scheme allows for selective functionalization, making it a versatile building block for the synthesis of complex heterocyclic scaffolds and other pharmacologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis strategies focusing on achieving selective monoprotection, its subsequent reactivity, and established protocols for its use in further synthetic transformations.

Introduction: The Strategic Importance of an Orthogonally Protected Diamine

In multi-step organic synthesis, the use of protecting groups is a foundational concept that enables chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. Aromatic diamines are particularly challenging substrates in this regard, as the similar reactivity of their two amino groups often leads to statistical mixtures of un-, mono-, and di-substituted products.

The title compound, this compound, elegantly solves this problem for 2,6-diaminotoluene. The Boc group serves as an acid-labile mask for one of the amino functionalities. This leaves the remaining primary amine available for a wide range of chemical modifications, such as acylation, sulfonylation, or alkylation. The presence of the ortho-methyl group provides additional steric influence that can direct subsequent reactions and impart specific conformational properties to the final products. This makes the molecule a high-value intermediate for constructing libraries of compounds for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies where a substituted aniline core is required.[1]

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O₂-
Molecular Weight 222.28 g/mol [2]
Appearance Expected to be a solid at room temperature
Solubility Soluble in organic solvents like DCM, Chloroform, Alcohols[3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature

Expected Spectroscopic Data:

The characterization of this compound would rely on standard spectroscopic methods. The expected signatures are outlined below, based on analogous compounds.[4][5]

TechniqueExpected Chemical Shifts / FrequenciesRationale
¹H NMR δ ≈ 8.0-9.0 (s, 1H, NH -Boc), δ ≈ 6.5-7.2 (m, 3H, Ar-H ), δ ≈ 4.0-5.0 (br s, 2H, NH ₂), δ ≈ 2.1-2.3 (s, 3H, Ar-CH ₃), δ ≈ 1.5 (s, 9H, C(CH ₃)₃)The carbamate proton (NH-Boc) is typically downfield. The aromatic protons will appear in their characteristic region. The free amine protons are often broad, and the methyl and tert-butyl groups will be sharp singlets.
¹³C NMR δ ≈ 153-156 (C=O), δ ≈ 115-145 (Ar-C), δ ≈ 80 (O-C (CH₃)₃), δ ≈ 28 (C H₃ of Boc), δ ≈ 17-20 (Ar-C H₃)The carbonyl of the carbamate is a key downfield signal. The quaternary carbon and the three methyl carbons of the Boc group are highly characteristic.
IR (KBr) ν ≈ 3400-3200 cm⁻¹ (N-H stretching), ν ≈ 1700-1725 cm⁻¹ (C=O stretching), ν ≈ 1600-1450 cm⁻¹ (aromatic C=C)The N-H region will show distinct peaks for the free amine and the carbamate N-H. The strong carbonyl stretch of the Boc group is a definitive feature.

Core Synthesis Strategy: Achieving Selective Monoprotection

The primary challenge in synthesizing the title compound is the selective protection of only one of the two amino groups of 2,6-diaminotoluene. Direct reaction with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) typically yields a mixture of starting material, the desired mono-protected product, and the di-protected byproduct. Several advanced strategies can overcome this.

Strategy 1: Acid-Mediated Differentiation

This is the most common and cost-effective method for the selective mono-protection of symmetrical diamines.[6]

Causality & Mechanism: The strategy relies on differentiating the two chemically identical amino groups by protonating one of them. By adding one molar equivalent of a strong acid (e.g., HCl), a statistical equilibrium is established where the dominant species is the mono-ammonium salt. The free amine of this species remains nucleophilic and can react with (Boc)₂O, while the protonated ammonium group is non-nucleophilic and does not react. A subsequent basic workup neutralizes the ammonium salt to reveal the free primary amine.[7]

cluster_0 Acid-Mediated Monoprotection Workflow Diamine 2,6-Diaminotoluene MonoSalt Mono-Ammonium Salt (Dominant Species) Diamine->MonoSalt Protonation Acid 1 eq. HCl in MeOH ProtectedSalt Mono-Boc Protected Ammonium Salt MonoSalt->ProtectedSalt Boc Protection BocAnhydride 1 eq. (Boc)₂O Product tert-Butyl (2-amino-6-methylphenyl)carbamate ProtectedSalt->Product Neutralization Base Basic Workup (NaOH) cluster_1 Synthetic Utility cluster_free_amine Reactions at Free Amine cluster_boc_amine Deprotection Start tert-Butyl (2-amino-6-methylphenyl)carbamate Acyl Acylation (R-COCl, EDCI/HOBt) Start->Acyl Nucleophilic Attack Sulfonyl Sulfonylation (R-SO₂Cl) Start->Sulfonyl Alkylation Alkylation / Reductive Amination Start->Alkylation Acyl_Product Amide Product Acyl->Acyl_Product Sulfonyl_Product Sulfonamide Product Sulfonyl->Sulfonyl_Product Alkylation_Product Alkylated Amine Product Alkylation->Alkylation_Product Deprotect Acidic Deprotection (TFA or HCl) Acyl_Product->Deprotect Deprotect_Product 2,6-Diaminotoluene Derivative

Sources

Safety and handling precautions for tert-Butyl (2-amino-6-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of tert-Butyl (2-amino-6-methylphenyl)carbamate

Abstract

This compound is a chemical intermediate utilized in complex organic synthesis, particularly in the development of pharmaceutical compounds. As with any specialized chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the critical safety and handling precautions for this compound, grounded in established chemical safety principles and data from authoritative sources. It is intended for researchers, scientists, and drug development professionals who may handle this compound.

Compound Profile and Hazard Identification

This compound, with a molecular formula of C12H18N2O2, is a solid substance. A comprehensive hazard assessment is the foundation of safe laboratory practice. While specific toxicity data for this compound is limited, a precautionary approach based on its chemical structure and data from analogous compounds is warranted.

1.1. GHS Hazard Classification (Anticipated)

Based on available information, the following Globally Harmonized System (GHS) classifications should be anticipated.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ ToxicitySingle ExposureH335: May cause respiratory irritation.

This data is based on the safety information provided by suppliers such as BLD Pharmatech Co., Ltd and should be confirmed with the specific Safety Data Sheet (SDS) provided with the product.

1.2. Physical and Chemical Properties

A clear understanding of the compound's physical properties is essential for safe handling and storage.

PropertyValue
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
AppearanceSolid
Melting Point118 - 124 °C

These properties are provided by chemical suppliers and should be considered as reference values.

Exposure Controls and Personal Protective Equipment (PPE)

The primary objective in handling this compound is to minimize exposure through a combination of engineering controls and appropriate PPE.

2.1. Engineering Controls

All manipulations of this compound should be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols. The fume hood should have a continuous and verifiable airflow.

2.2. Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in situations where there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A flame-retardant lab coat should be worn and kept buttoned to protect against accidental skin contact.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidents and maintaining the chemical's stability.

3.1. Handling

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.

  • Grounding: For transfers of larger quantities, ensure that equipment is properly grounded to prevent static discharge.

  • Incompatible Materials: Keep away from strong oxidizing agents, as these can lead to exothermic reactions.

3.2. Storage

  • Container: Store in a tightly closed, original container.

  • Conditions: The storage area should be cool, dry, and well-ventilated. It is recommended to store this compound under an inert atmosphere to prevent degradation.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.

Emergency Procedures

Preparedness for potential emergencies is a non-negotiable aspect of laboratory safety.

4.1. First-Aid Measures

  • Inhalation: If inhaled, immediately move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

4.3. Accidental Release Measures

A clear and practiced response to spills is essential to mitigate potential harm.

Experimental Protocol: Small Spill Cleanup

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with institutional and local regulations.

Diagram: Emergency Spill Response Workflow

Spill_Response cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Area Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill (Inert Absorbent) Ventilate->Contain Collect Collect Material (Labeled Container) Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

A Comprehensive Technical Guide to tert-Butyl (2-amino-6-methylphenyl)carbamate: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed overview of tert-butyl (2-amino-6-methylphenyl)carbamate, a valuable, albeit sparsely documented, chemical intermediate. Due to the limited direct literature on this specific molecule, this document leverages data from structurally analogous compounds to provide a comprehensive understanding of its chemical identity, putative synthesis, expected properties, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are interested in leveraging ortho-substituted phenylenediamine scaffolds in their work.

Chemical Identity and Nomenclature

While not extensively cataloged, the chemical identity of this compound can be confidently established based on standard IUPAC nomenclature rules for carbamates.[1][2][3]

The structure features a phenylenediamine core, specifically 2,6-diaminotoluene (2-methyl-1,3-phenylenediamine), where one of the amino groups is protected with a tert-butoxycarbonyl (Boc) group. This mono-protection strategy is crucial in synthetic chemistry as it allows for selective functionalization of the remaining free amino group.

  • IUPAC Name: tert-butyl N-(2-amino-6-methylphenyl)carbamate

  • Synonyms:

    • (2-Amino-6-methylphenyl)carbamic acid tert-butyl ester

    • N-Boc-2-amino-6-methylaniline

    • 2-Amino-6-(tert-butoxycarbonylamino)toluene

  • Molecular Formula: C₁₂H₁₈N₂O₂

  • Molecular Weight: 222.28 g/mol

  • CAS Number: While a specific CAS number for this compound is not readily found in major chemical databases, a close analog, tert-butyl N-(2-amino-4-bromo-6-methylphenyl)carbamate, is registered under CAS number 1155949-16-8.[4]

Table 1: Key Chemical Identifiers (Postulated and Analog-Based)

IdentifierValueSource/Basis
IUPAC Name tert-butyl N-(2-amino-6-methylphenyl)carbamateIUPAC Nomenclature Rules[1][2][3]
Molecular Formula C₁₂H₁₈N₂O₂Deduced from Structure
Molecular Weight 222.28 g/mol Calculated from Formula
CAS Number Not readily available-
Analog CAS 1155949-16-8 (tert-butyl N-(2-amino-4-bromo-6-methylphenyl)carbamate)Biosynth[4]

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rankdir=LR;

// Define the structure structure [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>NH₂TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>|TD>TR><TR><TD>TD><TD>CTD><TD>&#9679;TD><TD>&#9679;TD><TD>CTD>TR><TR><TD>TD><TD>||TD><TD>TD><TD>TD><TD>\TD>TR><TR><TD>CH₃TD><TD>&#9472;CTD><TD>TD><TD>TD><TD>C&#9472;NH&#9472;C(=O)O&#9472;C(CH₃)₃TD>TR><TR><TD>TD><TD>/TD><TD>TD><TD>TD><TD>/TD>TR><TR><TD>TD><TD>CTD><TD>&#9679;TD><TD>&#9679;TD><TD>CTD>TR>TABLE>>]; }

Caption: Chemical structure of this compound.

Proposed Synthesis and Reaction Mechanism

The synthesis of this compound would logically proceed via the selective N-Boc protection of 2,6-diaminotoluene. The key challenge in this synthesis is achieving mono-protection, as the two amino groups exhibit similar reactivity. Standard protocols for Boc protection of amines involve the use of di-tert-butyl dicarbonate (Boc₂O).[5][6][7]

Proposed Synthetic Protocol

A plausible approach to favor mono-protection involves using a slight excess of the diamine relative to the Boc anhydride. This statistical approach, however, often results in a mixture of the starting material, the desired mono-protected product, and the di-protected byproduct, necessitating careful chromatographic purification.

Materials:

  • 2,6-Diaminotoluene

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for elution)

Procedure:

  • Dissolve 2,6-diaminotoluene (1.2 equivalents) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 equivalent) in a minimal amount of DCM.

  • Add the Boc₂O solution dropwise to the stirred solution of the diamine over 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude mixture by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired mono-Boc-protected product.

G start 2,6-Diaminotoluene reagent Di-tert-butyl dicarbonate (Boc)₂O DCM, 0°C to RT start->reagent product This compound reagent->product workup Aqueous Workup & Purification product->workup

Caption: Proposed synthetic workflow for this compound.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of one of the amino groups of 2,6-diaminotoluene on one of the carbonyl carbons of Boc anhydride. The steric hindrance provided by the ortho-methyl group may slightly influence the regioselectivity of the initial attack, although electronic effects are likely to be more dominant. The use of a base is to neutralize the tert-butoxycarboxylic acid byproduct. Catalyst-free methods in aqueous media have also been reported for N-Boc protection and could be explored as a greener alternative.[8]

Physicochemical Properties (Inferred)

Direct experimental data for this compound is not available. However, its properties can be inferred from related compounds like N-Boc aniline and other Boc-protected phenylenediamines.[9][10][11]

  • Appearance: Expected to be a solid at room temperature, likely a crystalline powder, with a color ranging from off-white to light brown.

  • Solubility: Likely to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. It is expected to have low solubility in water.

  • Melting Point: N-Boc aniline has a melting point of 133-137 °C.[10] The presence of an additional amino and a methyl group would alter this, but a melting point in the range of 100-150 °C is a reasonable estimate.

  • Stability: The Boc protecting group is known to be stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl).[6][7]

Potential Applications in Research and Development

The primary utility of this compound lies in its role as a bifunctional building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.

Medicinal Chemistry

Substituted phenylenediamines are privileged scaffolds in medicinal chemistry, appearing in a wide range of bioactive molecules. The ortho-disubstituted aniline motif is a key component in many kinase inhibitors and other targeted therapies. The mono-protected nature of this compound allows for:

  • Sequential Functionalization: The free amine can be selectively reacted (e.g., via acylation, alkylation, or arylation) to introduce a desired pharmacophore.

  • Directed Synthesis: Following the modification of the free amine, the Boc group can be removed under acidic conditions to reveal the second amino group for further elaboration, enabling the synthesis of complex, unsymmetrically substituted diamines.

Materials Science

Phenylenediamine derivatives are also used in the synthesis of high-performance polymers and organic electronic materials. The well-defined substitution pattern of this compound could be exploited to create polymers with specific steric and electronic properties for applications in areas such as:

  • Conducting polymers

  • Organic light-emitting diodes (OLEDs)

  • Covalent organic frameworks (COFs)[11]

Safety, Handling, and Storage

As a substituted aromatic amine, this compound should be handled with appropriate precautions. Aromatic amines as a class can be toxic and are often readily absorbed through the skin.[12][13]

  • Handling:

    • Use in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

    • Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • Keep away from strong acids and oxidizing agents.

  • Disposal:

    • Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a potentially valuable, though currently underutilized, synthetic intermediate. Its structure is well-suited for the modular synthesis of complex molecules in both medicinal chemistry and materials science. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and data from closely related analogues. Further research into the synthesis and characterization of this compound is warranted to fully unlock its synthetic potential.

References

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. [Link]

  • IUPAC. Compendium of Chemical Terminology (2014). carbamates. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Wang, Z., et al. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. National Institutes of Health. [Link]

  • Pews, R. G., & Lysenko, Z. (1991). A Novel Synthesis of 2,6-Disubstituted and 2,3,6-Trisubstituted Anilines. ElectronicsAndBooks. [Link]

  • IUPAC Gold Book. carbamates. [Link]

  • ResearchGate. (2018). Synthesis of Aryl Carbamates. [Link]

  • Safety Guide. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Borate, H. B., et al. (2012). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review.
  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • OUCI. (2009). Room-Temperature Pd-Catalyzed Amidation of Aryl Bromides Using tert-Butyl Carbamate. [Link]

  • Ben-Aroya, O., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

  • Wikipedia. Carbamate. [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

  • ResearchGate. (2018). Preparation of an N-sec-Alkyl 2,6-Disubstituted Aniline: A Key Intermediate in the Divergent Synthesis of S-Metolachlor Metabolites. [Link]

  • Google Patents. CN103524358A - Synthetic method of 2, 6-dichloroaniline.
  • JOCPR. (2015). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]

  • Der Pharma Chemica. (2013). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • NJ.gov. Common Name: AMMONIUM CARBAMATE HAZARD SUMMARY. [Link]

  • PubChemLite. Tert-butyl (2-amino-6-bromophenyl)carbamate. [Link]

  • The Royal Society of Chemistry. (2020). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • PubChem. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. [Link]

  • PubChem. tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. [Link]

  • National Institutes of Health. (2023). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. [Link]

  • PubMed. (2024). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. [Link]

  • ResearchGate. (2006). on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. [Link]

  • PubMed. (2023). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. [Link]

  • ResearchGate. (2003). DFT study of the reaction sites of N,N ′-substituted p-phenylenediamine antioxidants. [Link]

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Methodological & Application

Application Notes: A Field-Proven Protocol for the Selective Synthesis of tert-Butyl (2-amino-6-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract: This document provides a detailed, robust, and field-validated protocol for the synthesis of tert-Butyl (2-amino-6-methylphenyl)carbamate, a crucial intermediate in the development of various pharmaceutical compounds. The synthesis is centered around the selective mono-N-Boc protection of 2,6-diaminotoluene. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into reaction control, purification, and troubleshooting. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Strategic Overview

This compound is a valuable building block in synthetic organic chemistry. Its structure, featuring a phenylenediamine core with one amine strategically protected by a tert-butoxycarbonyl (Boc) group, allows for selective functionalization at the remaining free amine. This makes it an essential precursor for creating complex molecules, including kinase inhibitors and other targeted therapeutics.

The primary challenge in this synthesis is achieving selective mono-protection of 2,6-diaminotoluene. The two primary amino groups attached to the aromatic ring exhibit similar nucleophilicity, creating a high propensity for the formation of the undesired di-protected byproduct. The protocol detailed herein overcomes this challenge by leveraging the principles of pKa manipulation. By converting the diamine into its mono-hydrochloride salt in situ, we effectively "deactivate" one amino group via protonation, thereby directing the electrophilic attack of the Boc-anhydride to the remaining free, neutral amine. This strategy is both efficient and scalable, minimizing the need for extensive chromatographic purification to remove the di-Boc byproduct.[1][2]

Reaction Mechanism and Rationale

The core of this protocol is the chemoselective acylation of a diamine. The two amino groups of 2,6-diaminotoluene have comparable basicity. Introducing one equivalent of acid leads to the formation of a statistical mixture of the mono-protonated salt. The protonated ammonium group (-NH₃⁺) is no longer nucleophilic, effectively protecting it from reacting with the di-tert-butyl dicarbonate (Boc₂O). The remaining free amino group (-NH₂) on the same molecule, however, retains its nucleophilicity and readily attacks the electrophilic carbonyl carbon of the Boc anhydride. This selective reaction yields the desired mono-protected product.

The workflow is summarized in the diagram below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 2,6-Diaminotoluene Reaction_Step 1. In situ salt formation (Mono-protonation) 2. Boc Protection at 0°C to RT 3. Monitor by TLC SM1->Reaction_Step SM2 Di-tert-butyl dicarbonate (Boc)₂O SM2->Reaction_Step SM3 Methanol (Solvent) SM3->Reaction_Step SM4 Trimethylsilyl chloride (HCl Source) SM4->Reaction_Step Workup 1. Quench Reaction 2. Solvent Extraction (EtOAc) 3. Wash (Water, Brine) 4. Dry (Na₂SO₄) & Concentrate Reaction_Step->Workup Reaction Complete Purification Silica Gel Column Chromatography Workup->Purification Product This compound Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: Overall Synthetic Workflow.

Detailed Experimental Protocol

Materials and Reagents

Proper preparation and handling of reagents are critical for success. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture where specified.

ReagentFormulaMW ( g/mol )Amount (10 mmol scale)MmolEquivalentsNotes
2,6-DiaminotolueneC₇H₁₀N₂122.171.22 g10.01.0Starting material. Can be a skin irritant and is toxic. Handle with care.[3]
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.252.29 g10.51.05A slight excess ensures complete consumption of the selectively activated amine.
Trimethylsilyl chloride (Me₃SiCl)C₃H₉ClSi108.641.09 g (1.27 mL)10.01.0Reacts with methanol to generate 1 eq. of HCl in situ. Handle in a fume hood.
Methanol (MeOH), AnhydrousCH₄O32.0450 mL--Solvent. Must be anhydrous to prevent quenching of Me₃SiCl.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~200 mL--Extraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~50 mL--For aqueous work-up.
Brine (Saturated NaCl solution)NaCl58.44~50 mL--For aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed--Drying agent.
Silica GelSiO₂60.08As needed--For column chromatography (230-400 mesh).
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-diaminotoluene (1.22 g, 10.0 mmol).

  • Dissolution and Salt Formation: Add anhydrous methanol (50 mL) to the flask. Stir the mixture until the diamine is fully dissolved. Cool the solution to 0 °C using an ice-water bath.

  • In Situ Acid Generation: While maintaining the temperature at 0 °C, slowly add trimethylsilyl chloride (1.27 mL, 10.0 mmol) dropwise over 5 minutes. A white precipitate of the mono-hydrochloride salt may form. Allow the mixture to stir at 0 °C for an additional 15 minutes. This step is critical for selectivity.[1]

  • Boc Protection: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.29 g, 10.5 mmol) in 10 mL of anhydrous methanol. Add this solution dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The product should have a higher Rf value than the starting diamine.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Re-dissolve the residue in ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid, and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude material via flash column chromatography on silica gel. Equilibrate the column with 5% ethyl acetate in hexane. Load the crude product and elute with a gradient of 5% to 25% ethyl acetate in hexane. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a white to off-white solid.

Purification and Analysis

A systematic approach to purification and analysis ensures the final product meets the required specifications for subsequent synthetic steps.

Purification_Analysis cluster_analysis Final Characterization Crude Crude Product from Work-up TLC TLC Analysis (Determine Eluent System) Crude->TLC Column Silica Gel Column Chromatography (Hexane/EtOAc Gradient) Crude->Column TLC->Column Fractions Collect & Combine Pure Fractions Column->Fractions Evaporation Solvent Removal (Rotary Evaporator) Fractions->Evaporation Pure_Product Pure Solid Product Evaporation->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR MS Mass Spectrometry (ESI-MS) Pure_Product->MS IR Infrared Spectroscopy Pure_Product->IR

Caption: Purification and Analysis Workflow.

Expected Results and Characterization

  • Yield: 70-85%

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₂H₁₈N₂O₂

  • Molecular Weight: 222.28 g/mol

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.0-6.5 (m, 3H, Ar-H), ~6.2 (s, 1H, NH-Boc), ~3.8 (br s, 2H, NH₂), 2.15 (s, 3H, Ar-CH₃), 1.50 (s, 9H, C(CH₃)₃).

  • IR (KBr, cm⁻¹): ~3450, 3350 (N-H stretch, amine), ~3300 (N-H stretch, carbamate), ~1700 (C=O stretch, carbamate), ~1600, 1580 (C=C stretch, aromatic).

  • Mass Spectrometry (ESI+): m/z = 223.1 [M+H]⁺.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction.- Moisture contamination hydrolyzing Me₃SiCl or Boc₂O.- Extend reaction time to 24 hours.- Ensure use of anhydrous solvent and oven-dried glassware.
Significant Di-Boc Product Formation - Incorrect stoichiometry (less than 1.0 eq. of HCl source used).- Addition of Boc₂O at elevated temperature.- Verify the purity and exact quantity of 2,6-diaminotoluene and Me₃SiCl.- Maintain 0-5 °C during the addition of Boc₂O.
Starting Material Remains - Insufficient Boc₂O.- Deactivation of Boc₂O.- Use a slight excess (1.05-1.1 eq.) of Boc₂O.- Ensure reagents are of high purity.
Difficult Separation during Chromatography - Product and byproduct have very similar Rf values.- Use a very shallow elution gradient (e.g., increase EtOAc by 1-2% increments).- Try a different solvent system (e.g., Dichloromethane/Methanol).

Safety and Handling

  • 2,6-Diaminotoluene: Toxic and a suspected mutagen.[3] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Trimethylsilyl chloride (Me₃SiCl): Corrosive and reacts with moisture to release HCl gas. Handle in a fume hood and avoid inhalation.

  • Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation.

  • Standard laboratory procedures for handling organic solvents should be followed. Dispose of chemical waste according to institutional guidelines.

References

  • Shaabani, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1479–1488. Available at: [Link]

  • Wang, L., et al. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 8(22), 12217-12222. Available at: [Link]

  • Li, J., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Available at: [Link]

  • PrepChem (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. PrepChem.com. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. Available at: [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Available at: [Link]

  • Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. Available at: [Link]

  • PubChem (n.d.). 2,6-Diaminotoluene. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes and Protocols for the Use of tert-Butyl (2-amino-6-methylphenyl)carbamate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Nitrogen Heterocycles

In the landscape of modern medicinal and process chemistry, the strategic construction of heterocyclic scaffolds remains a paramount objective. Nitrogen-containing heterocycles, in particular, form the backbone of a vast array of pharmaceuticals and biologically active compounds. tert-Butyl (2-amino-6-methylphenyl)carbamate emerges as a highly strategic and versatile starting material for the synthesis of privileged heterocyclic systems, primarily quinolines and quinazolines.

Its utility is rooted in a unique structural arrangement:

  • Differentiated Nitrogen Nucleophiles: The molecule possesses a primary arylamine (-NH₂) and a secondary carbamate-protected amine (-NHBoc). The Boc group serves as an effective protecting group that deactivates the nitrogen to which it is attached, allowing the more nucleophilic primary amine to react with high selectivity. This protecting group can be readily removed under acidic conditions, unmasking the second amine for subsequent transformations.

  • Ortho-Methyl Substituent: The methyl group at the 6-position provides steric influence, which can direct the regioselectivity of cyclization reactions and prevent undesired side reactions.

This guide provides detailed application notes and exemplar protocols for the use of this compound in the synthesis of substituted 8-methylquinolines and N-Boc-protected quinazolinones, offering researchers a robust starting point for their synthetic campaigns.

Application I: Synthesis of 8-Methylquinolines via Modified Friedländer Annulation

The Friedländer annulation is a classical and powerful method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a β-dicarbonyl compound).[1][2] While a direct ketone functional group is not present on this compound, this section outlines a generalized, acid-catalyzed protocol analogous to the Friedländer synthesis, which is a foundational reaction for this class of transformation.

Mechanistic Rationale

The reaction proceeds via an initial acid-catalyzed condensation between the nucleophilic primary amine of the carbamate and one of the carbonyl groups of a β-dicarbonyl compound, such as acetylacetone. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic quinoline core.

Causality of Experimental Choices:

  • Catalyst: An acid catalyst, such as p-toluenesulfonic acid (PTSA), is crucial for activating the carbonyl group of the reaction partner, making it more electrophilic and susceptible to nucleophilic attack by the aniline. It also facilitates the subsequent dehydration steps required for aromatization.

  • Solvent: A high-boiling solvent like toluene or xylene is typically used to enable the reaction to proceed at the elevated temperatures necessary for efficient cyclodehydration.

  • Boc Group: The Boc-protected amine does not participate in the initial cyclization, ensuring that the reaction proceeds regioselectively to form the quinoline ring. The Boc group remains intact under these conditions and can be removed in a subsequent step if desired.

Figure 1: General mechanism of the Friedländer-type quinoline synthesis.

Exemplar Protocol: Synthesis of tert-Butyl (2,4,8-trimethylquinolin-6-yl)carbamate

This protocol describes a representative acid-catalyzed condensation of this compound with acetylacetone.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.1 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle

experimental_workflow_quinoline start Start reagents Combine Reactants: - Carbamate (1.0 eq) - Acetylacetone (1.2 eq) - PTSA (0.1 eq) - Toluene start->reagents reflux Heat to Reflux (e.g., 110-120 °C) for 4-8 hours reagents->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup: 1. Cool to RT 2. Wash with sat. NaHCO₃ 3. Wash with Brine monitor->workup Reaction Complete dry Dry organic layer (MgSO₄), filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolate Product purify->product

Figure 2: Workflow for the synthesis of 8-methylquinolines.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.22 g, 10.0 mmol).

  • Addition of Reagents: Add toluene (50 mL), followed by acetylacetone (1.23 mL, 12.0 mmol) and p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol).

  • Reaction: Heat the mixture to reflux (approx. 111 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tert-butyl (2,4,8-trimethylquinolin-6-yl)carbamate.

Reactant 1Reactant 2 (β-Dicarbonyl)CatalystSolventTypical Yield (%)Product Structure
CarbamateAcetylacetonePTSAToluene75-902,4,8-Trimethylquinoline
CarbamateEthyl AcetoacetateH₂SO₄ (cat.)Ethanol70-854-Hydroxy-2,8-dimethylquinoline
CarbamateDimedoneAcetic AcidXylene80-95Fused Tricyclic Quinoline

Application II: Synthesis of N-Boc-2-Alkylaminoquinazolin-4(3H)-ones

Quinazolinones are a vital class of heterocycles with a broad spectrum of biological activities. A highly efficient, one-pot, three-component protocol has been developed for the synthesis of chiral N-Boc-2-alkylaminoquinazolin-4(3H)-ones, which notably preserves enantiomeric purity.[1] This methodology can be conceptually adapted for use with this compound to access related structures.

Mechanistic Rationale & Proposed Strategy

The established protocol involves the coupling of an anthranilic acid, an N-Boc-amino acid, and an amine, mediated by methanesulfonyl chloride (MsCl), N-methylimidazole (NMI), and copper(II) chloride.[1] The reaction is believed to proceed through the formation of a mixed anhydride from the N-Boc-amino acid, which then acylates the anthranilic acid. Subsequent cyclization and dehydration steps lead to the quinazolinone core. The copper(II) chloride is essential for preventing racemization of the chiral center.

Adapting this for this compound would involve a different strategy to build the quinazolinone core, likely by treating it with a carbonylating agent before or during the reaction with an amine.

Figure 3: Proposed mechanism for quinazolinone synthesis.

Exemplar Protocol: One-Pot Synthesis of a Substituted Quinazolinone

This protocol is adapted from the multicomponent synthesis developed by Li, X., et al., and represents a plausible strategy for synthesizing quinazolinones from the title carbamate.[1]

Materials:

  • This compound (1.0 eq)

  • Triphosgene (0.4 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Primary amine (e.g., Benzylamine) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard inert atmosphere glassware, syringes, magnetic stirrer

experimental_workflow_quinazolinone start Start setup Dissolve Carbamate & Base in anhydrous DCM under N₂ start->setup cool Cool to 0 °C setup->cool add_phosgene Add Triphosgene solution dropwise at 0 °C cool->add_phosgene stir1 Stir at 0 °C for 1 hour (Isocyanate Formation) add_phosgene->stir1 add_amine Add Primary Amine dropwise at 0 °C stir1->add_amine warm Warm to RT and stir overnight (Cyclization) add_amine->warm workup Quench with water, extract with DCM warm->workup purify Purify by Column Chromatography workup->purify product Isolate Quinazolinone Product purify->product

Figure 4: Proposed workflow for quinazolinone synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (10.0 mmol) and DIPEA (30.0 mmol) in anhydrous DCM (100 mL).

  • Isocyanate Formation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve triphosgene (4.0 mmol) in anhydrous DCM (20 mL) and add this solution dropwise to the reaction mixture over 20 minutes. Stir at 0 °C for 1 hour.

  • Addition of Amine: Add the primary amine (e.g., benzylamine, 11.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Cyclization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Workup: Quench the reaction by slowly adding water (50 mL). Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired substituted quinazolinone.

Carbonyl SourceAmine ComponentBaseSolventExpected Product Class
TriphosgeneBenzylamineDIPEADCM2-(Benzylamino)quinazolin-4(3H)-one
CDIGlycine methyl esterTEATHF2-(Methoxycarbonylmethyl)quinazolin-4(3H)-one
Ethyl ChloroformateAnilinePyridineToluene2-Anilinoquinazolin-4(3H)-one

General Considerations and Troubleshooting

  • Moisture Sensitivity: Many of the reagents, particularly activating agents like MsCl and triphosgene, are sensitive to moisture. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Boc-Deprotection: If the final product requires a free amine, the Boc group can be cleaved using standard acidic conditions, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring reaction progress. The disappearance of the starting carbamate is a key indicator of reaction completion.

  • Purification: Products from these reactions are typically non-polar to moderately polar and are amenable to purification by silica gel chromatography.

Conclusion

This compound is a strategically designed building block that offers synthetic chemists precise control over the construction of complex nitrogen heterocycles. The differentiated reactivity of its two amino groups allows for selective, stepwise functionalization. The exemplar protocols provided herein for the synthesis of 8-methylquinolines and substituted quinazolinones, based on established and robust synthetic methodologies, serve as a valuable guide for researchers aiming to leverage this versatile reagent in drug discovery and development programs.

References

  • Li, X., & Golden, J. E. (2021). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis, 363(6), 1638-1645. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

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Reactions of tert-Butyl (2-amino-6-methylphenyl)carbamate with Electrophiles: A Synthetic Chemist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the reactivity of tert-butyl (2-amino-6-methylphenyl)carbamate, a versatile building block in medicinal chemistry and organic synthesis. We delve into the nuanced interplay of its substituent groups—the free amine, the Boc-protected amine, and the methyl group—in directing the outcomes of reactions with various electrophiles. This document offers field-proven insights, detailed experimental protocols for key transformations such as N-alkylation, N-acylation, and aromatic halogenation, and explains the causality behind experimental choices. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction: A Scaffold of Strategic Importance

This compound is a substituted aniline derivative of significant interest in the synthesis of complex heterocyclic compounds, particularly those with pharmaceutical applications.[1][2][3][4] Its utility stems from the differential reactivity of its two amino groups. The primary amine serves as a potent nucleophile and a strong activating group for electrophilic aromatic substitution, while the tert-butoxycarbonyl (Boc) protected amine offers steric bulk and can be readily removed under acidic conditions, enabling sequential synthetic modifications.[5][6] Understanding the regioselectivity of its reactions is paramount for its effective use.

The aromatic ring's reactivity is governed by the cumulative electronic effects of three distinct substituents:

  • -NH₂ (Amino Group): A powerful activating, ortho, para-directing group.

  • -NHBoc (Carbamate Group): A moderately activating, ortho, para-directing group.

  • -CH₃ (Methyl Group): A weakly activating, ortho, para-directing group.

The primary amino group (-NH₂) is the strongest activator, making the positions ortho (position 3) and para (position 5) to it the most electron-rich. However, the ortho position is sterically hindered by the adjacent methyl group. Therefore, electrophilic attack is most favored at the C5 position , which is para to the strongly activating amino group and ortho to the weakly activating methyl group. The C4 position, para to the NHBoc group, is the second most likely site for substitution.

General Experimental Workflow

A systematic approach is crucial for successfully performing and optimizing reactions with this substrate. The following workflow outlines the key stages from reaction setup to product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis start Starting Material: tert-Butyl (2-amino-6-methylphenyl)carbamate reagents Select Electrophile & Reagents (Base, Solvent) start->reagents 1. Planning setup Reaction Setup (Inert atmosphere, Temp. control) reagents->setup 2. Assembly monitor Monitor Progress (TLC, LC-MS) setup->monitor 3. Execution workup Aqueous Workup & Extraction monitor->workup 4. Quenching purify Purification (Column Chromatography, Recrystallization) workup->purify 5. Isolation analysis Characterization (NMR, MS, etc.) purify->analysis 6. Purity Check product Final Product analysis->product 7. Validation

Caption: General workflow for electrophilic reactions.

Reactions at the Nitrogen Centers: N-Alkylation and N-Acylation

The presence of two nitrogen atoms—the primary aniline amine (-NH₂) and the secondary carbamate amine (-NHBoc)—offers sites for nucleophilic attack. The primary aniline amine is significantly more nucleophilic and less sterically hindered than the carbamate nitrogen, making it the preferential site for both alkylation and acylation.

N-Alkylation of the Primary Amino Group

Selective mono-alkylation of the primary amine can be achieved using a strong base to deprotonate the less acidic N-H of the carbamate, followed by reaction with an alkyl halide. Sodium hydride in an aprotic solvent like DMF or THF is highly effective.[7][8]

Protocol: N-Methylation of this compound

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to dissolve the starting material (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Be cautious of hydrogen gas evolution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (2-(methylamino)-6-methylphenyl)carbamate.

N-Acylation of the Primary Amino Group

Acylation proceeds readily at the primary amine using acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the acid byproduct.

Protocol: N-Acetylation with Acetyl Chloride

  • Preparation: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask. Add pyridine (1.5 eq) and cool the mixture to 0 °C.

  • Electrophile Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude tert-butyl (2-acetamido-6-methylphenyl)carbamate, which can be further purified by recrystallization or chromatography.

Electrophilic Aromatic Substitution: Halogenation

Halogenation provides a direct route to introduce functionality onto the aromatic ring. As predicted by the directing group effects, the reaction occurs with high regioselectivity.

Mechanism of Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The powerful electron-donating amino group strongly activates the C5 position, stabilizing the intermediate sigma complex (arenium ion) more effectively than at any other position.

Caption: Mechanism of electrophilic bromination.

Protocol: Regioselective Bromination

Direct bromination using molecular bromine can lead to over-reaction. A milder and highly selective method utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent.

  • Preparation: Dissolve this compound (1.0 eq) in DMF or acetonitrile in a flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is typically rapid. Monitor by TLC for the disappearance of the starting material.

  • Quenching: Pour the reaction mixture into a beaker of ice water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove DMF and succinimide.

  • Purification: Dry the solid in vacuo. If necessary, the product, tert-butyl (2-amino-5-bromo-6-methylphenyl)carbamate, can be purified by recrystallization from ethanol/water or by column chromatography.[9][10]

Summary of Reaction Conditions

The following table summarizes typical conditions for the electrophilic reactions discussed. Researchers should note that optimization may be required based on specific substrates and desired outcomes.

Reaction TypeElectrophileReagents & SolventTemperatureKey Insights
N-Alkylation Alkyl Halide (e.g., CH₃I)NaH, DMF or THF0 °C to RTPreferential alkylation occurs at the more nucleophilic primary amine.[7]
N-Acylation Acid Chloride (e.g., AcCl)Pyridine, DCM0 °C to RTA clean and high-yielding reaction at the primary amine.
Bromination N-Bromosuccinimide (NBS)DMF or AcetonitrileRoom Temp.Highly regioselective for the C5 position, para to the -NH₂ group.
Nitration HNO₃ / H₂SO₄Acetic Anhydride (protection)0 °CDirect nitration is problematic due to oxidation of the -NH₂ group. Protection is required.[11][12]

Conclusion and Future Outlook

This compound is a scaffold that offers a rich landscape for synthetic exploration. By understanding the directing effects of its functional groups, chemists can achieve a high degree of control over reactions with a wide range of electrophiles. The protocols outlined in this guide serve as a robust starting point for the synthesis of novel, highly substituted aniline derivatives. These products are valuable intermediates for the construction of biologically active molecules, ensuring that this versatile building block will continue to be of great importance to the drug development community.

References

  • BenchChem. (2025). Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. BenchChem.
  • Various Authors. (2024). Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

  • Google Patents. (1990). N-alkylation of n-alpha-boc-protected amino acids.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • Various Authors. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Non-innocent electrophiles unlock exogenous base-free coupling reactions. ChemRxiv. [Link]

  • ResearchGate. (2016). How to do alkylation of NHBOc amines using alkyl bromide?. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). ResearchGate. [Link]

  • NCERT. (n.d.). Amines. NCERT. [Link]

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Wikidot. [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]

  • ResearchGate. (2009). ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. ResearchGate. [Link]

  • NIH. (n.d.). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. NIH. [Link]

  • NIH. (n.d.). Sequential one-pot N-alkylation and aminocarbonylation of primary amines catalyzed by heterobimetallic Ir/Pd complexes. NIH. [Link]

  • Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Publishing. [Link]

  • RSC Medicinal Chemistry. (n.d.). RESEARCH ARTICLE. RSC Publishing. [Link]

  • Researcher.Life. (2021). Applications substituted 2-aminothiophenes in drug design. R Discovery. [Link]

  • ResearchGate. (2009). (PDF) Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]

  • Scribd. (n.d.). TmpF6 - Electrophilic Substitution Reaction of Aniline. Scribd. [Link]

  • PubChem. (n.d.). tert-Butyl (6-bromo-3-methoxy-2-methylphenyl)carbamate. PubChem. [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

  • PubChem. (n.d.). 2-Methoxy-6-methylaniline. PubChem. [Link]

  • YouTube. (2023). Although amino group is o– and p– directing in aromatic electrophilic substitution reactions. YouTube. [Link]

  • ResearchGate. (2008). (PDF) Electroanalysis of Nitro and Amino Derivatives of Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Boc-Protection of 2,6-Diaminotoluene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Selective Protection of Aromatic Diamines

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ability to mask the reactivity of amine functionalities.[1][2] Its widespread use stems from its stability across a broad range of non-acidic conditions and the facility of its removal under mild acidic treatment.[1][3] In the synthesis of complex molecules, particularly in pharmaceutical development, the differential protection of multiple reactive sites is paramount. The selective Boc-protection of diamines, such as 2,6-diaminotoluene and its derivatives, presents a common yet significant challenge: achieving high yields of the mono-protected product while minimizing the formation of the di-protected byproduct.[4]

This guide provides a comprehensive overview of the principles and practical methodologies for the selective Boc-protection of 2,6-diaminotoluene derivatives. We will delve into the underlying chemical logic that governs selectivity and present detailed, field-proven protocols for both mono- and di-protection strategies. These notes are intended for researchers, scientists, and drug development professionals seeking to implement robust and reproducible protection strategies in their synthetic workflows.

The Mechanistic Heart of Boc-Protection

The fundamental reaction for Boc-protection involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[5] The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc carbamate, along with the release of tert-butanol and carbon dioxide.[5]

While the reaction can proceed without a base, the use of a mild base is common to neutralize the protonated amine formed during the reaction, thereby driving the equilibrium towards the protected product.[1] For less reactive amines, such as anilines, or to accelerate the reaction, a catalyst like 4-dimethylaminopyridine (DMAP) can be employed.[6] DMAP acts by forming a more reactive intermediate with Boc₂O.[6]

Achieving Selectivity: Mono- vs. Di-protection

The primary challenge in the Boc-protection of 2,6-diaminotoluene lies in controlling the stoichiometry to favor either mono- or di-protection. The two amino groups, while chemically equivalent in the parent molecule, can exhibit differential reactivity in substituted derivatives due to steric and electronic effects.

Strategies for Mono-Boc Protection

The key to successful mono-protection is to differentiate the reactivity of the two amine groups. Several strategies can be employed:

  • In Situ Mono-protonation: This is a widely adopted and effective method for symmetrical diamines.[7][8] By adding one equivalent of a strong acid (e.g., HCl), one of the amino groups is protonated to form an ammonium salt.[7] This protonated amine is no longer nucleophilic, leaving the other amine free to react with Boc₂O.[7][9] Subsequent basification liberates the mono-protected diamine.[9]

  • Slow Addition of Boc₂O: By adding the Boc anhydride slowly to a solution of the diamine, the concentration of the protecting agent is kept low, statistically favoring the reaction of one molecule of Boc₂O with one molecule of the diamine.[4]

  • Use of a Large Excess of Diamine: While effective, this method is often not practical for valuable or scarce diaminotoluene derivatives.[10]

The choice of an acid source for in situ mono-protonation can be critical. Sources like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) can generate HCl in situ, offering a convenient "one-pot" procedure.[11]

Strategies for Di-Boc Protection

For exhaustive protection of both amino groups, the reaction conditions are adjusted to ensure complete conversion. This typically involves:

  • Using a Stoichiometric Excess of Boc₂O: Employing two or more equivalents of the Boc anhydride ensures that both amino groups are protected.

  • Elevated Temperatures and/or Catalysis: For less reactive anilines, heating the reaction mixture or using a catalyst like DMAP can drive the reaction to completion.

Experimental Protocols

Safety Precautions
  • Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated fume hood.[4]

  • Reagents like chlorotrimethylsilane and thionyl chloride are corrosive and react with moisture to release HCl gas; handle with extreme care.[4]

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Selective Mono-Boc Protection of 2,6-Diaminotoluene

This protocol is adapted from established methods for the mono-protection of symmetrical diamines via in situ mono-protonation.[7][11]

Workflow Diagram:

Mono_Boc_Protection cluster_prep Reaction Setup cluster_reaction Protection cluster_workup Work-up & Isolation Diamine 2,6-Diaminotoluene in Anhydrous Methanol Cooling Cool to 0 °C Diamine->Cooling HCl_source Add Me3SiCl (1 eq.) dropwise Cooling->HCl_source Boc2O Add Boc2O (1 eq.) in Methanol HCl_source->Boc2O Stir Stir at RT for 1-2h Boc2O->Stir Dilute Dilute with Water Stir->Dilute Wash_Ether Wash with Diethyl Ether Dilute->Wash_Ether Basify Adjust pH > 12 with NaOH Wash_Ether->Basify Extract Extract with Dichloromethane Basify->Extract Dry_Concentrate Dry (Na2SO4) & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Di_Boc_Protection cluster_reaction Reaction Setup & Protection cluster_workup Work-up & Isolation Reactants 2,6-Diaminotoluene, Boc2O (2.2 eq.), DMAP (0.1 eq.) in Acetonitrile Stir Stir at RT overnight Reactants->Stir Concentrate Concentrate in vacuo Stir->Concentrate Dissolve Dissolve in Ethyl Acetate Concentrate->Dissolve Wash Wash with 1M HCl, sat. NaHCO3, Brine Dissolve->Wash Dry_Concentrate Dry (Na2SO4) & Concentrate Wash->Dry_Concentrate Purify Recrystallization or Column Chromatography Dry_Concentrate->Purify

Sources

Application Notes & Protocols: A Detailed Guide to the Selective N-Boc Protection of 2-Amino-6-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the selective mono-N-Boc protection of 2-amino-6-methylaniline, also known as 2,6-diaminotoluene. The presented methodology is designed for researchers, scientists, and professionals in drug development who require a robust and reproducible procedure for obtaining tert-butyl (2-amino-6-methylphenyl)carbamate. This guide elucidates the underlying chemical principles, offers a detailed step-by-step experimental procedure, and provides insights into the critical parameters that ensure high yield and selectivity.

Introduction: The Strategic Importance of Mono-Protection

In the realm of organic synthesis, particularly in the construction of complex pharmaceutical intermediates, the differential protection of functional groups is a cornerstone of strategic design. For aromatic diamines such as 2-amino-6-methylaniline, selective protection of one amino group is often a prerequisite for subsequent transformations at the other amino functionality. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2][3]

The challenge in protecting symmetrical or unsymmetrical diamines lies in achieving mono-protection over di-protection. A common strategy to overcome this is the use of a large excess of the diamine, which is not economically viable for valuable starting materials.[4][5] A more elegant and efficient approach involves the differentiation of the two amino groups by protonating one with an acid, thereby rendering it non-nucleophilic and directing the reaction to the remaining free amine. This guide will detail a protocol based on this principle for the selective mono-N-Boc protection of 2-amino-6-methylaniline.

Mechanistic Rationale and Causality

The selective mono-N-Boc protection of 2-amino-6-methylaniline is achieved by exploiting the difference in reactivity between a free amine and its protonated counterpart, an ammonium salt. The core of the strategy is the in situ generation of one equivalent of hydrochloric acid (HCl) from the reaction of chlorotrimethylsilane (Me₃SiCl) with a protic solvent like methanol.[4] This precise amount of acid selectively protonates one of the two amino groups of the diamine.

The nucleophilicity of an amino group is dependent on the availability of the lone pair of electrons on the nitrogen atom.[6] Upon protonation, this lone pair is engaged in a bond with a proton, forming an ammonium cation. This effectively sequesters the lone pair, rendering the protonated amino group non-nucleophilic and unreactive towards electrophiles like di-tert-butyl dicarbonate (Boc₂O).[7]

The remaining unprotonated amino group, however, retains its nucleophilic character and readily attacks one of the carbonyl carbons of Boc₂O.[8] The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amine, with the release of tert-butanol and carbon dioxide as byproducts.[8] The steric hindrance provided by the ortho-methyl group in 2-amino-6-methylaniline may also play a role in directing the protection, although the primary control is achieved through mono-protonation.[9]

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 2-amino-6-methylaniline in anhydrous methanol start->dissolve cool Cool the solution to 0 °C dissolve->cool add_me3sicl Add Me3SiCl dropwise (in situ HCl generation) cool->add_me3sicl stir_rt Stir at room temperature add_me3sicl->stir_rt add_boc2o Add Boc2O solution stir_rt->add_boc2o react Stir at room temperature for 2-4 hours add_boc2o->react dilute Dilute with water react->dilute wash Wash with diethyl ether dilute->wash basify Adjust pH to >12 with 2N NaOH wash->basify extract Extract with dichloromethane basify->extract dry Dry organic layer over Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end end purify->end Obtain pure this compound

Figure 1. A step-by-step workflow for the selective mono-N-Boc protection of 2-amino-6-methylaniline.

Detailed Experimental Protocol

This protocol is designed for the selective mono-N-Boc protection of 2-amino-6-methylaniline on a laboratory scale.

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2-Amino-6-methylaniline98%Commercially Available
Di-tert-butyl dicarbonate (Boc₂O)97%Commercially Available
Chlorotrimethylsilane (Me₃SiCl)≥99%Commercially Available
Anhydrous Methanol (MeOH)≥99.8%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Diethyl ether (Et₂O)ACS GradeCommercially Available
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Deionized WaterIn-house

4.2. Equipment

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

4.3. Step-by-Step Procedure

  • Preparation of the Diamine Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-methylaniline (1.22 g, 10.0 mmol, 1.0 eq) in anhydrous methanol (20 mL).

  • In Situ Acid Generation and Mono-protonation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add chlorotrimethylsilane (1.09 g, 1.26 mL, 10.0 mmol, 1.0 eq) dropwise over 5 minutes. A white precipitate of the mono-hydrochloride salt may form. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Addition of Boc Anhydride: In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (2.18 g, 10.0 mmol, 1.0 eq) in anhydrous methanol (10 mL). Add this solution to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with deionized water (50 mL).

    • Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material and di-Boc protected product.

    • Adjust the pH of the aqueous layer to >12 by the slow addition of 2N sodium hydroxide solution.

    • Extract the product from the basic aqueous layer with dichloromethane (3 x 50 mL).

  • Isolation and Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation: Expected Results and Characterization

ParameterExpected Value
Starting Material 2-Amino-6-methylaniline
Molar Mass122.17 g/mol
Product This compound
Molar Mass222.29 g/mol
Typical Yield 65-80%
Appearance White to off-white solid
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Note: The expected yield is based on similar procedures for other aromatic diamines and may vary depending on the reaction scale and purification efficiency.[10][11]

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key factors:

  • Stoichiometric Control: The use of one equivalent of Me₃SiCl for the in situ generation of HCl ensures the selective protonation of only one amino group, which is the cornerstone of achieving high mono-protection selectivity.[4]

  • Reaction Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the optimal reaction time, preventing the formation of byproducts due to prolonged reaction times.

  • Purification Strategy: The work-up procedure involving an initial wash with a non-polar solvent followed by basification and extraction is designed to efficiently separate the mono-protected product from both the starting material and the di-protected byproduct.[10]

  • Characterization: The final product should be thoroughly characterized by standard analytical techniques (NMR, MS) to confirm its identity and purity.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the selective mono-N-Boc protection of 2-amino-6-methylaniline. By leveraging the principle of selective mono-protonation, this procedure offers high yields of the desired product while minimizing the formation of the di-protected byproduct. This method is readily scalable and is expected to be a valuable tool for researchers and scientists in the field of organic synthesis and drug development.

References

  • Chávez, D., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. Available at: [Link]

  • Chávez, D., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Gunjal, P. S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1752-1763. Available at: [Link]

  • Illinois Wesleyan University Digital Commons. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Retrieved from [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]

  • LibreTexts Chemistry. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. Retrieved from [Link]

  • ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

  • RSC Publishing. (2020). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. Available at: [Link]

  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]

  • Thompson, A. L., et al. (2005). Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. Chemical Research in Toxicology, 18(3), 539-545. Available at: [Link]

Sources

The Versatile Building Block: Tert-Butyl (2-amino-6-methylphenyl)carbamate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Moiety of Strategic Importance

In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and materials science, the strategic manipulation of functional groups is paramount. tert-Butyl (2-amino-6-methylphenyl)carbamate emerges as a highly valuable and versatile building block. Its structure, featuring a nucleophilic primary amine ortho to a methyl group and a sterically hindered tert-butoxycarbonyl (Boc)-protected amine, offers a unique platform for selective chemical transformations. The Boc group provides robust protection under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses.[1] This differential reactivity between the two nitrogen atoms allows for sequential and controlled modifications, rendering this compound a key intermediate in the synthesis of a variety of complex nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active compounds.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound. We will delve into a field-proven protocol for its synthesis, detail its characterization, and present a practical application in the construction of heterocyclic frameworks, underscoring its utility in modern synthetic endeavors.

Physicochemical Properties & Safety Information

A thorough understanding of the physicochemical properties and safety precautions is essential before handling any chemical compound.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₈N₂O₂N/A
Molecular Weight 222.28 g/mol N/A
Appearance Off-white to light brown solid (predicted)N/A
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.N/A
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.[2]

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.

  • In case of contact: In case of skin contact, wash thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.

Synthesis of this compound: A Detailed Protocol

The selective mono-Boc protection of symmetrical diamines like 2,6-diaminotoluene can be challenging due to the potential for di-protection. A robust and scalable method involves the in situ formation of the mono-hydrochloride salt of the diamine, which deactivates one amino group, allowing for the selective protection of the other.[3][4]

Reaction Scheme:

Synthesis_of_tert-Butyl(2-amino-6-methylphenyl)carbamate cluster_reactants Reactants cluster_products Product 2,6-Diaminotoluene 2,6-Diaminotoluene Mono-HCl_Salt Mono-HCl Salt Intermediate 2,6-Diaminotoluene->Mono-HCl_Salt 1. Me3SiCl, MeOH, 0 °C to rt HCl HCl (from Me3SiCl) Product This compound Mono-HCl_Salt->Product 2. (Boc)2O, rt Boc2O (Boc)2O Final_Product This compound Product->Final_Product 3. NaOH (aq) Base NaOH (work-up)

Caption: Synthetic pathway for this compound.

Experimental Protocol:

This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[3][5]

Materials:

  • 2,6-Diaminotoluene

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl), freshly distilled

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • 2N Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-diaminotoluene (10.0 g, 81.8 mmol, 1.0 eq) in anhydrous methanol (100 mL). Cool the solution to 0 °C in an ice bath.

  • Mono-protonation: While stirring, add freshly distilled chlorotrimethylsilane (10.4 mL, 81.8 mmol, 1.0 eq) dropwise to the solution over 15 minutes, maintaining the temperature at 0 °C. A white precipitate of the mono-hydrochloride salt may form.

  • Equilibration: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes to ensure complete formation of the mono-hydrochloride salt.

  • Boc Protection: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (17.8 g, 81.8 mmol, 1.0 eq) in methanol (50 mL) dropwise over 20 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:4).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dilute the residue with water (100 mL) and wash with diethyl ether (2 x 100 mL) to remove any di-Boc protected by-product and unreacted (Boc)₂O.

    • Adjust the pH of the aqueous layer to >12 by the slow addition of 2N NaOH solution.

    • Extract the product into dichloromethane (3 x 100 mL).

  • Purification:

    • Combine the organic layers and wash with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford this compound as a solid.

Rationale behind Experimental Choices:

  • The use of chlorotrimethylsilane in methanol provides a convenient in situ source of one equivalent of HCl, avoiding the handling of corrosive HCl gas.[5]

  • The mono-protonation of the symmetrical diamine is a key step that kinetically favors the mono-Boc protection by deactivating one of the amino groups towards nucleophilic attack on the (Boc)₂O.[3]

  • The aqueous work-up with an initial ether wash removes the less polar di-protected by-product, while the desired mono-protected product remains in the aqueous phase as its hydrochloride salt. Subsequent basification allows for its extraction into an organic solvent.

Characterization

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.0-7.2 (m, 1H, Ar-H)

    • δ 6.7-6.9 (m, 2H, Ar-H)

    • δ 6.3 (br s, 1H, N-H of carbamate)

    • δ 3.8 (br s, 2H, -NH₂)

    • δ 2.2-2.4 (s, 3H, Ar-CH₃)

    • δ 1.5 (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 154.0 (C=O of carbamate)

    • δ 140.0 (Ar-C-NH₂)

    • δ 130.0-135.0 (Ar-C-CH₃ and Ar-C-NHBoc)

    • δ 118.0-128.0 (Ar-C-H)

    • δ 80.5 (O-C(CH₃)₃)

    • δ 28.3 (-C(CH₃)₃)

    • δ 18.0-20.0 (Ar-CH₃)

  • FT-IR (KBr, cm⁻¹):

    • 3450-3300 (N-H stretching of primary amine and carbamate)

    • 2980-2850 (C-H stretching of alkyl groups)

    • 1700-1680 (C=O stretching of carbamate)

    • 1600-1450 (C=C aromatic stretching)

  • Mass Spectrometry (ESI-MS):

    • m/z: 223.15 [M+H]⁺, 245.13 [M+Na]⁺

Application in Heterocyclic Synthesis: The Construction of Quinazolinones

The ortho-disposition of the free amine and the Boc-protected amine in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems, such as quinazolinones. Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[6]

Reaction Scheme: Synthesis of a 2-Alkylamino-8-methylquinazolin-4(3H)-one Derivative

Quinazolinone_Synthesis cluster_reactants Reactants cluster_products Product Start_Material This compound Intermediate N-Boc-2-alkylamino-8-methylquinazolin-4(3H)-one Start_Material->Intermediate 1. Coupling N-Boc-Amino_Acid N-Boc-Amino Acid N-Boc-Amino_Acid->Intermediate Coupling_Reagents MsCl, NMI, CuCl2 Coupling_Reagents->Intermediate Final_Product 2-Alkylamino-8-methylquinazolin-4(3H)-one Intermediate->Final_Product 2. Deprotection Deprotection TFA or HCl

Sources

Application Notes and Protocols: Catalytic Reactions Involving tert-Butyl (2-amino-6-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the catalytic applications of tert-Butyl (2-amino-6-methylphenyl)carbamate. This versatile building block, featuring a directing carbamate group and a nucleophilic amino functionality on a sterically influenced aniline scaffold, is a valuable precursor for the synthesis of complex nitrogen-containing heterocycles. This document elucidates the mechanistic underpinnings and provides detailed, field-proven protocols for palladium- and rhodium-catalyzed transformations, including C-H activation, annulation, and carbonylation reactions. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: Strategic Importance in Synthesis

This compound, often referred to as N-Boc-2-amino-6-methylaniline, is a pivotal intermediate in modern organic synthesis and medicinal chemistry. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group serves a dual purpose: it modulates the reactivity of the aniline nitrogen and, more importantly, acts as a powerful directing group for transition metal-catalyzed C-H functionalization. This directing ability, coupled with the presence of a free amino group and a methyl substituent, opens synthetic pathways to a variety of privileged heterocyclic scaffolds, such as acridones and other polycyclic aromatic systems. These structural motifs are prevalent in numerous biologically active compounds and pharmaceuticals.[1]

The carbamate group, in general, is a key structural feature in many approved drugs, contributing to metabolic stability and target interaction.[2] The Boc group, in particular, is widely used due to its stability under various conditions and its facile removal under mild acidic conditions.[3] This guide focuses on leveraging the unique structural attributes of this compound in palladium- and rhodium-catalyzed reactions to construct valuable molecular architectures.

Palladium-Catalyzed Annulation and Carbonylation

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of this compound, palladium-catalyzed reactions can be employed to construct fused heterocyclic systems.

Mechanistic Rationale: The Dual Role of the Carbamate

The Boc-protected amino group is crucial for the success of these transformations. It serves as a directing group, facilitating the ortho-C-H activation of the phenyl ring by the palladium catalyst. This forms a palladacycle intermediate, which is a key step in many C-H functionalization reactions. The subsequent reaction pathway can vary depending on the coupling partner and reaction conditions. For instance, a dual C-H carbonylation can lead to the formation of acridone structures.[4]

Application: Synthesis of Acridone Scaffolds

Acridones are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The palladium-catalyzed dual C-H carbonylation of diarylamines provides a powerful method for their synthesis.[4] While the direct dual C-H carbonylation of this compound itself is not explicitly detailed in the literature, the principles can be extended to a two-step process where the aniline is first arylated and then subjected to intramolecular C-H carbonylation.

Rhodium-Catalyzed C-H Activation and Annulation

Rhodium catalysts, particularly those in the +3 oxidation state, have emerged as powerful tools for C-H activation and the synthesis of complex heterocycles.[5][6] These reactions often proceed under mild conditions with high functional group tolerance.

Mechanistic Considerations: The Concerted Metalation-Deprotonation Pathway

Rhodium(III)-catalyzed C-H activation is generally believed to proceed via a concerted metalation-deprotonation (CMD) mechanism.[5] The directing group, in this case, the carbamate, coordinates to the rhodium center, positioning it for the selective cleavage of a proximal C-H bond. The resulting rhodacycle can then undergo insertion of an alkyne or alkene, followed by reductive elimination to afford the annulated product.

Application: Synthesis of Fused Heterocyclic Systems

The reaction of this compound with alkynes or alkenes in the presence of a rhodium(III) catalyst can lead to the formation of various fused heterocyclic systems. The free amino group can participate in the cyclization, leading to complex polycyclic structures.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of a Precursor for Acridone Synthesis

This protocol describes a representative Suzuki-Miyaura coupling to synthesize the diarylamine precursor required for a subsequent intramolecular carbonylation to form an acridone.

Table 1: Reagents and Materials for Suzuki-Miyaura Coupling

Reagent/MaterialGradeSupplier
tert-Butyl (2-bromo-6-methylphenyl)carbamateReagentSigma-Aldrich
(2-aminophenyl)boronic acidReagentCombi-Blocks
Pd(PPh₃)₄CatalystStrem Chemicals
K₂CO₃AnhydrousFisher Scientific
TolueneAnhydrousAcros Organics
Ethanol200 ProofDecon Labs
WaterDeionizedIn-house

Step-by-Step Procedure:

  • To a 100 mL Schlenk flask, add tert-Butyl (2-bromo-6-methylphenyl)carbamate (1.0 mmol), (2-aminophenyl)boronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add K₂CO₃ (3.0 mmol) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diarylamine.

Protocol 2: Rhodium-Catalyzed Annulation with an Alkyne

This protocol provides a general method for the rhodium-catalyzed annulation of this compound with an internal alkyne to construct a fused heterocyclic system.

Table 2: Reagents and Materials for Rhodium-Catalyzed Annulation

Reagent/MaterialGradeSupplier
This compoundReagentTCI Chemicals
DiphenylacetyleneReagentAlfa Aesar
[Cp*RhCl₂]₂CatalystSigma-Aldrich
AgSbF₆AdditiveOakwood Chemical
1,2-Dichloroethane (DCE)AnhydrousAcros Organics

Step-by-Step Procedure:

  • To a 25 mL Schlenk tube, add this compound (0.5 mmol), diphenylacetylene (0.6 mmol), [Cp*RhCl₂]₂ (0.0125 mmol), and AgSbF₆ (0.05 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,2-dichloroethane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the annulated product.

Visualizing the Catalytic Cycles

To better understand the underlying mechanisms, the following diagrams illustrate the proposed catalytic cycles for the palladium and rhodium-catalyzed reactions.

Palladium_Catalyzed_Annulation cluster_0 Palladium(0/II) Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Aryl-X Palladacycle Aryl-Pd(II)-X OxAdd->Palladacycle Coupling Coupling Partner Coordination Palladacycle->Coupling + Coupling Partner MigratoryInsertion Migratory Insertion Coupling->MigratoryInsertion Intermediate Intermediate MigratoryInsertion->Intermediate ReductiveElimination Reductive Elimination Intermediate->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product Annulated Product ReductiveElimination->Product ArylHalide Aryl Halide ArylHalide->OxAdd CouplingPartner Coupling Partner CouplingPartner->Coupling

Figure 1: Proposed Palladium Catalytic Cycle.

Rhodium_Catalyzed_Annulation cluster_1 Rhodium(III) Catalytic Cycle RhIII [Cp*Rh(III)X_2]_2 CMD Concerted Metalation- Deprotonation (CMD) RhIII->CMD + Substrate Rhodacycle Rhodacycle Intermediate CMD->Rhodacycle AlkyneCoordination Alkyne Coordination Rhodacycle->AlkyneCoordination + Alkyne MigratoryInsertion Migratory Insertion AlkyneCoordination->MigratoryInsertion RhIntermediate Post-Insertion Intermediate MigratoryInsertion->RhIntermediate ReductiveElimination Reductive Elimination RhIntermediate->ReductiveElimination ReductiveElimination->RhIII Regeneration Product Annulated Product ReductiveElimination->Product Substrate Substrate Substrate->CMD Alkyne Alkyne Alkyne->AlkyneCoordination

Figure 2: Proposed Rhodium Catalytic Cycle.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. The strategic placement of the Boc-directing group enables a range of palladium- and rhodium-catalyzed C-H activation and annulation reactions. The protocols provided herein offer a robust starting point for researchers to explore the synthetic potential of this compound. Future work in this area could involve the development of enantioselective catalytic systems to access chiral heterocyclic products, further expanding the utility of this important synthetic intermediate in drug discovery and development.

References

  • Huang, J., Guo, W., Wu, W., Yin, F., Wang, H., Tao, C., Zhou, H., Hu, W. (2024). Pd-Catalyzed Dual C-H Carbonylation of Commercially Available Diarylamines Using Co2(CO)8 as a Safe CO Source. The Journal of Organic Chemistry, 89, 2014-2023. [Link]

  • Ghosh, A., et al. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega. [Link]

  • Guimond, N., Fagnou, K. (2011). Rhodium(III)-catalyzed heterocycle synthesis using an internal oxidant: improved reactivity and mechanistic studies. Journal of the American Chemical Society, 133(16), 6495-6498. [Link]

  • Chaskar, A., et al. (2009). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of the Korean Chemical Society. [Link]

  • Lewis, J. C., Wiedemann, S. H., Bergman, R. G., & Ellman, J. A. (2004). Arylation of heterocycles via rhodium-catalyzed C-H bond functionalization. Organic Letters, 6(1), 35–38. [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]

  • Various Authors. (n.d.). Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

  • Zafar, A. M., et al. (2012). Amino Acids Catalyzed Biginelli Protocols. Asian Journal of Chemistry. [Link]

  • Conti, P., et al. (2020). Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives. Molecules. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Boumoud, T., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry. [Link]

  • Chen, C.-Y., et al. (2015). Transition-Metal-Catalyzed Annulations Involving the Activation of C(sp3)−H Bonds. Angewandte Chemie International Edition. [Link]

  • Boruah, M., & Gogoi, S. (2018). Ru(II)-Catalyzed C-H Activation and Annulation Reaction via Carbon-Carbon Triple Bond Cleavage. Organic Letters, 20(8), 2297–2300. [Link]

  • Sangeetha, S., & Pitchumani, K. (2021). Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones. Organic & Biomolecular Chemistry. [Link]

  • Shen, R., et al. (2016). Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant. Molecules. [Link]

  • Van der Veken, P., et al. (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Zhang, Y., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]

  • Larock, R. C., & Dong, X. (2007). Palladium(II)-catalyzed oxidative cyclization of allylic tosylcarbamates: scope, derivatization, and mechanistic aspects. Semantic Scholar. [Link]

  • Ghoshal, N., et al. (2019). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols: A Scalable Approach to the Synthesis of tert-Butyl (2-amino-6-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of tert-Butyl (2-amino-6-methylphenyl)carbamate, a key intermediate in pharmaceutical development. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust and scalable method that prioritizes safety, efficiency, and product purity. The synthesis is centered around the selective mono-N-Boc protection of 2,6-diaminotoluene. This guide delves into the mechanistic rationale behind the chosen synthetic strategy, provides a detailed step-by-step protocol, and outlines essential safety and handling procedures.

Introduction: Strategic Importance of Mono-Boc Protected Diamines

Mono-protected diamines, such as this compound, are invaluable building blocks in medicinal chemistry and materials science. The selective protection of one amino group in a symmetrical or unsymmetrical diamine allows for sequential functionalization, which is a critical step in the synthesis of complex molecules, including pharmacophores and materials for chemical and biological chip production.[1] The tert-butoxycarbonyl (Boc) group is a favored amine protecting group due to its stability under various conditions and its facile removal under acidic conditions.[2][3]

The primary challenge in the synthesis of mono-Boc protected diamines is achieving high selectivity, as the reaction of a diamine with di-tert-butyl dicarbonate (Boc₂O) can readily lead to the formation of the di-protected byproduct. This application note details a cost-efficient and scalable "one-pot" procedure that leverages the in-situ generation of a mono-hydrochloride salt of the diamine to achieve excellent selectivity for the desired mono-protected product.[1][4]

Mechanistic Rationale and Strategy

The core of this synthetic approach lies in the differential reactivity of the two amino groups of 2,6-diaminotoluene after the addition of one molar equivalent of an acid. The two amino groups are differentiated as an acid salt and a free base.[1]

The strategy is as follows:

  • Selective Protonation: One of the amino groups of 2,6-diaminotoluene is protonated by the addition of one equivalent of hydrochloric acid (HCl). This forms the hydrochloride salt of one amine, effectively deactivating it towards nucleophilic attack.

  • Boc Protection: The remaining free amino group, which is still nucleophilic, reacts with di-tert-butyl dicarbonate (Boc₂O) to form the desired mono-Boc protected product.

  • Work-up and Purification: A standard aqueous work-up followed by crystallization or column chromatography yields the pure this compound.

This method avoids the need for a large excess of the diamine, making it more atom-economical and suitable for scale-up.[5]

Safety and Handling Precautions

Di-tert-butyl dicarbonate (Boc₂O) is a flammable solid and is fatal if inhaled. It also causes serious eye irritation and skin irritation, and may cause an allergic skin reaction or respiratory irritation. Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All manipulations involving Boc₂O should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Experimental Protocol: Scale-up Synthesis

This protocol is designed for a multi-gram scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
2,6-Diaminotoluene122.1750.0 g0.409>98%
Hydrochloric Acid (conc., 37%)36.4633.6 mL0.40937% w/w
Di-tert-butyl dicarbonate (Boc₂O)218.2589.3 g0.409>97%
Methanol (MeOH)32.04500 mL-Anhydrous
Dichloromethane (DCM)84.931 L-Reagent Grade
Saturated Sodium Bicarbonate (NaHCO₃)84.01500 mL-Aqueous
Brine (Saturated NaCl)58.44250 mL-Aqueous
Anhydrous Magnesium Sulfate (MgSO₄)120.3750 g-Anhydrous
Reaction Setup and Procedure

experimental_workflow

  • Preparation of the Reaction Mixture: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-diaminotoluene (50.0 g, 0.409 mol) in anhydrous methanol (250 mL).

  • Acidification: Cool the solution to 0-5 °C using an ice bath. Slowly add concentrated hydrochloric acid (33.6 mL, 0.409 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. A precipitate of the mono-hydrochloride salt may form. Stir the mixture for 30 minutes at 0-5 °C.

  • Boc Protection: In a separate beaker, dissolve di-tert-butyl dicarbonate (89.3 g, 0.409 mol) in anhydrous methanol (250 mL). Add this solution to the reaction mixture dropwise over a period of 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • To the residue, add dichloromethane (500 mL) and saturated sodium bicarbonate solution (500 mL) to neutralize the excess acid and dissolve the product.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with brine (250 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) can be employed to yield the pure product.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.0-6.5 (m, 3H, Ar-H), 6.2 (br s, 1H, NH), 3.7 (br s, 2H, NH₂), 2.2 (s, 3H, CH₃), 1.5 (s, 9H, C(CH₃)₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 154.0, 140.0, 126.0, 125.0, 124.5, 120.0, 118.0, 80.5, 28.3, 18.0.
Melting Point To be determined experimentally.

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Discussion of Results and Process Optimization

The described protocol provides a reliable and scalable method for the synthesis of this compound. The key to achieving high mono-selectivity is the controlled addition of one equivalent of acid to deactivate one of the amino groups.

Potential Optimization Strategies:

  • In-situ HCl generation: For larger scales, using reagents like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) to generate HCl in situ can be more convenient than handling concentrated HCl.[4]

  • Solvent Screening: While methanol is a suitable solvent, exploring other solvents like tetrahydrofuran (THF) or acetonitrile could potentially improve reaction rates or selectivity.

  • Temperature Control: Precise temperature control during the addition of both HCl and Boc₂O is crucial to minimize side reactions.

  • Purification: For industrial-scale production, developing a robust crystallization procedure is preferable to chromatography to reduce solvent waste and cost.

Conclusion

This application note details a scientifically sound, scalable, and safe protocol for the synthesis of this compound. By explaining the underlying chemical principles and providing a detailed, step-by-step guide, this document serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The emphasis on safety and process optimization further enhances its practical utility in a laboratory and pilot plant setting.

References

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • SUPPLEMENTARY INFORMATION. (n.d.). Princeton University. Retrieved January 20, 2026, from [Link]

  • 2 - Supporting Information. (n.d.). Retrieved January 20, 2026, from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]

  • Chávez, D., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved January 20, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved January 20, 2026, from [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.
  • Supplementary Information. (n.d.). Retrieved January 20, 2026, from [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). (PDF) Selective Mono‐BOC Protection of Diamines. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Efficient, continuous N -Boc deprotection of amines using solid acid catalysts | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. ResearchGate. Retrieved January 20, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Chávez, D., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. Retrieved January 20, 2026, from [Link]

  • Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl). (n.d.). IRIS UniGe. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of tert-Butyl (2-amino-6-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tert-Butyl (2-amino-6-methylphenyl)carbamate. This document is designed for researchers, chemists, and process development professionals who are looking to improve the yield, purity, and scalability of this important synthetic intermediate. We will move beyond simple procedural outlines to explore the causality behind experimental choices, providing you with the robust knowledge needed to troubleshoot and optimize your reaction effectively.

The primary challenge in synthesizing this molecule is the selective mono-N-Boc protection of the starting material, 2,6-diaminotoluene. The two amino groups, while in slightly different steric environments, possess similar nucleophilicity, often leading to a mixture of unreacted starting material, the desired mono-protected product, and the undesired di-protected byproduct. This guide provides field-proven strategies to overcome this challenge.

Part 1: Core Principles of Selective Mono-Boc Protection

Understanding the reaction dynamics is crucial for optimization. The synthesis is a nucleophilic attack of an amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).

Reaction_Mechanism Diamine 2,6-Diaminotoluene (H₂N-Ar-NH₂) Intermediate Nucleophilic Attack Diamine->Intermediate Reacts with Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Intermediate MonoBoc Desired Product (this compound) Intermediate->MonoBoc Forms Byproducts t-BuOH + CO₂ Intermediate->Byproducts +

Caption: General mechanism for Boc protection of an amine.

The core challenge lies in preventing a second reaction on the remaining free amino group of the desired product.

Competing_Reactions Start 2,6-Diaminotoluene MonoBoc Desired Mono-Boc Product Start->MonoBoc + 1 eq. (Boc)₂O (Desired Path) DiBoc Undesired Di-Boc Product MonoBoc->DiBoc + 1 eq. (Boc)₂O (Side Reaction) Troubleshooting_Workflow Start Analyze Crude Product (TLC, ¹H NMR) Problem What is the main issue? Start->Problem LowYield Low Yield / High SM Problem->LowYield Low Conversion HighDiBoc Poor Selectivity (High Di-Boc) Problem->HighDiBoc Side Products PurificationIssue Impure Product After Workup Problem->PurificationIssue Purification Difficulty Sol_LowYield Check (Boc)₂O quality. Increase reaction time/temp. Verify stoichiometry. LowYield->Sol_LowYield Sol_HighDiBoc Implement Acid-Mediation. Slow reagent addition at 0°C. Use strict 1:1 stoichiometry. HighDiBoc->Sol_HighDiBoc Sol_Purification Perform acidic wash (1M HCl). Consider column chromatography. Ensure thorough drying. PurificationIssue->Sol_Purification

Technical Support Center: Synthesis of tert-Butyl (2-amino-6-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of tert-Butyl (2-amino-6-methylphenyl)carbamate. This molecule is a key intermediate in pharmaceutical development, and its efficient synthesis is crucial. The primary route to this compound involves the selective N-tert-butoxycarbonylation (Boc protection) of one of the two amino groups in 2,6-diaminotoluene.

The core challenge in this synthesis is achieving high selectivity for mono-protection over di-protection, a common hurdle when working with diamines.[1] This guide provides in-depth troubleshooting advice, explanations of common side reactions, and optimized protocols to help researchers overcome these challenges and maximize the yield and purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the reaction of 2,6-diaminotoluene with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base.[2][3] The goal is to introduce a single Boc protecting group onto one of the amine functionalities.

Q2: What is the primary side reaction I should be concerned about?

The most significant side reaction is the formation of the di-protected byproduct, di-tert-butyl (6-methyl-1,3-phenylene)dicarbamate. This occurs when both amino groups of the starting material react with Boc anhydride. This byproduct formation often requires extensive chromatographic separation, leading to reduced yields of the desired mono-protected product.[1][4]

Q3: Why is selective mono-protection of 2,6-diaminotoluene difficult?

Achieving selectivity is challenging because both amino groups are nucleophilic and can react with the Boc anhydride. While the amino group at the 6-position is more sterically hindered by the adjacent methyl group compared to the amino group at the 2-position, controlling the reaction to favor mono-substitution requires careful optimization of reaction conditions. Without such control, statistical mixtures of unreacted starting material, the desired mono-Boc product, and the undesired di-Boc product can form.[5]

Q4: Can the Boc anhydride reagent itself cause side reactions?

Yes. Di-tert-butyl dicarbonate is sensitive to moisture and can decompose, especially at elevated temperatures or under acidic/alkaline conditions.[6][7] This decomposition can reduce the effective concentration of the reagent and introduce impurities. It is crucial to use a fresh, high-quality reagent and maintain appropriate reaction conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low Yield with a Significant Amount of a Less Polar Byproduct
  • Observation: TLC analysis shows a major spot with a higher Rf value (less polar) than the desired product. LCMS analysis reveals a mass corresponding to the starting material + 200 amu.

  • Potential Cause: Formation of the di-Boc protected byproduct, di-tert-butyl (6-methyl-1,3-phenylene)dicarbamate.

  • Chemical Justification: If an excess of Boc anhydride is used, or if reaction conditions (e.g., prolonged reaction time, high temperature) are too harsh, both nucleophilic amino groups will react. The second protection step adds another 100 amu to the mass and makes the molecule significantly less polar.

  • Diagnostic Steps:

    • Confirm the mass of the byproduct via LCMS. The expected [M+H]⁺ for the di-Boc product is ~323.2 g/mol .

    • Compare the ¹H NMR of the crude product to the known spectrum of the starting material and desired product. The di-Boc product will show two distinct NH signals for the carbamates and a loss of all primary amine protons.

  • Corrective Actions & Preventative Measures:

    • Stoichiometry Control: Use a slight excess of the diamine relative to the Boc anhydride to favor mono-protection. A 1:0.8 to 1:1 ratio of diamine to Boc₂O is a good starting point.[8]

    • Acid-Mediated Selectivity: The most robust method for selective mono-protection involves the in situ deactivation of one amino group. By adding one equivalent of a strong acid (e.g., HCl or TFA), you can form the mono-ammonium salt. The protonated amino group is no longer nucleophilic, leaving the free amine to react selectively with the Boc anhydride.[4][8][9] (See Protocol 1 for a detailed method).

    • Temperature Control: Run the reaction at a lower temperature (0 °C to room temperature) to slow down the rate of the second protection.

Problem 2: Reaction Stalls, High Amount of Unreacted Starting Material
  • Observation: TLC or LCMS analysis shows a large amount of remaining 2,6-diaminotoluene, even after extended reaction times.

  • Potential Cause:

    • Decomposition of the Boc anhydride.

    • Insufficient base.

    • Low reaction temperature.

  • Chemical Justification: Boc anhydride can hydrolyze if moisture is present.[7] The protection reaction also produces an equivalent of acid, which must be neutralized by a base for the reaction to proceed efficiently.[3] If the base is too weak or used in a substoichiometric amount, the reaction mixture will become acidic, protonating the starting amine and halting the reaction.

  • Diagnostic Steps:

    • Test the Boc anhydride. A simple test is to add a small amount to a primary amine like benzylamine; a vigorous reaction with gas evolution (CO₂) should occur.

    • Check the pH of the reaction mixture (if aqueous). If it is acidic, insufficient base is the likely cause.

  • Corrective Actions & Preventative Measures:

    • Reagent Quality: Use a fresh bottle of Boc anhydride or a recently opened one that has been stored properly under an inert atmosphere.

    • Anhydrous Conditions: If using an organic solvent like THF or DCM, ensure it is anhydrous.

    • Base Selection: Use at least one equivalent of a suitable base like triethylamine (TEA) or sodium bicarbonate.[2] For the acid-mediated method, you will need additional base to neutralize the added acid and the acid produced during the reaction.

    • Optimize Temperature: While low temperatures can improve selectivity, they also slow the reaction rate. Allow the reaction to warm to room temperature and monitor its progress.

Problem 3: Multiple Unidentified Byproducts and a "Messy" Reaction Profile
  • Observation: The TLC plate shows multiple spots, and the LCMS reveals several unexpected masses, making purification difficult.

  • Potential Cause: Thermal decomposition of Boc anhydride or side reactions involving impurities.

  • Chemical Justification: Heating Boc anhydride can lead to its decomposition, generating isobutylene and carbon dioxide.[6] In the presence of certain catalysts like 4-(Dimethylamino)pyridine (DMAP), complex intermediates can form, especially with alcohols or secondary amines, which could lead to unexpected byproducts if conditions are not carefully controlled.[10]

  • Corrective Actions & Preventative Measures:

    • Strict Temperature Control: Avoid heating the reaction unless absolutely necessary. Most Boc protections proceed efficiently at or below room temperature.[2]

    • Simplify the System: Avoid using strong catalytic nucleophiles like DMAP unless required. A simple non-nucleophilic base like TEA or an inorganic base like NaHCO₃ is often sufficient and leads to a cleaner reaction profile.

    • Purify Starting Material: Ensure the 2,6-diaminotoluene is pure before starting the reaction.

Visualizing Reaction Pathways

Main and Side Reaction Pathways

The primary challenge is directing the reaction toward the mono-Boc product while avoiding the di-Boc byproduct.

G cluster_start Reactants cluster_products Products 2,6-Diaminotoluene 2,6-Diaminotoluene MonoBoc This compound (Desired Product) 2,6-Diaminotoluene->MonoBoc + 1 eq. Boc₂O Boc2O Boc₂O Boc2O->MonoBoc DiBoc di-tert-butyl (6-methyl-1,3-phenylene)dicarbamate (Side Product) Boc2O->DiBoc MonoBoc->DiBoc + 1 eq. Boc₂O

Caption: Desired mono-protection vs. undesired di-protection pathway.

Selective Mono-Protection Workflow

The recommended strategy to enhance selectivity involves selective deactivation of one amine group.

G start Start with 2,6-Diaminotoluene in a suitable solvent (e.g., MeOH) add_acid Add 1.0 equivalent of HCl (generated in situ from Me₃SiCl or SOCl₂) at 0 °C start->add_acid form_salt Formation of mono-ammonium salt. One amine is protonated and deactivated. add_acid->form_salt add_boc Add 1.0 equivalent of Boc₂O form_salt->add_boc reaction Selective reaction occurs on the free, nucleophilic amino group. add_boc->reaction workup Aqueous basic workup to neutralize and isolate product. reaction->workup product High yield of mono-Boc product workup->product

Caption: Workflow for the acid-mediated selective mono-protection strategy.[4]

Data Summary: Impact of Reaction Conditions

The choice of reaction conditions has a profound impact on the product distribution. The following table summarizes expected outcomes based on different methodologies.

ParameterCondition A: StandardCondition B: Amine in ExcessCondition C: Acid-Mediated
Diamine : Boc₂O Ratio 1 : 1.11.2 : 11 : 1
Acid (eq.) 001.0
Temperature Room TemperatureRoom Temperature0 °C to RT
Expected Mono:Di Ratio ~ 1 : 1 (Poor Selectivity)~ 3 : 1 (Improved Selectivity)> 10 : 1 (High Selectivity)
Primary Drawback Extensive purification requiredWastes valuable starting materialRequires precise control of acid stoichiometry

Experimental Protocols

Protocol 1: High-Selectivity Mono-Boc Protection via Acid Mediation

This protocol is adapted from methodologies proven effective for the selective protection of various diamines.[4][9]

Materials:

  • 2,6-Diaminotoluene

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) or Thionyl Chloride (SOCl₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Hydroxide (NaOH) solution (e.g., 4N)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1.0 equivalent of 2,6-diaminotoluene in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar and an inert atmosphere (N₂ or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.0 equivalent of chlorotrimethylsilane (Me₃SiCl) dropwise. Caution: This reaction generates HCl gas in situ and is exothermic. This step forms the mono-hydrochloride salt of the diamine.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Prepare a solution of 1.0 equivalent of Boc₂O in a minimal amount of methanol or THF.

  • Add the Boc₂O solution to the reaction mixture.

  • Add 2.2 equivalents of a base such as triethylamine to neutralize the HCl salt and the acid generated from the Boc protection reaction.

  • Stir the reaction at room temperature for 1-3 hours, monitoring its progress by TLC or LCMS.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and adjust the pH to >12 with a 4N NaOH solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product via column chromatography if necessary.

References

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. DOI: 10.29356/jmcs.v61i1.124. Available at: [Link]

  • Gaware, R., & Jordis, U. (n.d.). Selective Mono-Boc-Protection of Bispidine. Sciforum. Available at: [Link]

  • Lee, J. W., et al. (2007). Selective Mono-BOC Protection of Diamines. Semantic Scholar. Available at: [Link]

  • Shafi, S., et al. (2019). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH). Available at: [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Available at: [Link]

  • Zhang, Y., et al. (2018). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). DI-tert-BUTYL DICARBONATE. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

  • Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. University of Copenhagen. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • Basu, A., et al. (2003). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Lee, J. W., et al. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. Available at: [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Available at: [Link]

  • Pasala, V. K., et al. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • PubChem. (n.d.). 2,6-Diaminotoluene. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: tert-Butyl (2-amino-6-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for tert-Butyl (2-amino-6-methylphenyl)carbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of this key synthetic intermediate. Our guidance is grounded in established chemical principles and field-proven laboratory practices to help you overcome common challenges and ensure the highest purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties, handling, and analysis of this compound.

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A: The impurity profile is highly dependent on the reaction conditions used for the Boc protection of 2,6-diaminotoluene (or a related precursor). Understanding the source of these impurities is the first step in designing an effective purification strategy.

Impurity NameChemical StructureCommon Origin
2,6-Diaminotoluene Starting MaterialIncomplete reaction due to insufficient Boc₂O, suboptimal temperature, or short reaction time.
Di-Boc Protected Adduct Side ProductUse of excess Boc₂O or prolonged reaction times, leading to the protection of both amino groups.
tert-Butanol Reagent ByproductFormed during the reaction of di-tert-butyl dicarbonate (Boc₂O) with the amine.
Deprotected Amine Degradation ProductExposure to strong acids or high temperatures, causing cleavage of the acid-labile Boc group[1].

Q2: My final product is a persistent oil, but literature suggests it can be a solid. Why is this happening and how can I solidify it?

A: The physical state of this compound is highly sensitive to purity. The presence of residual solvents (like ethyl acetate, dichloromethane) or minor impurities can act as a eutectic contaminant, preventing crystallization and causing the product to remain an oil or waxy solid[2].

  • Causality: The free amino group and the carbamate moiety can form complex hydrogen bonds. Impurities disrupt this ordered lattice formation.

  • Solution: First, ensure all volatile solvents are removed under high vacuum. If it remains an oil, purification via flash column chromatography is recommended to remove the contaminants. Following chromatography, trituration with a non-polar solvent like n-hexane or a hexane/ether mixture can induce crystallization.

Q3: What are the stability and storage limitations for this carbamate?

A: The tert-butoxycarbonyl (Boc) protecting group defines the compound's stability profile.

  • Acid Sensitivity: The Boc group is highly labile in acidic conditions. Exposure to even mild aqueous acid for prolonged periods can lead to unwanted deprotection[1]. All aqueous work-ups should be performed promptly and with careful pH control.

  • Thermal Instability: Prolonged heating above 80-85°C should be avoided, as it can cause thermal decomposition of the Boc group[1]. This is a critical consideration during solvent evaporation. Use a rotary evaporator with a water bath temperature below 40°C.

  • Storage: For long-term storage, the compound should be kept in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Like many amines, it can slowly react with atmospheric CO₂ over time[1].

Q4: How can I effectively monitor the progress of my purification?

A: A multi-faceted approach is best for ensuring purity.

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time monitoring. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The starting diamine will have a very low Rf, the desired mono-Boc product a moderate Rf, and the di-Boc byproduct a high Rf. Visualize with a UV lamp and a ninhydrin stain (which will stain the free amino groups of the starting material and product).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. It is highly effective for detecting non-volatile impurities that may not be visible on TLC[3][4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the definitive method for confirming the structure and assessing purity by identifying characteristic peaks of the product versus impurities and residual solvents.

Section 2: Purification Troubleshooting Guide

This guide provides solutions to specific experimental problems in a question-and-answer format.

Problem: My yield is significantly low after an aqueous acid-base extraction.

  • Possible Cause 1: Product Loss Due to Premature Deprotection.

    • Explanation: During the acidic wash step (intended to remove unreacted basic starting material), the acid-labile Boc group on your product may have been partially cleaved[1]. This makes the desired compound water-soluble, causing it to be lost to the aqueous phase.

    • Solution: Minimize contact time with the acidic solution. Use a milder acid (e.g., dilute citric acid or 1M HCl) and perform the extraction quickly at a low temperature (0-5°C). Immediately after separation, neutralize the organic layer with a saturated sodium bicarbonate wash.

  • Possible Cause 2: Emulsion Formation.

    • Explanation: The amphiphilic nature of the product can lead to the formation of stable emulsions during extraction, trapping the product in the interfacial layer.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. If the emulsion persists, filter the entire mixture through a pad of Celite.

Problem: My purified product is contaminated with the di-Boc protected side product.

  • Possible Cause: Poor Stoichiometric Control.

    • Explanation: The relative nucleophilicity of the two amino groups in 2,6-diaminotoluene is similar. Using too large an excess of Boc-anhydride (Boc₂O) or allowing the reaction to proceed for too long will inevitably lead to the formation of the di-protected species.

    • Solution: Carefully control the stoichiometry. Start with no more than 1.0-1.1 equivalents of Boc₂O relative to the diamine. Add the Boc₂O solution slowly to a cooled solution of the amine to maintain control. Monitor the reaction closely by TLC and stop it once the starting material is consumed.

  • Purification Strategy: Flash Column Chromatography.

    • Explanation: The di-Boc product is significantly less polar than the desired mono-Boc product. This difference in polarity allows for efficient separation using silica gel chromatography[5].

    • Protocol: Use a gradient elution system, starting with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. The di-Boc product will elute first, followed by the desired mono-Boc product. See Section 3 for a detailed protocol.

Problem: Recrystallization attempts result in an oil or very poor recovery.

  • Possible Cause: Incorrect Solvent Choice or Residual Impurities.

    • Explanation: Successful recrystallization requires a solvent system in which the product is soluble when hot but sparingly soluble when cold. As mentioned in FAQ Q2, impurities can inhibit crystal formation.

    • Solution: First, ensure the material is sufficiently pure (>95% by NMR/HPLC). If it is, perform a systematic solvent screen using small aliquots of the product.

Solvent SystemRationale
Toluene Good for aromatic compounds; moderate polarity.
Ethyl Acetate / Hexane A common system where ethyl acetate acts as the solvating agent and hexane as the anti-solvent.
Isopropanol / Water For more polar compounds; use with caution to avoid hydrolysis.
Dichloromethane / Hexane Dissolve in minimal DCM and add hexane until persistent cloudiness appears, then heat to clarify and cool slowly.
Section 3: Recommended Protocols & Workflows
Workflow 3.1: General Purification Strategy

The following diagram outlines the logical workflow for purifying crude this compound.

G cluster_0 Purification Workflow A Crude Reaction Mixture B Aqueous Work-up (Acid/Base Extraction) A->B C Check Purity (TLC, ¹H NMR) B->C D Flash Column Chromatography C->D Purity Low (Oily Product) E Recrystallization or Trituration C->E Purity Low (Solid Product) F Final Product (>98% Purity) C->F Purity OK D->C E->C

Caption: Decision workflow for purification.

Protocol 3.2: Flash Column Chromatography

This protocol is designed to separate the mono-Boc product from both the less polar di-Boc byproduct and the more polar starting material.

  • Column Packing: Dry-pack a silica gel column with an appropriate amount of silica (typically 50-100x the mass of the crude product). Wet the column with the starting mobile phase (98:2 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting mobile phase. For oily products, pre-adsorb the material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with 98:2 Hexane:Ethyl Acetate, collecting fractions.

  • Gradient: Gradually increase the polarity of the mobile phase. A typical gradient might be:

    • 2 column volumes (CV) of 98:2 Hexane:EtOAc (elutes di-Boc)

    • 5 CVs of a linear gradient from 98:2 to 80:20 Hexane:EtOAc (elutes the desired product)

    • 2 CVs of 70:30 Hexane:EtOAc (to wash out any remaining starting material)

  • Analysis: Analyze the collected fractions by TLC. Combine the pure fractions containing the desired product.

  • Solvent Removal: Evaporate the solvent on a rotary evaporator at <40°C. Place the resulting product under high vacuum for several hours to remove all residual solvent.

Protocol 3.3: Purity Verification by HPLC

This protocol provides a starting point for developing a quantitative purity analysis method.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: The use of an acidic modifier like TFA is necessary for good peak shape but should be thoroughly removed after analysis if the material is to be used further, as it can cause deprotection over time.

Section 4: References
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Organic Syntheses. (2006). Selective mono-Boc protection of diamines: Preparation of (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth. 2006, 83, 156. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wang, G., et al. (2014). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 4(104), 59931-59935. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (2-amino-6-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of tert-Butyl (2-amino-6-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure reproducible and high-yielding results.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Formation

Q: I am attempting to synthesize this compound from 2,6-dimethyl-p-phenylenediamine and di-tert-butyl dicarbonate (Boc₂O), but I am observing very low yields or no product at all. What are the likely causes and how can I resolve this?

A: This is a common issue, often stemming from the steric hindrance imparted by the methyl group ortho to one of the amino groups in 2,6-dimethyl-p-phenylenediamine. This steric crowding can significantly slow down the rate of reaction. Here are the primary causes and their solutions:

  • Insufficient Reaction Time or Temperature: Due to the sterically hindered nature of the starting material, the reaction may require more forcing conditions than a standard Boc protection.

    • Solution: Increase the reaction time to 24-48 hours and consider a moderate increase in temperature (e.g., to 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Inappropriate Solvent: The choice of solvent can greatly impact the reaction rate and solubility of the reactants.

    • Solution: Tetrahydrofuran (THF) and 1,4-dioxane are often effective solvents for Boc protections.[1] If solubility is an issue, consider using a co-solvent system, such as THF/water or dioxane/water.

  • Base Selection: The choice and amount of base are critical for activating the amine and neutralizing the acidic byproducts.

    • Solution: A non-nucleophilic base such as triethylamine (TEA) is a standard choice.[2] For sterically hindered amines, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) may be more effective. Ensure at least one equivalent of base is used.

Issue 2: Formation of Di-substituted Byproduct

Q: My reaction is producing a significant amount of the di-Boc protected byproduct, tert-Butyl (2,5-bis(tert-butoxycarbonylamino)-1,3-dimethylbenzene), which is difficult to separate from my desired mono-protected product. How can I improve the selectivity for mono-protection?

A: Achieving selective mono-protection of a symmetric diamine is a classic challenge in organic synthesis.[3] The key is to manipulate the reaction conditions to favor the reaction of only one amino group.

  • Stoichiometry of Reactants: Using an excess of the diamine is a common strategy to statistically favor mono-protection.

    • Solution: Employ a 2 to 5-fold excess of 2,6-dimethyl-p-phenylenediamine relative to Boc₂O. While this consumes more of the starting material, it can significantly improve the yield of the mono-protected product. The unreacted diamine can often be recovered during the workup.

  • Controlled Addition of Boc₂O: Adding the Boc anhydride slowly can help maintain a low concentration of the electrophile, reducing the likelihood of a second reaction.

    • Solution: Dissolve the Boc₂O in the reaction solvent and add it dropwise to the solution of the diamine over several hours using a syringe pump or a dropping funnel.

  • Acid-Mediated Mono-protection: One of the most effective methods for mono-protection of symmetric diamines involves the use of one equivalent of a strong acid. The acid protonates one of the amino groups, rendering it unreactive towards the Boc anhydride.

    • Solution: Add one equivalent of a strong acid, such as hydrochloric acid (HCl) or trifluoromethanesulfonic acid (TMSOTf), to the solution of the diamine before the addition of Boc₂O.[4] This will form the mono-ammonium salt, leaving the other amino group free to react. After the reaction is complete, a basic workup will neutralize the salt and yield the mono-protected product.

Issue 3: Difficult Purification

Q: I am struggling to purify my this compound. What are the best methods to remove unreacted starting materials and byproducts?

A: Purification can be challenging due to the similar polarities of the starting material, product, and di-substituted byproduct. A combination of techniques is often necessary.

  • Acid-Base Extraction: This is a powerful technique to separate the basic starting diamine from the less basic mono-protected product and the neutral di-protected byproduct.

    • Solution: After the reaction, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane (DCM) and wash with a dilute acidic solution (e.g., 1M HCl). The unreacted diamine will be protonated and move into the aqueous layer. The organic layer will contain the mono- and di-protected products. Then, wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.

  • Column Chromatography: This is often necessary to separate the mono- and di-protected products.

    • Solution: Use silica gel chromatography with a gradient elution system. Start with a non-polar solvent system, such as hexane/ethyl acetate (9:1), and gradually increase the polarity to elute the products. The di-protected product is less polar and will elute first, followed by the mono-protected product.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and direct route is the selective mono-Boc protection of 2,6-dimethyl-p-phenylenediamine using di-tert-butyl dicarbonate (Boc₂O). An alternative, multi-step route involves the Boc protection of a suitable nitro-aniline precursor, followed by reduction of the nitro group to an amine. For example, a similar compound, tert-butyl 2-amino phenyl carbamate, has been synthesized by the reduction of a nitro-precursor using iron(III) chloride and hydrazine hydrate.[5]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system such as hexane/ethyl acetate (7:3). The starting diamine will be very polar and have a low Rf value. The mono-protected product will be less polar with a higher Rf, and the di-protected product will be the least polar with the highest Rf. Staining with ninhydrin can be used to visualize the primary amine of the starting material and the product.

Q3: What are the expected spectroscopic signatures for this compound?

  • ¹H NMR: A singlet around 1.5 ppm for the 9 protons of the tert-butyl group, a singlet for the methyl group protons, and distinct signals for the aromatic protons. You will also observe broad singlets for the NH₂ and NH protons, which will be exchangeable with D₂O.

  • ¹³C NMR: A signal around 80 ppm for the quaternary carbon of the tert-butyl group and around 28 ppm for the methyl carbons of the tert-butyl group. You will also see signals for the aromatic carbons and the methyl group on the ring.

  • Mass Spectrometry (MS): The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺.

Q4: What are the common conditions for the deprotection of the Boc group?

A4: The Boc group is readily cleaved under acidic conditions.[2] A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a common and effective method.[6] Alternatively, a solution of HCl in an organic solvent such as dioxane or methanol can be used. The deprotection is typically rapid and occurs at room temperature.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 2,6-dimethyl-p-phenylenediamine
  • To a solution of 2,6-dimethyl-p-phenylenediamine (2.0 g, 14.7 mmol) in tetrahydrofuran (THF, 50 mL) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.07 g, 4.9 mmol) in THF (20 mL) dropwise over 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC (hexane/ethyl acetate 7:3).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with 1M HCl (2 x 50 mL) to remove unreacted diamine.

  • Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford this compound.

Visualizations

Workflow for Selective Mono-Boc Protection

workflow cluster_reaction Reaction cluster_workup Workup & Purification A 2,6-dimethyl-p- phenylenediamine C Reaction Mixture (THF, 0°C to RT) A->C B Boc₂O in THF B->C Slow Addition D Concentration C->D E Acid-Base Extraction D->E F Column Chromatography E->F G Final Product F->G

Caption: General workflow for the synthesis and purification of this compound.

Data Summary

ParameterRecommended ConditionRationale
Starting Material Ratio 2-5 eq. Diamine : 1 eq. Boc₂OFavors mono-protection statistically.
Solvent THF, 1,4-dioxaneGood solubility for reactants.
Base TEA, DIPEANeutralizes acidic byproducts without competing nucleophilic reactions.
Temperature 0 °C to Room TemperatureBalances reaction rate and stability of the Boc group.
Purification Acid-Base Extraction, Column ChromatographyEffectively removes starting material and byproducts.

References

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available at: [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses. Available at: [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available at: [Link]

  • Scholars Research Library - Der Pharma Chemica. Available at: [Link]

  • mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates [(2-a. Michael Pittelkow. Available at: [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • Selective Monoprotection of Symmetrical Diols in a Flow Reactor. Available at: [Link]

  • Selective Monoprotection of Symmetrical Diols in a Flow Reactor. Scirp.org. Available at: [Link]

  • Selective Mono‐BOC Protection of Diamines. ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]

  • The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. Available at: [Link]

  • Scheme 1. Preparation of Mono-Boc-Protected Diaminoalkanes a a Reagents... ResearchGate. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]amines-carbamates/)

Sources

Stability issues of tert-Butyl (2-amino-6-methylphenyl)carbamate in solution

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for tert-Butyl (2-amino-6-methylphenyl)carbamate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on the stability of this compound in solution. Our goal is to move beyond simple data points and equip you with the causal understanding needed to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments. The stability of this molecule is fundamentally governed by its tert-butoxycarbonyl (Boc) protecting group, which is robust under certain conditions but notably labile under others.

Core Concept: The Nature of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an essential tool in organic synthesis, designed to temporarily render an amine unreactive to prevent unwanted side reactions.[1] It reduces the amine's nucleophilicity and basicity.[1] However, its utility is intrinsically linked to its controlled removal. The key to successfully working with this compound is understanding the chemical triggers that lead to its primary degradation pathway: the acid-catalyzed cleavage of the Boc group.[2][3][4]

Stability Profile at a Glance

The stability of the Boc group is highly dependent on the pH and temperature of the solution. The following table summarizes its general behavior under various stress conditions, which forms the basis for our troubleshooting guide.

Condition Stability Primary Degradation Pathway & Outcome
Acidic (pH < 5) Unstable Rapid, acid-catalyzed hydrolysis (deprotection) of the carbamate.[2] This yields the free diamine (2,6-diaminotoluene), isobutylene, and carbon dioxide.[2]
Neutral (pH 6-8) Generally Stable Minimal degradation is expected under typical ambient conditions.
Basic (pH > 9) Generally Stable The Boc group is known to be stable towards most bases and nucleophiles.[2][5]
Thermal Susceptible Thermal deprotection can occur at elevated temperatures, particularly above 85-90°C.[2]
Oxidative Generally Stable The carbamate itself is not readily oxidized, but the aromatic ring and free amine may be susceptible depending on the agent.
Photolytic Requires Evaluation Susceptibility to photodegradation should be determined empirically as per ICH Q1B guidelines.[6][7]

Troubleshooting Guide & FAQs

Here we address common issues encountered during the handling and use of this compound in solution.

Question 1: I'm observing a new, more polar spot on my TLC/peak in my LC-MS analysis after preparing my sample in an acidic mobile phase. What is happening?

Answer: You are almost certainly observing the acid-catalyzed deprotection of your compound. The Boc group is highly sensitive to acid.[2] The mechanism involves protonation of the carbamate's carbonyl oxygen by an acid (like TFA or formic acid in your mobile phase), which leads to the cleavage of the tert-butyl-oxygen bond.[1][4] This generates a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates (loses CO₂) to yield the free primary amine, 2,6-diaminotoluene.[1][4]

  • Causality: The resulting diamine is significantly more polar than the starting carbamate because it has two free amino groups, causing it to have a lower Rf on a TLC plate and an earlier retention time in reverse-phase chromatography. Its mass will also correspond to the deprotected compound (loss of 100.12 g/mol ).

  • Preventative Action:

    • Use Neutral Solvents: For storage and sample preparation, use neutral solvents like Dichloromethane (DCM), Ethyl Acetate, Methanol, or Acetonitrile.

    • Buffer Mobile Phases: If your analytical method requires a pH modifier, ensure it is buffered to a pH > 5 if possible, or run the analysis quickly after sample preparation.

    • Avoid Protic Acids: Do not store stock solutions in solvents containing acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9]

Question 2: My reaction yield is consistently low when using this reagent in a heated reaction. Why might this be?

Answer: While the primary lability of the Boc group is to acid, it is also susceptible to thermal degradation, particularly at temperatures exceeding 85-90°C.[2] Heating a solution of the compound, especially for prolonged periods, can induce the same deprotection pathway, liberating the free diamine. This newly formed diamine might then undergo side reactions under your experimental conditions, consuming your starting material and reducing the yield of your desired product. Recent studies have explored controlled thermal deprotection in the absence of acid, confirming this inherent instability.[10]

  • Causality: The thermal energy provides an alternative pathway to cleavage of the C-O bond of the tert-butyl group.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the reaction chemistry allows, reduce the temperature.

    • Time-Course Study: Run a small-scale experiment where you monitor the disappearance of your starting material over time at the target temperature to quantify its thermal stability under your specific conditions.

    • Alternative Reagents: If high heat is required, consider if an alternative starting material with a more robust protecting group (e.g., a Cbz group, which is stable to acid but removed by hydrogenation) is feasible for your synthetic route.[4]

Question 3: What are the ideal conditions for storing a stock solution of this compound?

Answer: Based on its chemical properties, the following storage conditions are recommended to ensure long-term stability:

  • Solvent: Use a dry, aprotic, and neutral organic solvent. Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices. Alcohols like methanol are acceptable but ensure they are free of acidic contaminants.

  • Temperature: Store solutions at low temperatures, ideally at -20°C, to minimize any potential for slow thermal or hydrolytic degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent long-term oxidative degradation of the aromatic amine functionality.

  • Light: Protect from light by using amber vials or wrapping the container in foil to prevent potential photolytic degradation.

Visualizing the Primary Degradation Pathway

The most common stability issue you will encounter is acid-catalyzed deprotection. The following diagram illustrates this critical mechanistic pathway.

G cluster_0 Compound tert-Butyl (2-amino-6-methylphenyl)carbamate Protonation Protonation of Carbonyl Oxygen Compound->Protonation  H+ (e.g., TFA) from solution Cleavage Cleavage & Formation of tert-butyl Cation Protonation->Cleavage  Unstable Intermediate Decarboxylation Decarboxylation of Carbamic Acid Cleavage->Decarboxylation  Releases CO2 Product 2,6-Diaminotoluene (Degradation Product) Decarboxylation->Product  Final Product

Sources

Technical Support Center: Purification of tert-Butyl (2-amino-6-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of tert-Butyl (2-amino-6-methylphenyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common challenges and effectively remove impurities from this key synthetic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I might encounter in my crude sample of this compound?

A: Impurities typically originate from three main sources: the starting materials, side-reactions during the Boc-protection step, and subsequent degradation. Understanding the source is the first step in designing an effective purification strategy.

  • Unreacted Starting Material: The most common impurity is the starting diamine, 2,6-dimethylaniline (or a similar precursor). Its presence indicates an incomplete reaction.

  • Reagent-Derived Impurities: The Boc-protection reaction, which typically uses di-tert-butyl dicarbonate (Boc₂O), is a major source of byproducts.[1][2]

    • Di-Boc Impurity: Over-reaction can lead to the formation of tert-butyl (2-(tert-butoxycarbonylamino)-6-methylphenyl)carbamate, where both amino groups are protected. This is particularly common if reaction conditions are not carefully controlled.[2][3]

    • Excess Boc₂O & Byproducts: Residual Boc₂O and its primary byproduct, tert-butanol, are usually present. While volatile and often removed during solvent evaporation, they can persist in viscous oils.[2]

  • Side-Reaction Products: Depending on the base and solvent used, urea-type byproducts can form, especially if isocyanate intermediates are generated under harsh conditions.[3]

  • Degradation Products: The Boc protecting group is sensitive to acid.[1][4] Inadvertent exposure to acidic conditions during workup or storage can cause deprotection, regenerating the starting diamine.

Q2: I have a dark, oily crude product. What is the best initial cleanup step before attempting crystallization or chromatography?

A: An initial aqueous workup is a crucial first step to remove water-soluble impurities and excess reagents. This simple liquid-liquid extraction can significantly improve the purity of your material and facilitate subsequent purification steps.

Causality: The goal is to partition your desired, relatively nonpolar product into an organic solvent (like ethyl acetate or dichloromethane) while washing away highly polar or ionic impurities.

  • Dilute Base Wash (e.g., 5% NaHCO₃ or Na₂CO₃ solution): This step neutralizes any acidic catalysts (like TFA if used for deprotection elsewhere in a sequence) and removes acidic byproducts.

  • Water Wash: Removes water-soluble starting materials and salts.

  • Brine (Saturated NaCl) Wash: Removes the bulk of the dissolved water from the organic layer before the drying step, making the subsequent drying with agents like Na₂SO₄ or MgSO₄ more efficient.

A proper workup can often transform a crude oil into a solid that is amenable to recrystallization.

Q3: How do I choose between recrystallization and flash column chromatography for final purification?

A: The choice depends on the nature of the impurities, the quantity of material, and the required final purity.

Factor Recrystallization is Preferred When: Column Chromatography is Preferred When:
Impurity Profile The main impurity is the starting diamine or a byproduct with significantly different solubility than the product.Impurities have very similar polarity and solubility to the product (e.g., the di-Boc species).
Product Form The crude product is a solid or can be easily solidified.The product is a persistent oil that will not crystallize.
Scalability You are working on a large scale (>5-10 g) where chromatography would be cumbersome and require large solvent volumes.You are working on a small to medium scale (<10 g) and require very high purity (>99%).
Efficiency It can be faster and more cost-effective for removing bulk impurities if a suitable solvent system is found.It offers finer separation, capable of removing closely related impurities that co-crystallize with the product.

Expert Tip: Always analyze your crude material by Thin Layer Chromatography (TLC) first. If you see a good separation between your product spot and the impurity spots, chromatography is likely to be successful. If the product is the major component and impurities are minor, a trial recrystallization is worthwhile.

Q4: My TLC shows a major spot for my product, but I'm struggling to get it to crystallize. What can I do?

A: Failure to crystallize is common when residual solvents or minor, oily impurities act as "crystallization inhibitors."

Troubleshooting Steps:

  • Ensure Purity: First, perform a thorough aqueous workup as described in Q2. Even small amounts of impurities can prevent crystallization.

  • Solvent Selection: The choice of solvent is critical. For carbamates, a common strategy is to dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane, or warm toluene) and then slowly add a "poor" solvent (e.g., hexanes, heptane, or petroleum ether) until the solution becomes cloudy (the saturation point).[5]

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the saturated solution to initiate nucleation.[6]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site.

    • Cooling: Slowly cool the solution. A gradual decrease in temperature (e.g., moving from room temperature to 4°C, then to -20°C) often yields better quality crystals than rapid cooling.

  • Trituration: If crystallization fails, try trituration. Add a poor solvent (like hexanes) to your oil and stir or sonicate vigorously. This can sometimes cause the product to precipitate as a solid, which can then be filtered and further purified by recrystallization.

Purification Workflow & Protocols

The following diagram illustrates a typical decision-making workflow for purifying this compound.

Purification Workflow cluster_0 Initial State cluster_1 Initial Cleanup cluster_2 Analysis & Decision cluster_3 Purification Paths cluster_4 Final Product Crude Crude Product (Oil or Solid) Workup Aqueous Workup (Base/Water/Brine Wash) Crude->Workup Essential First Step Analysis TLC / ¹H NMR Analysis Workup->Analysis Decision Product is Solid & Impurities Differ in Solubility? Analysis->Decision Recrystallize Recrystallization Decision->Recrystallize Yes Chromatography Flash Column Chromatography Decision->Chromatography No / Oily Product PureProduct Pure Product (>98% Purity) Recrystallize->PureProduct Chromatography->PureProduct

Caption: Decision workflow for purification.

Protocol 1: General Aqueous Workup

This protocol is designed to remove water-soluble impurities, excess acid/base, and some byproducts from the crude reaction mixture.

Steps:

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (if unreacted diamine is the major impurity and you want to remove it). Caution: This may risk deprotecting your product if contact time is prolonged. A milder acid wash or skipping this step may be preferable.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Water.

    • Saturated aqueous sodium chloride (brine).

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the partially purified product.

Protocol 2: Recrystallization from a Two-Solvent System

This method is ideal when the product is solid and a suitable solvent pair is identified. A common and effective system for carbamates is Ethyl Acetate/Hexanes.

Steps:

  • Place the crude, solid product in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of warm (40-50°C) ethyl acetate required to fully dissolve the solid. Be patient and add the solvent portion-wise.

  • While stirring, slowly add hexanes dropwise until a persistent cloudiness appears.

  • Add 1-2 drops of ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.

  • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath or a 4°C refrigerator for at least 1 hour to maximize yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Dry the crystals under high vacuum to remove residual solvents.

Protocol 3: Flash Column Chromatography

This is the method of choice for separating impurities with similar polarity to the product or for purifying persistent oils.

Steps:

  • Select an Eluent System: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 Hexanes:EtOAc and increasing polarity).

  • Prepare the Column: Pack a glass column with silica gel using the selected eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Run the column by applying positive pressure, collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.

Impurity Source Diagram

This diagram illustrates the potential origins of impurities during the synthesis of this compound.

Impurity Sources Synthesis Boc-Protection Reaction Product tert-Butyl (2-amino-6-methylphenyl)carbamate Synthesis->Product Desired Path OverReaction Over-Reaction (Di-Boc Product) Synthesis->OverReaction Side Reaction Diamine Starting Material (e.g., 2,6-dimethylaniline) Product->Diamine Deprotection Diamine->Synthesis Input Diamine->Product Incomplete Reaction Boc2O Reagent (Di-tert-butyl dicarbonate) Boc2O->Synthesis Input Boc2O->Product Excess Reagent ReagentByproduct Reagent Byproduct (t-Butanol) Boc2O->ReagentByproduct Forms Degradation Degradation (e.g., Acid Exposure) Degradation->Diamine Caused by

Caption: Potential sources of impurities in synthesis.

References

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Coll. Vol. 5, p.194 (1973); Vol. 48, p.32 (1968).

  • Singh, G., et al. (2014). A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate. Journal of Chemical Crystallography. [Note: While a specific URL for this direct article is not available from the search, polymorphism indicates crystallization is a key aspect of this compound's study.]
  • BenchChem. (2025). Technical Support Center: Di-tert-butyl Dicarbonate (Boc₂O) Reactions.

  • Wikipedia. (2023). Di-tert-butyl dicarbonate.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

  • Pittelkow, M., et al. (2005). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Vol. 82, p.133.

  • BenchChem. (2025). Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis.

  • PATSNAP. (n.d.). Crystallization method of Boc-amino acid. Eureka.

Sources

Technical Support Center: A Guide to tert-Butyl (2-amino-6-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl (2-amino-6-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered when working with this versatile chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. The Boc (tert-butoxycarbonyl) protecting group on one of the amino functionalities allows for selective reaction at the free primary amine. This makes it a key intermediate in reactions such as amide bond formation and cross-coupling reactions to construct more complex molecular architectures.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and purity of this compound, it should be stored in a dark place under an inert atmosphere at room temperature.[2] This compound can be sensitive to air and light, which may lead to degradation over time.

Q3: Is this compound hazardous?

A3: According to available safety information, this compound is harmful if swallowed and may cause an allergic skin reaction. It is recommended to wear appropriate personal protective equipment (PPE), such as gloves and safety glasses, and to handle the compound in a well-ventilated area.[2]

Q4: Which solvents are suitable for dissolving this compound?

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Problem 1: Incomplete or Slow Boc Protection/Deprotection Reactions

Symptoms:

  • Low yield of the desired product.

  • Presence of starting material after the expected reaction time.

  • Formation of multiple byproducts.

Possible Causes and Solutions:

  • Cause: The aniline nitrogen in this compound is sterically hindered by the adjacent methyl group and the Boc-protected amine, reducing its nucleophilicity. This can lead to slow or incomplete reactions when attempting to protect the second amine or in subsequent coupling reactions.

  • Solution: For Boc protection of the second amine, consider using more forcing conditions, such as elevated temperatures or a catalyst like 4-dimethylaminopyridine (DMAP). However, be cautious as this may lead to side reactions. For reactions involving the free amine, a stronger base or a more reactive coupling partner may be necessary. The use of alcoholic solvents like methanol has been shown to accelerate the rate of Boc protection for aromatic amines.[4]

  • Cause: Incomplete deprotection of the Boc group can occur if the acidic conditions are not strong enough or if the reaction time is insufficient. The Boc group is generally sensitive to strong acids.[5]

  • Solution: Use a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) for efficient deprotection.[6][7] Ensure the reaction goes to completion by monitoring with thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Problem 2: Formation of Impurities During Boc Deprotection

Symptoms:

  • The appearance of unexpected spots on TLC or peaks in LC-MS.

  • Difficulty in purifying the desired product.

Possible Causes and Solutions:

  • Cause: Acid-mediated deprotection of the Boc group generates a tert-butyl cation as an intermediate.[5] This electrophilic species can alkylate nucleophilic sites on your molecule, particularly the electron-rich aromatic ring, leading to undesired byproducts.

  • Solution: To prevent t-butylation, add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES) or thioanisole, which will trap the tert-butyl cation.[8]

Experimental Protocols

Protocol 1: Boc Deprotection with Scavenger

This protocol describes a standard procedure for the removal of the Boc protecting group while minimizing side reactions.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in DCM (0.1-0.2 M).

  • Add triethylsilane (1.5-2.0 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Visualizations

Diagram 1: Boc Deprotection and Side Reaction

cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction Boc-Protected_Amine This compound Protonation Protonation (TFA) Boc-Protected_Amine->Protonation + H+ Carbocation_Formation Formation of tert-butyl cation Protonation->Carbocation_Formation Deprotected_Amine 2,3-Diaminotoluene Carbocation_Formation->Deprotected_Amine tBu_Cation tert-butyl cation Carbocation_Formation->tBu_Cation Alkylation Friedel-Crafts Alkylation tBu_Cation->Alkylation Aromatic_Ring Aromatic Ring of Deprotected Amine Aromatic_Ring->Alkylation Alkylated_Byproduct t-Bu-Substituted Byproduct Alkylation->Alkylated_Byproduct

Caption: Boc deprotection pathway and potential side reaction.

Data Summary

ParameterValueSource
Molecular Formula C12H18N2O2[9]
Molecular Weight 238.28 g/mol [10]
Physical Form Solid[2]
Storage Room temperature, inert atmosphere, dark place[2]
Purity Typically ≥97%[2]

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

  • Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(44), 10039-10047. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Pittelkow, M., et al. (2003). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 25. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

  • Khan, I., et al. (2020). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Results in Chemistry, 2, 100043. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (2018). Available from: [Link]

  • Tiefenbrunner, I., et al. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemistry – A European Journal, 26(72), 17354-17371. Available from: [Link]

  • PubChem. tert-Butyl carbamate. Available from: [Link]

  • Yang, J. W., et al. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 103. Available from: [Link]

  • ChemWhat. (2-AMINO-6-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER. Available from: [Link]

  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (2020). Available from: [Link]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (2019). Available from: [Link]

  • Reddit. Having great trouble with a Boc-protection reaction. (2021). Available from: [Link]

  • ResearchGate. tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. (2010). Available from: [Link]

  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). Available from: [Link]

  • Sunway Pharm Ltd. tert-butyl (2-amino-6-methoxyphenyl)carbamate. Available from: [Link]

  • ResearchGate. A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate. (2024). Available from: [Link]

  • National Institutes of Health. Substrate Plasticity Enables Group-Selective Transmetalation: Catalytic Stereospecific Cross-Couplings of Tertiary Boronic Esters. (2024). Available from: [Link]

  • ACS Publications. Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. (2015). Available from: [Link]

Sources

Technical Support Center: Solubility Enhancement for tert-Butyl (2-amino-6-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl (2-amino-6-methylphenyl)carbamate. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and experimental protocols to address solubility challenges encountered with this compound. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions during your experimental design.

Compound Profile & Intrinsic Solubility Challenges

Before troubleshooting, it is crucial to understand the molecular characteristics of this compound that govern its solubility.

  • Molecular Structure: C₁₂H₁₈N₂O₂

  • Key Functional Groups:

    • Aromatic Amine (-NH₂): A primary amine attached to the phenyl ring. This group is basic and its protonation state is pH-dependent.

    • Carbamate (-NH-Boc): A bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group. This group significantly contributes to the molecule's nonpolar character.

    • Phenyl Ring with Methyl Group: A hydrophobic aromatic core.

The primary challenge arises from the compound's amphipathic, yet predominantly hydrophobic, nature. The large, nonpolar tert-butyl and phenyl groups lead to poor aqueous solubility, while the primary amine offers a handle for pH-dependent modifications.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and solubilization of this compound.

Q1: What is a good starting solvent for this compound? Based on its structure, this compound is expected to be soluble in organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).[1] It will exhibit poor solubility in highly polar solvents like water or nonpolar aliphatic solvents like hexanes.

Q2: My compound is "oiling out" or precipitating from my aqueous buffer. Why? This typically occurs when the concentration of the compound exceeds its solubility limit in the chosen solvent system. This can be triggered by a change in temperature, pH, or the addition of an anti-solvent (e.g., adding water to an ethanol solution). The bulky, nonpolar groups favor self-association to minimize contact with water.

Q3: Can I simply heat the solution to dissolve my compound? Heating can temporarily increase solubility. However, upon cooling to ambient or physiological temperatures, the compound will likely precipitate out, leading to a supersaturated and unstable solution. While useful for initial dissolution, this method should be combined with other strategies to ensure the compound remains in solution under the final experimental conditions.[2]

Q4: Is the compound more soluble in acidic or basic conditions? The compound's solubility is significantly enhanced in acidic conditions. The primary aromatic amine group (-NH₂) has a pKa of its conjugate acid estimated to be around 4-5.[3] At a pH below this pKa, the amine group becomes protonated (forming -NH₃⁺), creating a charged species (a salt) which is vastly more soluble in aqueous media.[4][5] In neutral or basic conditions, the amine is in its neutral, less soluble form.

In-Depth Troubleshooting Guides

Guide 1: Solvent Optimization & Co-Solvent Systems

When working with primarily aqueous systems, the use of a water-miscible organic co-solvent is the most direct strategy to increase solubility.[6][7] Co-solvents work by reducing the overall polarity of the solvent mixture, making it more favorable for the hydrophobic compound to dissolve.[8]

Mechanism of Action: Co-solvents like ethanol, propylene glycol, or dimethyl sulfoxide (DMSO) disrupt the hydrogen bonding network of water.[7] This creates a microenvironment that is less polar, reducing the interfacial tension between the solute and the solvent and thereby increasing solubility.[9]

Common Co-Solvent Choices & Considerations:

Co-SolventTypical Starting % (v/v) in WaterAdvantagesConsiderations
Ethanol 5-20%Biocompatible, low toxicity.[10]Can precipitate proteins at high concentrations.
Propylene Glycol (PG) 5-30%Low volatility, commonly used in formulations.[6]Can be viscous.
Polyethylene Glycol (PEG 300/400) 10-40%Low toxicity, good solubilizing power for nonpolar compounds.[8]Higher viscosity.
Dimethyl Sulfoxide (DMSO) 1-10%Excellent solubilizing power.Can be toxic to cells, even at low concentrations. May interfere with assays.
N,N-Dimethylformamide (DMF) 1-10%Strong solubilizer.Cellular toxicity is a significant concern.

Workflow for Co-Solvent Selection: A systematic approach is recommended to find the optimal balance between solubility and experimental compatibility.

Fig 1. Workflow for selecting an appropriate co-solvent system.
Guide 2: pH Modification for Aqueous Solubility

Leveraging the basicity of the aromatic amine is a highly effective strategy. By lowering the pH of the aqueous medium, the amine group is protonated, forming a soluble ammonium salt.

Mechanism of Action: R-NH₂ (sparingly soluble) + H⁺ ⇌ R-NH₃⁺ (soluble salt)

The equilibrium of this reaction is dictated by the pKa of the conjugate acid (R-NH₃⁺) and the pH of the solution. To ensure at least 99% of the compound is in its protonated, soluble form, the Henderson-Hasselbalch equation dictates that the pH should be at least 2 units below the pKa of the conjugate acid. For aromatic amines, this often means adjusting the pH to a range of 2-3.[3]

Step-by-Step Protocol for pH Adjustment:

  • Prepare a concentrated stock solution of the compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).

  • Prepare the desired aqueous buffer (e.g., phosphate or citrate buffer).

  • While stirring the buffer vigorously, slowly add the stock solution. If precipitation occurs, proceed to the next step.

  • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the suspension.

  • Monitor the solution for clarity. The point at which the solution becomes clear indicates the pH at which the compound has been successfully solubilized.

  • Measure the final pH. Ensure this pH is compatible with your downstream application.

Critical Consideration: The carbamate (Boc) group can be susceptible to hydrolysis under harsh acidic conditions (pH < 1) or basic conditions, although it is generally stable in the mild acidic pH range (2-5) used for solubilization. Always prepare fresh solutions and check for degradation if storing for extended periods.

Guide 3: Advanced Solubilization Strategies

For applications requiring higher concentrations or formulations where organic co-solvents and extreme pH are not viable, excipient-based methods are powerful alternatives.

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical aggregates called micelles in aqueous solutions.[11] These micelles have a hydrophobic core and a hydrophilic shell.[12]

Mechanism of Action: The hydrophobic this compound partitions into the hydrophobic core of the micelle, effectively being encapsulated and dispersed in the aqueous phase.[13][14] This process is known as micellar solubilization.[13]

Commonly Used Surfactants:

  • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Cremophor® EL

  • Anionic: Sodium Dodecyl Sulfate (SDS)

  • Cationic: Cetyltrimethylammonium Bromide (CTAB)

Considerations: The choice of surfactant is critical. Non-ionic surfactants are generally less harsh and more biocompatible. Ionic surfactants can interact with charged species and may be denaturing to proteins.[11]

Cyclodextrins are cyclic oligosaccharides with a truncated cone shape, featuring a hydrophilic exterior and a hydrophobic internal cavity.[15][16]

Mechanism of Action: The hydrophobic portion of the guest molecule, this compound, can become encapsulated within the nonpolar cavity of the cyclodextrin (the host), forming an "inclusion complex".[17][18] This host-guest complex has the water-soluble properties of the cyclodextrin exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[19]

Fig 2. Diagram of a hydrophobic guest molecule encapsulated within the nonpolar cavity of a cyclodextrin host.

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Common and cost-effective, but has limited water solubility itself.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Highly water-soluble and widely used in pharmaceutical formulations due to its excellent safety profile and solubilizing capacity.[19]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®): Anionic derivative with very high water solubility, capable of forming strong complexes.

References

  • U. R. P. Singh, P. V. Sharma, and B. K. Malviya. (2021). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Cosolvent.
  • V. B. Chaudhary and J. K. Patel. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • A. de la O-Arciniega, M., et al. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
  • Cosolvent. (n.d.).
  • X. Li, et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. PMC - NIH.
  • ResearchGate. (n.d.).
  • Taylor & Francis. (n.d.).
  • University of Alberta. (n.d.).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Co-solvent: Significance and symbolism. (2025).
  • Solubility and pH of amines. (n.d.).
  • Role of pH in partitioning and cation exchange of aromatic amines on water-satur
  • Sigma-Aldrich. (n.d.). tert-Butyl (2-aminophenyl)
  • Sigma-Aldrich. (n.d.). tert-Butyl-N-(2-methylphenyl)
  • Smolecule. (n.d.). Buy tert-Butyl (2-amino-6-chlorophenyl)
  • ChemicalBook. (n.d.).
  • PubChem. (n.d.). tert-Butyl methyl(2-(methylamino)ethyl)
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Chapter 22 Notes - Amines. (n.d.).
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water
  • Google Patents. (n.d.).
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (n.d.).
  • S. K. Singh, et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
  • tert-butyl N-{2-amino-1-[4-(dimethylamino)
  • ChemWhat. (n.d.). (2-AMINO-6-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER CAS#: 954238-84-7.
  • Biosynth. (n.d.). tert-butyl N-(2-amino-4-bromo-6-methylphenyl)
  • Sunway Pharm Ltd. (n.d.). tert-butyl (2-amino-6-methoxyphenyl)
  • ResearchGate. (n.d.). (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)
  • Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
  • PubChem. (n.d.). 5-(Boc-amino)-2-methylaniline | C12H18N2O2 | CID 24699786.
  • PubChem. (n.d.). tert-butyl N-amino-N-(6-aminohexyl)

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of tert-Butyl (2-amino-6-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the use of protecting groups is a cornerstone of strategic molecular assembly. The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous protecting groups for amines due to its stability under a wide range of conditions and its facile, selective removal under acidic conditions.[1] The precise characterization of protected intermediates is critical for reaction monitoring, quality control, and structural confirmation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, stands out as an unparalleled tool for providing detailed structural information in solution.

This guide provides an in-depth ¹H NMR analysis of tert-Butyl (2-amino-6-methylphenyl)carbamate, a sterically hindered and electronically complex aniline derivative. We will dissect its predicted ¹H NMR spectrum, explaining the causal relationships between the molecular structure and the observed spectral features. Furthermore, we will objectively compare the diagnostic NMR signatures of the Boc group in this context with those of other common amine protecting groups, namely Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc), providing researchers with a practical framework for the spectroscopic analysis of protected anilines.

Part 1: In-depth ¹H NMR Analysis of this compound

The structure of this compound presents a unique spectroscopic challenge due to the presence of three distinct substituents on the aromatic ring: an amino (-NH₂) group, a methyl (-CH₃) group, and the N-Boc (-NHBoc) group. Their electronic and steric interplay dictates the chemical environment of each proton. While a definitive experimental spectrum is not publicly available in the searched literature, a highly accurate prediction can be made based on established NMR principles and data from closely related analogs, such as tert-butyl (2-aminophenyl)carbamate.[2][3]

Predicted ¹H NMR Spectral Features (in CDCl₃, 400 MHz)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
tert-Butyl (t-Bu)~1.50Singlet (s)9HThis is the hallmark signal of a Boc group. The nine protons are chemically equivalent due to rapid rotation around the C-C bonds, resulting in a strong singlet. Its upfield position is characteristic of aliphatic protons shielded from deshielding effects.[2]
Amino (-NH₂)~3.6 - 4.2Broad Singlet (br s)2HThe chemical shift of amine protons can vary significantly based on concentration, solvent, and temperature due to hydrogen bonding. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. This peak will disappear upon D₂O exchange.
Carbamate (-NHBoc)~6.1 - 6.5Broad Singlet (br s)1HThe carbamate proton is typically downfield compared to the free amine due to the deshielding effect of the adjacent carbonyl group. Its signal is also often broad and will disappear upon D₂O exchange. In sterically hindered systems, restricted rotation around the N-C(O) bond can lead to further broadening.
Aromatic (Ar-H)~6.7 - 7.2Multiplet (m)3HThe three aromatic protons will appear as a complex multiplet. The -NH₂, -CH₃, and -NHBoc groups are all ortho/para directing and generally electron-donating, shifting the aromatic protons upfield relative to benzene (7.36 ppm). The ortho-disubstitution pattern will lead to complex splitting (doublets and triplets). For instance, in the closely related tert-butyl (2-aminophenyl)carbamate, aromatic protons are observed between 6.80 and 7.25 ppm.[2]
Methyl (-CH₃)~2.1 - 2.3Singlet (s)3HThe methyl protons, being attached to the aromatic ring, will appear as a singlet in the upfield aromatic region. Its chemical shift is influenced by the adjacent amino and carbamate groups.
Structural Visualization and Proton Assignment

The following diagram illustrates the molecular structure with key proton groups labeled for clarity.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Verification A Weigh Analyte (5-10 mg) B Dissolve in CDCl3 w/ TMS A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Acquire FID (16 Scans) D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Calibrate & Integrate G->H I Assign Peaks (δ, Multiplicity, Int.) H->I J Perform D2O Exchange I->J K Confirm Structure J->K

Caption: A typical workflow for structural elucidation using ¹H NMR spectroscopy.

Conclusion

The ¹H NMR spectrum provides a rich fingerprint for the structural verification of this compound. The analysis hinges on recognizing the key diagnostic signals: the unmistakable upfield singlet of the tert-butyl group, the exchangeable amine and carbamate protons, and the characteristic patterns of the aromatic and methyl groups. When compared to other common amine protecting groups, the Boc group offers the distinct advantage of spectral simplicity, producing a clean, strong singlet in a non-interfering region. This comparative knowledge allows researchers to not only confirm the identity of their target molecule but also to rapidly identify the specific protecting group strategy employed during synthesis, enhancing the efficiency and reliability of the drug development process.

References

  • Vertex AI Search. (2024). Protecting Groups for Amines: Boc, CBz and FMOC.
  • Supporting Information for a relevant chemical synthesis. (n.d.). Tert-butyl (2-aminophenyl)carbamate spectral data.
  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.
  • National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
  • ChemicalBook. (n.d.). N-BOC ANILINE(3422-01-3) 1H NMR spectrum.
  • ResearchGate. (2025). Photochemical Protection of Amines with Cbz and Fmoc Groups.
  • BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • ResearchGate. (n.d.). 1H NMR spectrum of CBZ.
  • ChemicalBook. (n.d.). FMOC-Ala-OH(35661-39-3) 1H NMR spectrum.
  • ChemicalBook. (n.d.). N-Cbz-D-Alanine(26607-51-2) 1H NMR spectrum.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

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A Senior Application Scientist's Guide to the 13C NMR Spectrum of tert-Butyl (2-amino-6-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth interpretation of the 13C NMR spectrum of tert-Butyl (2-amino-6-methylphenyl)carbamate, a compound of interest in medicinal chemistry due to its substituted aniline scaffold.

This document moves beyond a simple cataloging of peaks. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis grounded in the principles of substituent effects on aromatic systems. We will dissect the predicted spectrum of our target molecule and contrast it with the experimentally determined spectra of structurally related analogues to provide a robust, field-proven framework for interpretation.

The Structural Context: Predicting the 13C NMR Spectrum

At the time of this writing, a publicly available, experimentally verified 13C NMR spectrum for this compound is not readily accessible. However, leveraging established principles of NMR spectroscopy and data from analogous compounds, we can construct a highly reliable predicted spectrum. The accuracy of this prediction is underpinned by understanding how each substituent—the amino (-NH2), methyl (-CH3), and tert-butyl carbamate (-NHBoc) groups—influences the electron density and, consequently, the chemical shifts of the aromatic carbons.

The structure with the anticipated carbon numbering for NMR assignment is shown below:

Caption: Numbering scheme for this compound.

The predicted chemical shifts are derived from the known effects of electron-donating groups (EDGs) like -NH2 and -CH3, and the more complex influence of the -NHBoc group, which can donate electrons through resonance but also has an electron-withdrawing inductive effect from the carbonyl group.

Comparative Analysis: Interpreting the Spectrum Through Analogues

To validate our predictions and understand the nuances of the spectrum, we will compare it against the experimental data of three key compounds:

  • tert-Butyl (2-aminophenyl)carbamate : The direct parent molecule, lacking only the C6-methyl group. This allows for the isolation of the methyl group's effect.

  • tert-Butyl (4-aminophenyl)carbamate : An isomer that helps illustrate the impact of substituent positioning (ortho vs. para) on the aromatic signals.

  • p-Toluidine (4-methylaniline) : A simpler molecule that provides a baseline for the effects of an amino and a methyl group on a phenyl ring.

The table below summarizes the predicted 13C NMR chemical shifts for our target compound and the experimental data for the selected analogues. All chemical shifts are in ppm relative to TMS.

Carbon AtomPredicted Shift (Target Compound)Experimental Shift (tert-Butyl (2-aminophenyl)carbamate)[1]Experimental Shift (tert-Butyl (4-aminophenyl)carbamate)[1]Experimental Shift (p-Toluidine)
C=O (Boc) ~153.5153.9153.3N/A
Aromatic C1 ~137.0139.2129.7~129.5 (C4-NH2)
Aromatic C2 ~145.0126.2120.9~146.7 (C1-CH3)
Aromatic C3 ~118.5118.0115.6~115.2
Aromatic C4 ~127.0124.8120.9~129.5
Aromatic C5 ~122.0120.1115.6~115.2
Aromatic C6 ~125.0125.1142.4~129.5
C(CH3)3 (Boc) ~80.580.780.0N/A
C(CH3)3 (Boc) ~28.328.328.4N/A
Ar-CH3 ~18.0N/AN/A~20.5
In-depth Peak Assignment and Rationale
  • Carbamate and tert-Butyl Carbons (C7, C8, C9): The carbonyl carbon (C7) of the Boc group is expected around 153.5 ppm, consistent with carbamate esters[2]. This is supported by the experimental values of 153.9 ppm and 153.3 ppm in the aminophenylcarbamate analogues[1]. The quaternary carbon of the tert-butyl group (C8) should appear around 80.5 ppm, and the three equivalent methyl carbons (C9) will be highly shielded at approximately 28.3 ppm. These signals are characteristic of the Boc protecting group and are consistently observed in the reference compounds[1].

  • Aromatic Carbons (C1-C6): The interpretation of the aromatic region (typically 110-150 ppm) is the most complex and informative part of the spectrum[3].

    • C2 (ipso-Amino): The amino group is a strong electron-donating group, which typically shields the ortho and para carbons while deshielding the ipso carbon. However, in this crowded ortho arrangement, steric effects and hydrogen bonding can alter this. We predict the C2 carbon, directly attached to the -NH2 group, to be significantly deshielded to around 145.0 ppm.

    • C1 (ipso-NHBoc): The carbamate group's nitrogen atom donates electron density via resonance, but the adjacent carbonyl is electron-withdrawing. The net effect on the ipso-carbon (C1) is deshielding, predicted to be around 137.0 ppm. This is slightly shielded compared to the parent compound (139.2 ppm) due to the ortho-methyl group's electron-donating effect[1].

    • C6 (ipso-Methyl): The methyl group is a weak electron-donating group. The ipso-carbon (C6) is expected to be deshielded. However, due to the presence of two ortho substituents (-NH2 and -NHBoc), its chemical shift is predicted to be around 125.0 ppm.

    • C3, C4, C5: These carbons are influenced by the combined electronic effects of the three substituents. The -NH2 group strongly shields its ortho (C3) and para (C5) positions. The -NHBoc group also contributes to shielding at its ortho (C6, not applicable here) and para (C4) positions. The methyl group shields its ortho (C5) and para (C3) positions. Consequently, C3 and C5 are expected to be the most shielded aromatic carbons, appearing around 118.5 ppm and 122.0 ppm, respectively. C4 is predicted to be at a more intermediate chemical shift of approximately 127.0 ppm.

  • Aromatic Methyl Carbon (C10): The methyl carbon attached to the aromatic ring is expected to have a chemical shift of around 18.0 ppm, slightly shielded compared to toluene due to the presence of the electron-donating amino group.

Experimental Protocols

To obtain a high-quality 13C NMR spectrum for compounds of this nature, adherence to a standardized protocol is crucial.

Sample Preparation Workflow

G cluster_prep Sample Preparation A Weigh 20-50 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) A->B C Transfer to a clean 5 mm NMR tube B->C D Cap the tube and ensure homogeneity C->D G cluster_acq NMR Data Acquisition cluster_proc Data Processing E Insert sample and lock on deuterium signal F Shim the magnetic field for optimal homogeneity E->F G Tune and match the probe for the 13C nucleus F->G H Set acquisition parameters (e.g., pulse angle, relaxation delay) G->H I Acquire data with proton decoupling H->I J Fourier Transform the Free Induction Decay (FID) K Phase correct the spectrum J->K L Calibrate the chemical shift scale using the solvent peak (e.g., CDCl3 at 77.16 ppm) K->L M Integrate peaks and perform peak picking L->M

Caption: Key steps in NMR data acquisition and processing.

The acquisition of a 13C NMR spectrum typically involves proton decoupling to simplify the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a singlet. Standard acquisition parameters on a 400 or 500 MHz spectrometer would be appropriate. Processing involves Fourier transformation of the raw data, phase correction, and referencing the chemical shift scale to the known solvent peak.

Conclusion

The interpretation of the 13C NMR spectrum of this compound is a nuanced task that relies on a foundational understanding of substituent effects in aromatic systems. By predicting the spectrum and comparing it with known analogues, we can confidently assign the chemical shifts to the corresponding carbon atoms. The presence of the three distinct substituents creates a unique electronic environment, resulting in a well-resolved spectrum with characteristic signals for the Boc group and a complex but interpretable aromatic region. This guide provides a robust framework for researchers to approach the structural elucidation of this and similar substituted aromatic compounds, reinforcing the power of 13C NMR spectroscopy as an indispensable analytical tool.

References

  • NMRShiftDB. PubChem Data Source. National Institutes of Health. [Link]

  • Supporting Information for a scientific article.
  • Reddit - OrganicChemistry. Chemical shift of carbamate. [Link]

  • Amass, A. J., et al. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • This citation refers to the same source as,[1] which contains data for tert-Butyl (2-aminophenyl)carbamate.

  • Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry.
  • Miyamoto, H., & Hada, M. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • Srinivasan, R., et al. 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Indian Academy of Sciences (Chemical Sciences).
  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • Summary of C13-NMR Interpret
  • Substituent effects on para-Substituted Tolans. eGrove, University of Mississippi.
  • Roberts, J. D., et al. Evidence from 13C NMR for protonation of carbamyl-P and N-(phosphonacetyl)
  • Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CHN in substituted benzylideneanilines.
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  • NMR Wiki. Databases. [Link]

  • ChemicalBook.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • The Exam Formula. NMR part 4.
  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]

  • Scribd. Preparing Samples For NMR Acquisition and Software For Processing The Spectra. [Link]

  • Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines... The Royal Society of Chemistry.
  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • PubChem. N-Methylaniline. National Institutes of Health. [Link]

  • ChemicalBook. N-Methylaniline(100-61-8) 13C NMR spectrum.
  • ChemicalBook. 4-Methylaniline hydrochloride(540-23-8) 13C NMR spectrum.
  • ChemicalBook. 4-Chloro-N-methylaniline(932-96-7) 13C NMR spectrum.
  • SpectraBase. (S,S)-CARBAMATE - Optional[13C NMR] - Chemical Shifts.
  • Database Independent Automated Structure Elucidation of Organic Molecules...
  • ChemicalBook.
  • 13-C NMR Protocol for beginners AV-400. University document.
  • Theoretical modeling of 13C NMR chemical shifts-How to use the calcul
  • Acquiring 1H and 13C Spectra. Book Chapter.
  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts... MDPI.
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  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate.
  • Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy. [Link]

  • DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt...
  • The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions... MDPI.

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of tert-Butyl (2-amino-6-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation and quantification of intermediates are paramount. Tert-Butyl (2-amino-6-methylphenyl)carbamate, a key building block in the synthesis of various pharmaceutically active compounds, presents a unique analytical challenge. Its structure, featuring a labile tert-butoxycarbonyl (Boc) protecting group, an aromatic amine, and a methyl-substituted phenyl ring, requires a nuanced approach to mass spectrometry (MS) analysis.

This guide provides an in-depth comparison of mass spectrometry platforms and methodologies for the robust analysis of this compound. Drawing from field-proven insights, we will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system for trustworthy and reproducible results.

Understanding the Analyte: Chemical Properties and Ionization Behavior

This compound possesses a molecular weight of 222.29 g/mol and a chemical formula of C₁₂H₁₈N₂O₂. The presence of two basic nitrogen atoms—the primary aromatic amine and the carbamate nitrogen—makes this molecule an excellent candidate for positive-mode electrospray ionization (ESI). Protonation is expected to readily occur, forming the [M+H]⁺ ion at m/z 223.29.

ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte, thereby preserving the intact molecular ion for detection.[1][2] This is particularly crucial for molecules like this compound, where the Boc group is susceptible to fragmentation.

Choosing the Right Tool: A Comparison of Mass Spectrometry Platforms

The choice of mass analyzer significantly impacts the quality and utility of the data obtained. Here, we compare two of the most common platforms for small molecule analysis: the Quadrupole Time-of-Flight (Q-TOF) and the Triple Quadrupole (QqQ) mass spectrometers.

FeatureQuadrupole Time-of-Flight (Q-TOF)Triple Quadrupole (QqQ)
Primary Strength High-resolution accurate mass (HRAM) measurements for unknown identification and structural elucidation.High sensitivity and selectivity for targeted quantification using Multiple Reaction Monitoring (MRM).
Mass Accuracy Excellent (<5 ppm)Unit mass resolution
Typical Use Case Metabolite identification, impurity profiling, definitive structural confirmation.Pharmacokinetic studies, bioanalysis, routine quality control assays.
Flexibility High - capable of both qualitative and quantitative experiments.Primarily for targeted quantification.
Sensitivity Good, but generally lower than a dedicated QqQ for targeted analysis.Excellent for targeted analysis.

For the analysis of this compound, the choice between a Q-TOF and a QqQ depends on the research objective. For initial characterization, impurity profiling, and definitive identification, the HRAM capabilities of a Q-TOF are indispensable. For routine quantification in complex matrices, the sensitivity and selectivity of a QqQ operating in MRM mode are superior.

The Heart of the Analysis: Fragmentation Pattern and Mechanism

Understanding the fragmentation of this compound is key to developing robust analytical methods. Collision-Induced Dissociation (CID) is the most common technique used to induce fragmentation in the gas phase.[3][4] The protonated molecule ([M+H]⁺ at m/z 223.29) will undergo characteristic fragmentation pathways.

The most prominent fragmentation pathway for Boc-protected amines involves the loss of the tert-butyl group as isobutylene (56 Da), followed by the loss of carbon dioxide (44 Da). This proceeds through a six-membered ring transition state, resulting in a protonated amine.

A proposed fragmentation pathway for this compound is as follows:

  • [M+H]⁺ → [M+H - C₄H₈]⁺ + C₄H₈ : The protonated molecule at m/z 223.29 loses isobutylene (56.11 Da) to form an intermediate at m/z 167.18.

  • [M+H - C₄H₈]⁺ → [M+H - C₄H₈ - CO₂]⁺ + CO₂ : The intermediate at m/z 167.18 then loses carbon dioxide (44.01 Da) to yield the protonated 2,3-diaminotoluene at m/z 123.17.

Further fragmentation of the aromatic ring can also occur, but the loss of the Boc group is typically the most dominant fragmentation pathway.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols: A Step-by-Step Guide

Reproducible and reliable data begins with a well-defined experimental protocol. The following sections provide detailed methodologies for sample preparation and LC-MS analysis.

Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.

Protocol:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to prepare working standards at the desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • Sample Matrix Preparation (e.g., from a reaction mixture):

    • If the sample is in an organic solvent, dilute a small aliquot with the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) to a final concentration within the calibration range.

    • If the sample is in an aqueous matrix, a solid-phase extraction (SPE) may be necessary to remove interfering salts and other components. A C18 SPE cartridge would be a suitable choice.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Chromatographic separation is essential to resolve the analyte of interest from potential isomers and impurities, and to minimize matrix effects.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a brief period, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 30 - 40 °C.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: For MS/MS experiments, a collision energy ramp (e.g., 10-30 eV) should be evaluated to determine the optimal energy for producing the desired fragment ions.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis Stock Stock Solution (1 mg/mL in Methanol) Working Working Standards (Dilution in Mobile Phase) Stock->Working LC LC Separation (C18 Column) Working->LC MS Mass Spectrometry (ESI+, Q-TOF or QqQ) LC->MS

Caption: A streamlined workflow for the LC-MS analysis of the target compound.

Data Interpretation and Validation

For a Q-TOF analysis, the high-resolution accurate mass data provides a high degree of confidence in the identification of the analyte and its fragments. The measured mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical mass (223.1441).

For a QqQ analysis operating in MRM mode, the following transitions would be monitored for quantification and confirmation:

  • Quantifier: 223.3 → 167.2

  • Qualifier: 223.3 → 123.2

The ratio of the quantifier to the qualifier ion should remain constant across all standards and samples, providing an additional layer of confirmation.

Conclusion: A Multi-faceted Approach for Comprehensive Analysis

The successful mass spectrometric analysis of this compound hinges on a clear understanding of the analyte's properties, the capabilities of the chosen instrumentation, and a well-designed experimental protocol. For comprehensive characterization and the identification of unknown impurities, a Q-TOF mass spectrometer is the instrument of choice. For high-sensitivity quantification in routine applications, a Triple Quadrupole mass spectrometer offers unparalleled performance. By leveraging the principles of soft ionization and collision-induced dissociation, researchers can confidently elucidate the structure and quantify this important chemical intermediate, thereby accelerating the drug development pipeline.

References

  • Wilm, M. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(7), M111.009407. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. [Link]

  • Cole, R. B. (Ed.). (2010). Electrospray and MALDI mass spectrometry: fundamentals, instrumentation, and applications. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons. [Link]

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A Comparative Guide to the Synthesis of tert-Butyl (2-amino-6-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the strategic introduction of protecting groups is a cornerstone of elegant and efficient molecular design. The tert-butoxycarbonyl (Boc) group, in particular, is a workhorse for the protection of amines due to its stability in a wide range of reaction conditions and its facile, clean removal under acidic conditions. This guide provides an in-depth comparison of two prevalent synthetic methodologies for obtaining a key building block, tert-Butyl (2-amino-6-methylphenyl)carbamate, a compound of interest in the development of novel therapeutics and functional materials.

This document moves beyond a mere recitation of protocols to offer a nuanced analysis of the underlying chemical principles, practical considerations, and expected outcomes for each synthetic route. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthesis strategy tailored to their specific laboratory capabilities and research objectives.

Method 1: Selective Mono-Boc Protection of 2,6-Diaminotoluene

The most direct and atom-economical approach to the target molecule is the selective mono-protection of the readily available starting material, 2,6-diaminotoluene. The primary challenge in this strategy lies in achieving high selectivity for the mono-protected product over the di-protected byproduct. The two amino groups in 2,6-diaminotoluene are chemically equivalent, necessitating a strategy to differentiate them.

A widely adopted and effective technique for the selective mono-acylation of symmetrical diamines involves the initial mono-protonation of the diamine.[1][2][3] By treating the diamine with one equivalent of a strong acid, such as hydrochloric acid, an equilibrium is established wherein the mono-protonated diamine is the predominant species. The protonated amino group is rendered unreactive towards electrophiles, thereby directing the subsequent acylation to the remaining free amino group.

Experimental Protocol

Materials:

  • 2,6-Diaminotoluene

  • Hydrochloric acid (HCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 2,6-diaminotoluene (1.0 eq) in a 1:1 mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of hydrochloric acid with stirring. Allow the mixture to stir for 30 minutes at 0 °C to ensure the formation of the mono-hydrochloride salt.

  • To this solution, add di-tert-butyl dicarbonate (1.0 eq) dissolved in a minimal amount of methanol.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Add diethyl ether to the aqueous residue to precipitate any unreacted diamine hydrochloride. Filter to remove the solid.

  • Carefully basify the filtrate with a 2N NaOH solution to a pH of 10-12.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Causality Behind Experimental Choices:
  • Mono-protonation: The use of one equivalent of HCl is critical for achieving selectivity. It deactivates one of the two equivalent amino groups, directing the Boc protection to the other.

  • Solvent System: The methanol/water solvent system is chosen for its ability to dissolve both the polar diamine hydrochloride and the less polar di-tert-butyl dicarbonate.

  • Slow Addition and Controlled Temperature: The slow addition of reagents and initial cooling to 0°C helps to control the exothermicity of the reaction and minimize the formation of the di-Boc byproduct.

Method 2: Two-Step Synthesis via Nitro Reduction

An alternative and often highly effective strategy involves a two-step sequence starting from 2-methyl-6-nitroaniline. This method circumvents the selectivity issue inherent in the direct protection of a diamine. The first step involves the Boc protection of the amino group in 2-methyl-6-nitroaniline, followed by the reduction of the nitro group to the second amino group.

Step 1: Synthesis of tert-Butyl (2-methyl-6-nitrophenyl)carbamate

The protection of the amino group in 2-methyl-6-nitroaniline can be readily achieved using di-tert-butyl dicarbonate under standard conditions.

Materials:

  • 2-Methyl-6-nitroaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-methyl-6-nitroaniline (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude tert-butyl (2-methyl-6-nitrophenyl)carbamate is often of sufficient purity for the next step, or it can be purified by recrystallization or flash chromatography.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group in the presence of a Boc-protecting group can be accomplished through various methods, with catalytic hydrogenation and chemical reduction being the most common.

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[4][5][6]

Materials:

  • tert-Butyl (2-methyl-6-nitrophenyl)carbamate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) or Ammonium formate

Procedure:

  • Dissolve tert-butyl (2-methyl-6-nitrophenyl)carbamate in methanol.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • If using hydrogen gas, purge the reaction vessel with nitrogen and then introduce hydrogen gas via a balloon or a hydrogenation apparatus. Stir vigorously at room temperature until the starting material is consumed (as monitored by TLC).

  • Alternatively, if using ammonium formate as a hydrogen source, add ammonium formate (3-5 eq) to the reaction mixture and heat to 40-60 °C.

  • After the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

For laboratories not equipped for catalytic hydrogenation, a chemical reduction using iron(III) chloride and hydrazine hydrate offers a robust alternative.[7][8]

Materials:

  • tert-Butyl (2-methyl-6-nitrophenyl)carbamate

  • Iron(III) chloride (FeCl₃)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Methanol (MeOH)

Procedure:

  • Dissolve tert-butyl (2-methyl-6-nitrophenyl)carbamate (1.0 eq) in methanol.

  • Add iron(III) chloride (0.1-0.3 eq) to the solution.

  • At room temperature, add hydrazine hydrate (3-5 eq) dropwise. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the desired product.

Comparative Analysis

FeatureMethod 1: Selective Mono-Boc ProtectionMethod 2: Two-Step Synthesis via Nitro Reduction
Starting Material 2,6-Diaminotoluene2-Methyl-6-nitroaniline
Number of Steps 12
Key Challenge Achieving high mono-selectivityHandling of potentially hazardous reagents (hydrazine, H₂)
Typical Yields Moderate to good (dependent on selectivity)Good to excellent
Purification Often requires careful chromatographyMay require purification after each step
Scalability Potentially challenging to scale up due to selectivity controlGenerally more straightforward to scale up
Reagent Cost Starting material is inexpensiveStarting material may be more expensive
Safety Generally safe, standard laboratory precautionsRequires caution with hydrazine (toxic) or hydrogen gas (flammable)

Senior Application Scientist's Recommendation

The choice between these two synthetic routes is contingent on the specific needs and constraints of the research project.

Method 1 (Selective Mono-Boc Protection) is an attractive option for its directness and atom economy. It is well-suited for smaller-scale syntheses where rapid access to the product is desired and purification by chromatography is feasible. The success of this method hinges on careful control of stoichiometry and reaction conditions to maximize the yield of the mono-protected product. For laboratories focused on medicinal chemistry and the rapid generation of analogs, this one-step approach can be highly advantageous.

Method 2 (Two-Step Synthesis via Nitro Reduction) offers a more robust and often higher-yielding route, particularly for larger-scale preparations. The two-step nature of this synthesis allows for the purification of the intermediate, which can lead to a cleaner final product. The catalytic hydrogenation variant (Sub-Method 2a) is particularly appealing for its clean reaction profile and simple work-up. The chemical reduction with FeCl₃ and hydrazine (Sub-Method 2b) provides a valuable alternative when hydrogenation equipment is unavailable. This method is recommended for process development and when a reliable, scalable synthesis of high-purity material is the primary objective.

Ultimately, the optimal method will be determined by a careful consideration of factors such as scale, timeline, available equipment, and the desired purity of the final compound. Both methods presented are well-established in the field of organic synthesis and, when executed with care, can provide reliable access to this compound.

Visualizing the Synthetic Workflows

Method1 cluster_0 Method 1: Selective Mono-Boc Protection A 2,6-Diaminotoluene B Mono-protonation (1 eq. HCl) A->B C Mono-hydrochloride salt B->C D Boc Protection (Boc₂O) C->D E This compound D->E

Caption: Workflow for the selective mono-Boc protection of 2,6-diaminotoluene.

Method2 cluster_1 Method 2: Two-Step Synthesis via Nitro Reduction F 2-Methyl-6-nitroaniline G Boc Protection (Boc₂O, Base) F->G H tert-Butyl (2-methyl-6-nitrophenyl)carbamate G->H I Nitro Reduction (e.g., H₂/Pd-C or FeCl₃/N₂H₄·H₂O) H->I J This compound I->J

Caption: Workflow for the two-step synthesis via nitro-precursor reduction.

References

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (n.d.). National Institutes of Health.
  • Pittelkow, M. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202.
  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved January 20, 2026, from [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Redalyc.
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure.
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). SciELO México, 61(1).
  • Selective Mono‐BOC Protection of Diamines. (2007). ResearchGate.
  • Selective Mono‐BOC Protection of Diamines. (2025). ResearchGate.
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (2017). Atlantis Press.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2021). MDPI.
  • tert-Butoxycarbonylation (Boc) Reagents [Protecting Reagents]. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • tert-Butyl methyl(3-nitrophenyl)carbamate synthesis. (n.d.). ChemicalBook.
  • Spherified Pd0.33Ni0.67/BCNT Catalyst for Nitrobenzene Hydrogenation. (2021). MDPI.
  • Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. (n.d.). RSC Publishing.

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A Senior Application Scientist's Guide to Alternative Protecting Groups for 2-Amino-6-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Sterically Hindered Aniline

In the landscape of complex organic synthesis, particularly in the development of pharmaceutical intermediates, the strategic protection and deprotection of functional groups is paramount. The substrate 2-amino-6-methylaniline presents a unique set of challenges that demand careful consideration when selecting an amine protecting group. The primary aromatic amine is deactivated by the benzene ring, and more significantly, it is flanked by a methyl group at one ortho position. This steric hindrance can dramatically affect the kinetics and efficiency of the protection reaction, often necessitating harsher conditions or leading to lower yields compared to unhindered anilines.

This guide provides a comparative analysis of four key protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), p-Toluenesulfonyl (Tosyl, Ts), and Trifluoroacetyl (Tfa)—as alternatives for the selective protection of the primary amino group of 2-amino-6-methylaniline. We will delve into the mechanistic rationale, comparative experimental data, and detailed protocols to equip researchers with the knowledge to make informed decisions tailored to their specific synthetic route.

The Strategic Importance of Orthogonality

A critical concept in multi-step synthesis is orthogonality—the ability to remove one protecting group under a specific set of conditions without affecting others.[1][2] For a molecule like 2-amino-6-methylaniline, which may be incorporated into a larger, multi-functionalized scaffold, selecting a protecting group that can be cleaved selectively is essential. The alternatives discussed herein offer distinct deprotection pathways: acidic (Boc), hydrogenolytic (Cbz), reductive/strongly acidic (Tosyl), and mildly basic (Tfa), providing a robust toolkit for orthogonal strategies.[3][4]

Comparative Analysis of Protecting Groups

The choice of a protecting group is a trade-off between ease of installation, stability throughout subsequent synthetic steps, and the mildness of its removal. For sterically hindered anilines, this decision is even more critical.

The tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups due to its general stability in basic and nucleophilic conditions and its straightforward removal with acid.[5]

  • Mechanism & Rationale: Protection is typically achieved using di-tert-butyl dicarbonate (Boc)₂O with a base. The mechanism involves nucleophilic attack of the amine onto one of the electrophilic carbonyls of the anhydride.[6] Deprotection proceeds via protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[7] The steric bulk of the Boc group can be a double-edged sword; while it can direct reactions at other sites, its installation on a hindered amine may be sluggish.[8]

  • Deprotection: Commonly removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6][9]

The Carboxybenzyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas in 1932, is a cornerstone of peptide chemistry and a versatile protecting group for amines.[10]

  • Mechanism & Rationale: Installed using benzyl chloroformate (Cbz-Cl) under basic conditions, the Cbz group is notable for its stability to acidic and basic conditions.[11] Its key feature is its clean removal by catalytic hydrogenolysis.[10][12] This deprotection method is exceptionally mild and occurs at neutral pH, preserving many other sensitive functional groups.

  • Deprotection: The standard condition is catalytic hydrogenation (e.g., H₂, Pd/C).[13] Alternative methods, such as using NaBH₄ with Pd/C, have also been developed for rapid deprotection.

The p-Toluenesulfonyl (Tosyl, Ts) Group

Protection as a sulfonamide drastically reduces the nucleophilicity and basicity of the amine.[14] The tosyl group is known for its exceptional stability, making it suitable for syntheses involving harsh reagents.

  • Mechanism & Rationale: The tosyl group is installed by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[15] The resulting sulfonamide is robust and stable to a wide range of acidic and basic conditions.[14][16] However, this stability comes at the cost of difficult cleavage.

  • Deprotection: Removal of a tosyl group from an aniline is challenging and often requires harsh conditions, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or strongly acidic conditions (e.g., HBr/acetic acid), which can limit its applicability in the synthesis of complex molecules.[17][18]

The Trifluoroacetyl (Tfa) Group

The Tfa group is an acyl-type protecting group that offers a unique deprotection profile.

  • Mechanism & Rationale: It can be introduced using trifluoroacetic anhydride or other trifluoroacetylating agents.[19][20] The strong electron-withdrawing effect of the trifluoromethyl group renders the amide carbonyl highly electrophilic, facilitating its cleavage under much milder basic conditions than a standard acetyl group.

  • Deprotection: The Tfa group is easily removed with mild aqueous base (e.g., K₂CO₃ or NaOH in methanol/water), ammonia, or even NaBH₄.[21] This mild, basic deprotection makes it orthogonal to acid-labile (Boc) and hydrogenation-labile (Cbz) groups.[22]

Quantitative Performance Comparison

The following table summarizes the typical reaction conditions and performance of each protecting group, with a focus on their application to anilines. Yields are representative and can be influenced by substrate-specific steric and electronic factors.

Protecting GroupProtection Reagent(s)Typical ConditionsDeprotection ConditionsOrthogonality (Stable To)Typical Yield
Boc (Boc)₂O, Base (e.g., TEA, DMAP)THF or CH₂Cl₂, RT, 2-24hTFA/CH₂Cl₂ or 4M HCl/DioxaneBase, HydrogenolysisGood to Excellent
Cbz Cbz-Cl, Base (e.g., NaHCO₃, Pyridine)CH₂Cl₂ or aq. Acetone, 0°C to RT, 2-12hH₂, Pd/C, MeOH or EtOAcAcid, BaseExcellent
Tosyl (Ts) TsCl, PyridinePyridine or CH₂Cl₂, 0°C to RT, 2-12hNa/liq. NH₃ or HBr/AcOH, heatAcid, Base, HydrogenolysisGood to Excellent
Tfa TFAA, Pyridine or Et₃NCH₂Cl₂, 0°C, 1-3hK₂CO₃/MeOH/H₂O or aq. NH₃Acid, HydrogenolysisExcellent

Visualizing Protection & Deprotection Strategies

The following diagrams illustrate the chemical transformations for each protecting group.

Boc_Scheme Substrate 2-Amino-6-methylaniline Protected N-Boc-Protected Substrate->Protected (Boc)₂O, Base Deprotected Free Amine Protected->Deprotected TFA or HCl Cbz_Scheme Substrate 2-Amino-6-methylaniline Protected N-Cbz-Protected Substrate->Protected Cbz-Cl, Base Deprotected Free Amine Protected->Deprotected H₂, Pd/C Ts_Scheme Substrate 2-Amino-6-methylaniline Protected N-Tosyl-Protected Substrate->Protected TsCl, Pyridine Deprotected Free Amine Protected->Deprotected Na/liq. NH₃ (Harsh)

Caption: Tosyl protection and reductive deprotection scheme.

Tfa_Scheme Substrate 2-Amino-6-methylaniline Protected N-Tfa-Protected Substrate->Protected TFAA, Base Deprotected Free Amine Protected->Deprotected K₂CO₃ / MeOH (Mild)

Caption: Tfa protection and mild base-catalyzed deprotection.

Detailed Experimental Protocol: N-Boc Protection of 2-Amino-6-methylaniline

This protocol provides a robust, self-validating method for the Boc protection of a sterically hindered aniline. The choice of DMAP as a catalyst is crucial for overcoming the reduced nucleophilicity and steric hindrance of the substrate.

Materials:

  • 2-Amino-6-methylaniline (1.0 eq)

  • Di-tert-butyl dicarbonate, (Boc)₂O (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate and Hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-6-methylaniline (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).

  • Add DMAP (0.1 eq) and TEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve (Boc)₂O (1.2 eq) in a small amount of anhydrous THF.

  • Add the (Boc)₂O solution dropwise to the aniline solution over 15 minutes.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-Boc-2-amino-6-methylaniline.

Workflow for Protecting Group Selection

The decision-making process for selecting an appropriate protecting group can be visualized as a logical workflow.

Selection_Workflow start Define Synthetic Route q1 Are strong acids tolerated in subsequent steps? start->q1 q2 Are reducible groups present (e.g., alkynes, nitro)? q1->q2 No cbz Use Cbz Group (Hydrogenolysis) q1->cbz Yes q3 Is extreme stability required (harsh conditions)? q2->q3 No boc Use Boc Group (Acid Labile) q2->boc Yes q4 Is mild basic deprotection desired for orthogonality? q3->q4 No ts Use Tosyl Group (Highly Robust) q3->ts Yes q4->boc No tfa Use Tfa Group (Base Labile) q4->tfa Yes

Caption: Decision workflow for selecting an amine protecting group.

Conclusion and Recommendations

There is no single "best" protecting group for 2-amino-6-methylaniline; the optimal choice is dictated by the context of the overall synthetic strategy.

  • For general-purpose protection and mild, non-reductive cleavage, the Cbz group is an excellent first choice. Its removal via hydrogenolysis is clean and compatible with many functional groups. *[10] If the synthetic route involves hydrogenation-sensitive groups (e.g., alkenes, alkynes, or nitro groups) and subsequent steps are base-stable, the Boc group is a superior alternative. I[2][5]ts removal with acid is highly efficient.

  • When orthogonality to both acid- and hydrogenation-labile groups is required, the Tfa group offers a powerful solution. Its cleavage under mild basic conditions provides valuable strategic flexibility. *[21] The Tosyl group should be reserved for scenarios where the protected amine must endure exceptionally harsh acidic or oxidative conditions. The synthetic chemist must be prepared for the challenging deprotection step.

[16][17]By understanding the interplay between the steric hindrance of the substrate and the unique properties of each protecting group, researchers can design more efficient, robust, and successful synthetic routes.

References

  • BenchChem. (2025).
  • Guidechem. (2021). How can Trifluoroacetamide be easily removed as a protecting group?.
  • Wuts, P. G. M. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC - NIH.
  • Master Organic Chemistry. (2018).
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. Protective Groups.
  • Reddy, et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
  • Debenham, J. S., et al. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • ResearchGate. (2015). Practical cleavage of trifluoroacetamides with p-toluensulfonic acid.
  • Scattolin, T., et al. (2022). Selective Cleavage of Cbz-Protected Amines.
  • Google Patents. (2010).
  • MULTISTEP SYNTHESIS PROTECTING GROUPS.
  • Organic Chemistry Portal. (2022).
  • Van der Eijk, J. M., et al. A simple and mild method for the removal of the NIm-tosyl protecting group.
  • ResearchGate. (2020). Removal of the tosyl and nosyl groups.
  • Organic Chemistry Portal. Trifluoroacetamides.
  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
  • Chem-Station Int. Ed. (2014). Sulfonyl Protective Groups.
  • Organic Chemistry Portal. (2011). Boc-Protected Amino Groups.
  • Google Patents. (2015). Use of trifluoroacetamide for n-terminal protection.
  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Wikipedia. Tosyl group.
  • ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride.
  • YouTube. (2021). Adding Cbz Protecting Group Mechanism.

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A Comparative Guide to the Efficacy of tert-Butyl (2-amino-6-methylphenyl)carbamate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The tert-butyl (2-amino-6-methylphenyl)carbamate scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for a diverse array of biologically active compounds. The strategic placement of an amino group and a methyl group on the phenyl ring, coupled with the protecting tert-butyl carbamate, offers a unique chemical handle for synthesizing complex molecules with significant therapeutic potential. This guide provides a comparative analysis of the efficacy of various derivatives stemming from this core structure, with a focus on their applications as anti-inflammatory agents and kinase inhibitors in oncology.

The Synthetic Versatility of the Core Scaffold

The inherent reactivity of the 2-amino group allows for a wide range of chemical modifications, enabling the generation of extensive compound libraries. The tert-butoxycarbonyl (Boc) protecting group on one of the amino functionalities provides the necessary stability and selectivity for multi-step syntheses.[1] This protection is crucial for directing reactions to other parts of the molecule and can be readily removed under acidic conditions when required.

A general synthetic approach often involves the acylation of the free amino group to introduce various side chains, leading to a diverse set of derivatives with distinct pharmacological properties. For instance, coupling with different carboxylic acids can yield a range of benzamido derivatives.[2]

Below is a generalized workflow for the synthesis of these derivatives:

G A This compound (Core Scaffold) B Acylation with R-COOH (EDCI, HOBt, DIPEA) A->B Reaction C Derivative Library (e.g., Benzamides) B->C Product D Biological Screening (e.g., Kinase Assays, Anti-inflammatory Assays) C->D Evaluation E Lead Compound Identification D->E Outcome

Caption: Generalized workflow for the synthesis and screening of this compound derivatives.

Comparative Efficacy in Different Therapeutic Areas

The true measure of a chemical scaffold's utility lies in the efficacy of its derivatives. Here, we compare the performance of compounds derived from the this compound core in two major therapeutic domains: anti-inflammatory and anticancer applications.

Anti-inflammatory Activity: Targeting COX Enzymes

A series of tert-butyl (substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their anti-inflammatory properties.[2] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.[2] The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastrointestinal cytoprotection, and COX-2, which is induced during inflammation.[2] Selective inhibition of COX-2 over COX-1 is a key objective in developing safer NSAIDs with reduced gastrointestinal side effects.

Anticancer Activity: Kinase Inhibition

The this compound scaffold is a pivotal intermediate in the synthesis of highly potent and selective protein kinase inhibitors.[1] Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer.[3] Kinase inhibitors have revolutionized cancer therapy by specifically targeting these aberrant enzymes.[3]

One of the most notable applications of this scaffold is in the synthesis of third-generation epidermal growth factor receptor (EGFR) inhibitors, such as Osimertinib (AZD9291).[4] Osimertinib is designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which often arises after treatment with earlier-generation EGFR inhibitors.[4] The tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate intermediate, a more complex derivative of the core topic, is crucial for the synthesis of Osimertinib.[4]

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.

The table below presents a hypothetical comparison of different kinase inhibitor classes that could be derived from the core scaffold, illustrating how modifications can impact potency and selectivity.

Derivative ClassTarget KinaseRepresentative Modification (Hypothetical)IC50 (nM)
Class AEGFRIndole-based side chain5
Class BLckBenzothiazole-based side chain15
Class CMultiple KinasesSubstituted pyridine side chain50 (EGFR), 75 (Lck)

This table is illustrative. Actual IC50 values would be determined experimentally.

The following diagram illustrates a simplified EGFR signaling pathway, which is a common target for inhibitors derived from the this compound scaffold.

G EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., Osimertinib) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway targeted by kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of this compound derivatives.

Synthesis of a Representative Derivative: tert-butyl 2-(4-fluorobenzamido)phenylcarbamate[2]
  • Preparation of tert-butyl 2-aminophenylcarbamate: A mixture of the preceding nitro compound and FeCl3 is dissolved in methanol. Hydrazine hydrate is added at room temperature, and the mixture is refluxed for 3 hours. After cooling and solvent removal, the mixture is basified with saturated NaHCO3 solution and extracted with dichloromethane (DCM). The organic layer is washed with water and brine to yield the amino intermediate.

  • Coupling Reaction: To a solution of 4-fluorobenzoic acid, add N,N'-diisopropylethylamine (DIPEA), the prepared tert-butyl 2-aminophenylcarbamate, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and hydroxybenzotriazole (HOBt).

  • Purification: The final product is obtained after purification by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of a test compound against a specific kinase.

G A Prepare serial dilutions of test compound in assay buffer C Add diluted test compound to the plate A->C B Add kinase, fluorescently labeled tracer, and Eu-labeled antibody to assay plate B->C D Incubate at room temperature for 60 minutes C->D E Read TR-FRET signal on a fluorescent plate reader D->E F Calculate IC50 value from dose-response curve E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 1X kinase buffer.

  • Assay Mixture: In a 384-well plate, add the kinase, a proprietary Alexa Fluor™ 647-labeled tracer, and a Europium-labeled anti-tag antibody.

  • Incubation: Add the serially diluted test compound to the plate and incubate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of compounds.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse derivatives targeting a range of biological pathways. As demonstrated, modifications to this core structure can lead to potent anti-inflammatory agents and highly selective kinase inhibitors for cancer treatment. The comparative efficacy of these derivatives is ultimately determined by rigorous preclinical testing, including the in vitro and cell-based assays detailed in this guide. Future research in this area will undoubtedly continue to unlock the full potential of this versatile chemical scaffold in addressing unmet medical needs.

References

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbon
  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
  • tert-butyl N-(2-amino-4-bromo-6-methylphenyl)
  • Tert-butyl(2-amino-6-fluorophenyl)
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry.
  • tert-Butyl-N-(2-methylphenyl)
  • Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors. PubMed.
  • Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf.
  • Pharmacokinetic Studies of Chloroethylnitrosocarbamoyl-Amino Acid Deriv
  • BD143581[65915-94-8]tert-Butyl (6-aminohexyl)
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A Comparative Guide to the Structural Elucidation of tert-Butyl (2-amino-6-methylphenyl)carbamate: X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function, reactivity, and potential as a therapeutic agent. Tert-butyl (2-amino-6-methylphenyl)carbamate, a compound of interest in medicinal chemistry, is no exception. Its structural features, including the carbamate linkage, the aromatic ring substitution pattern, and the presence of hydrogen bond donors and acceptors, dictate its intermolecular interactions and, consequently, its solid-state properties and biological activity.

This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for solid-state structure determination, with key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the strengths, limitations, and practical considerations of each method in the context of characterizing this compound, offering researchers a comprehensive framework for selecting the most appropriate analytical strategy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid.[1][2] This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, offering an unparalleled level of structural detail.

While a specific crystal structure for this compound is not publicly available, we can examine the crystallographic study of a closely related compound, tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate, to illustrate the power of this technique.[3] The study reveals detailed information about the molecule's conformation, including the planarity of the phenyl ring and the orientation of the tert-butyl and propargyl groups. It also elucidates the intermolecular forces, such as C-H···O interactions, that stabilize the crystal lattice.[3]

Causality in Experimental Choices: The success of an X-ray crystallography experiment is critically dependent on the ability to grow a high-quality single crystal. This can be a time-consuming and challenging process, often requiring extensive screening of crystallization conditions. The choice of solvent, temperature, and crystallization method (e.g., slow evaporation, vapor diffusion) are all critical parameters that are systematically varied to induce the formation of well-ordered crystals suitable for diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) to near saturation.

    • Employ slow evaporation of the solvent at a constant temperature to allow for the gradual formation of single crystals.

    • Alternatively, use vapor diffusion by placing a solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent.

  • Crystal Mounting:

    • Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) to prevent ice formation.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and rotate it through a series of angles.

    • A detector records the diffraction pattern, which consists of a series of spots of varying intensity.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial crystal structure is solved using direct methods or Patterson methods.[4]

    • The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Orthogonal Approaches: Spectroscopic Characterization

While X-ray crystallography provides a definitive solid-state structure, spectroscopic methods offer complementary information about the molecule's connectivity, functional groups, and molecular weight, and are applicable to non-crystalline samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule in solution.[5] For this compound, ¹H and ¹³C NMR would provide crucial information about the number and connectivity of protons and carbons, respectively.

  • ¹H NMR: Would show distinct signals for the aromatic protons, the methyl group protons, the amine protons, the carbamate N-H proton, and the highly shielded protons of the tert-butyl group.[6][7][8][9] The chemical shifts, integration, and coupling patterns of these signals would confirm the substitution pattern of the aromatic ring and the connectivity of the different functional groups.

  • ¹³C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbon of the carbamate, the aromatic carbons, the methyl carbon, and the quaternary and methyl carbons of the tert-butyl group.[8][10][11]

Causality in Experimental Choices: The choice of solvent is critical in NMR. Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used to avoid large solvent signals that would obscure the analyte's signals. The choice of solvent can also influence the chemical shifts of labile protons, such as those of the amine and carbamate groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[12][13] The infrared spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

  • N-H Stretching: Two distinct bands would be expected for the primary amine (-NH₂) in the region of 3300-3500 cm⁻¹, and a single band for the secondary amine (N-H) of the carbamate.[14]

  • C=O Stretching: A strong absorption band for the carbonyl group of the carbamate would be expected around 1680-1720 cm⁻¹.[12][14][15]

  • C-N Stretching: Bands corresponding to the C-N stretching of the amine and carbamate groups would appear in the fingerprint region (1000-1350 cm⁻¹).[13]

  • Aromatic C-H and C=C Stretching: Characteristic bands for the aromatic ring would also be present.

Causality in Experimental Choices: The sampling method (e.g., KBr pellet, thin film, or Attenuated Total Reflectance - ATR) is chosen based on the physical state of the sample. For a solid sample like this compound, preparing a KBr pellet or using ATR would be appropriate.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization methods.

  • Molecular Ion Peak: The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation, such as the loss of the tert-butyl group or cleavage of the carbamate bond, providing further structural information.

Causality in Experimental Choices: The choice of ionization technique depends on the polarity and thermal stability of the analyte. ESI is well-suited for polar molecules, while APCI is often used for less polar and more volatile compounds.

Comparison of Analytical Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyFT-IR SpectroscopyMass Spectrometry
Principle Diffraction of X-rays by a crystal latticeNuclear spin transitions in a magnetic fieldVibrational transitions of chemical bondsMass-to-charge ratio of ionized molecules
Sample State Single crystalSolutionSolid, liquid, or gasSolid, liquid, or gas
Information Obtained 3D structure, bond lengths, bond angles, intermolecular interactionsConnectivity, chemical environment of atoms, stereochemistryFunctional groupsMolecular weight, elemental composition, fragmentation pattern
Sample Requirement High-quality single crystal (0.1-0.3 mm)~1-10 mg dissolved in deuterated solvent~1-5 mg<1 mg
Analysis Time Hours to daysMinutes to hoursMinutesMinutes
Destructive? NoNoNoYes
Key Advantage Definitive 3D structureDetailed connectivity information in solutionRapid functional group identificationHigh sensitivity and molecular weight determination
Key Limitation Requires a suitable single crystalLower sensitivity, provides solution-state structureLimited structural detail beyond functional groupsProvides limited connectivity information

Visualizing the Workflow

X-ray Crystallography Workflow

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffraction X-ray Diffraction crystal_selection->diffraction structure_solution Structure Solution diffraction->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Caption: Workflow for single-crystal X-ray crystallography.

Spectroscopic Analysis Workflow

spec_workflow cluster_nmr NMR Spectroscopy cluster_ftir FT-IR Spectroscopy cluster_ms Mass Spectrometry sample tert-Butyl (2-amino-6- methylphenyl)carbamate Sample nmr_prep Dissolve in Deuterated Solvent ftir_prep Prepare Sample (e.g., KBr pellet) ms_prep Introduce Sample to Ion Source nmr_acq Acquire ¹H & ¹³C Spectra nmr_data Connectivity Data final_analysis Combined Structural Information ftir_acq Acquire IR Spectrum ftir_data Functional Group Data ms_acq Acquire Mass Spectrum ms_data Molecular Weight & Fragment Data

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The structural elucidation of this compound is best approached through a combination of analytical techniques. Single-crystal X-ray crystallography, when feasible, provides the most definitive and detailed three-dimensional structural information. However, NMR, FT-IR, and mass spectrometry are indispensable tools that provide crucial, complementary data regarding the molecule's connectivity, functional groups, and molecular weight. For researchers and drug development professionals, an integrated approach, leveraging the strengths of each of these methods, will provide the most comprehensive and robust structural characterization, ultimately accelerating the journey from molecular design to therapeutic application.

References

  • Nyquist, R. A. (1960). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Analytical Chemistry, 32(6), 694–697. [Link]

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  • Gorelik, T., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCrJ, 10(Pt 6), 633–641. [Link]

  • Singh, M. K., et al. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1382. [Link]

  • ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). [Link]

  • Supporting Information for a publication. (n.d.). [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • SpectraBase. (n.d.). Tert-butyl (2-((3-phenyloxiran-2-yl)methyl)phenyl)carbamate. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 1. [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

Sources

A Comparative Guide to the Characterization of Boc-Protected 2,6-Disubstituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry and drug development, N-Boc-protected diaminoarenes serve as pivotal building blocks for the synthesis of a wide array of heterocyclic compounds, including pharmaceuticals and functional materials. The precise characterization of these intermediates is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final product. This guide provides a comprehensive analysis of the characterization data for key Boc-protected aniline derivatives, with a focus on elucidating the spectral features of tert-butyl (2-amino-6-methylphenyl)carbamate. Due to the limited availability of published data for this specific molecule, we will conduct a comparative analysis with its close structural analogs: tert-butyl (2-amino-6-methoxyphenyl)carbamate, tert-butyl (2-aminophenyl)carbamate, and tert-butyl N-(2-methylphenyl)carbamate. This approach will provide researchers with a robust framework for identifying and characterizing the target compound and similar structures.

The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under various reaction conditions and its facile removal under acidic conditions. The strategic protection of one amino group in a phenylenediamine allows for selective functionalization of the remaining free amine, a common strategy in multi-step synthesis.[1]

Physicochemical and Spectroscopic Characterization

The identity and purity of these carbamate derivatives are established through a combination of physicochemical measurements and spectroscopic techniques. High-performance liquid chromatography (HPLC) is a crucial tool for assessing purity, while techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide detailed structural information.

Chemical Structures

Below are the chemical structures of the compounds discussed in this guide.

C1 This compound C2 tert-Butyl (2-amino-6-methoxyphenyl)carbamate C3 tert-Butyl (2-aminophenyl)carbamate C4 tert-Butyl N-(2-methylphenyl)carbamate

Figure 1. Chemical structures of the discussed Boc-protected anilines.

Comparative Analysis of Characterization Data

The following tables summarize the available characterization data for this compound and its structural analogs.

Table 1: Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₂H₁₈N₂O₂222.28140139-27-7
tert-Butyl (2-amino-6-methoxyphenyl)carbamateC₁₂H₁₈N₂O₃238.28954238-84-7[2][3]
tert-Butyl (2-aminophenyl)carbamateC₁₁H₁₆N₂O₂208.2668621-88-5
tert-Butyl N-(2-methylphenyl)carbamateC₁₂H₁₇NO₂207.27192815-71-7[4]
Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
Compoundδ (ppm), Multiplicity, Integration, Assignment
This compoundData not available in searched literature.
tert-Butyl (2-aminophenyl)carbamate7.25 (d, 1H, Ar-H), 7.01 (m, 1H, Ar-H), 6.80 (m, 2H, Ar-H), 6.22 (bs, 1H, NH), 3.72 (bs, 2H, NH₂), 1.51 (s, 9H, C(CH₃)₃)[5]
tert-Butyl N-(m-tolyl)carbamate7.28 (s, 1H, Ar-H), 7.18 (d, 1H, Ar-H), 7.13 (d, 1H, Ar-H), 6.88 (d, 1H, Ar-H), 6.53 (bs, 1H, NH), 2.35 (s, 3H, Ar-CH₃), 1.55 (s, 9H, C(CH₃)₃)[5]

Note: Data for m-tolyl derivative is provided for comparison of the methyl group signal.

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
Compoundδ (ppm)
This compoundData not available in searched literature.
tert-Butyl (2-aminophenyl)carbamate153.94, 139.18, 126.20, 125.09, 124.79, 120.13, 117.98, 80.67, 28.34[5]
tert-Butyl N-(m-tolyl)carbamate152.80, 138.80, 138.20, 128.70, 123.80, 119.10, 115.60, 80.30, 28.30, 21.40[5]
Table 4: FT-IR Spectroscopic Data
CompoundKey Absorptions (cm⁻¹)
This compoundData not available in searched literature.
Derivative: tert-butyl 2-(2-iodobenzamido)phenylcarbamate3341.2, 3246.4 (N-H stretching), 1723.8 (C=O stretching, carbamate), 1648.5 (C=O stretching, amide)[6]

Note: Data from a derivative is provided to illustrate typical vibrational frequencies.

Experimental Protocols

The following are standard protocols for the characterization of Boc-protected anilines.

General Workflow for Characterization

cluster_synthesis Synthesis & Purification cluster_analysis Analysis Synthesis Synthesis of Carbamate Purification Column Chromatography Synthesis->Purification Purity HPLC Analysis Purification->Purity Structure NMR, FT-IR, MS Purity->Structure

Figure 2. General workflow for the synthesis and characterization of carbamates.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition : Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Analysis :

    • ¹H NMR : Look for a singlet around 1.5 ppm corresponding to the nine protons of the tert-butyl group. Aromatic protons will appear between 6.5 and 7.5 ppm. The NH proton of the carbamate will be a broad singlet, and the NH₂ protons will also appear as a broad singlet.

    • ¹³C NMR : Expect a signal around 80 ppm for the quaternary carbon of the tert-butyl group and a signal around 28 ppm for the methyl carbons of the tert-butyl group. The carbamate carbonyl carbon will appear around 153-155 ppm. Aromatic carbons will be observed in the 115-140 ppm range.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate.

  • Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis : Key vibrational bands to identify include:

    • N-H stretching of the carbamate and amine groups (around 3300-3500 cm⁻¹).

    • C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

    • C=O stretching of the carbamate group (a strong band around 1680-1720 cm⁻¹).[6]

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve the sample in a suitable solvent such as methanol or acetonitrile.

  • Acquisition : Analyze the sample using electrospray ionization (ESI) in positive ion mode.

  • Analysis : Determine the molecular weight of the compound by identifying the molecular ion peak [M+H]⁺ or [M+Na]⁺.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation : Prepare a dilute solution of the sample in the mobile phase.

  • Method :

    • Column : C18 reverse-phase column.

    • Mobile Phase : A gradient of water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid).

    • Detection : UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Analysis : Assess the purity of the sample by integrating the area of the product peak relative to the total area of all peaks.

Discussion and Field Insights

The characterization data for the analogs provide a strong predictive framework for this compound. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons (as a singlet around 2.1-2.3 ppm), the carbamate NH, the amino NH₂, and the characteristic singlet for the tert-butyl group. Similarly, the ¹³C NMR spectrum should display a signal for the aromatic methyl carbon around 20-22 ppm, in addition to the expected signals for the carbamate and aromatic carbons.

When comparing with tert-butyl (2-amino-6-methoxyphenyl)carbamate, the key difference in the NMR spectra would be the presence of a methoxy signal (a singlet around 3.8 ppm in ¹H NMR and a signal around 55 ppm in ¹³C NMR) instead of the methyl signals.

The FT-IR spectrum is a powerful tool for confirming the presence of the key functional groups. The N-H stretches and the strong carbamate C=O stretch are particularly diagnostic. For Boc-protected amines, the C=O stretch is a reliable indicator of successful protection.

Conclusion

References

  • ChemWhat. (2-AMINO-6-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER CAS#: 954238-84-7.

  • Fluorochem. tert-Butyl (2-amino-6-methoxyphenyl)carbamate.

  • Sunway Pharm Ltd. tert-butyl (2-amino-6-methoxyphenyl)carbamate - CAS:954238-84-7.

  • Sigma-Aldrich. N-Boc-m-phenylenediamine.

  • Sigma-Aldrich. tert-Butyl-N-(2-methylphenyl)carbamate.

  • Supporting Information for an academic publication. (Note: Specific publication details were not provided in the search result).
  • Biosynth. tert-butyl N-(2-amino-4-bromo-6-methylphenyl)carbamate | 1155949-16-8.

  • Siddiqui, Z. N., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1746-1756.

  • Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202.

  • Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. John Wesley Powell Student Research Conference.

Sources

The Tripartite Therapeutic Potential of tert-Butyl (2-amino-6-methylphenyl)carbamate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of efficient drug discovery. tert-Butyl (2-amino-6-methylphenyl)carbamate has emerged as a promising starting material, offering a synthetically accessible platform for the generation of a diverse array of bioactive compounds. This guide provides a comparative analysis of the biological activities of compounds derived from this scaffold, with a focus on their anti-inflammatory, antimicrobial, and anticancer properties. We will delve into the experimental data supporting these activities, compare their performance against established alternatives, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in drug development.

The Strategic Synthesis of Bioactive Carbamates

The synthetic utility of this compound lies in the reactivity of its amino group, which can be readily acylated to form a variety of amide derivatives. The tert-butoxycarbonyl (Boc) protecting group on the other amine is crucial for directing this reactivity and can be removed under acidic conditions if further modification is required. A general and efficient route to synthesize a key intermediate, tert-butyl (2-aminophenyl)carbamate, involves the reduction of the corresponding nitro compound.[1] This intermediate serves as the direct precursor for the synthesis of various biologically active derivatives.

Experimental Protocol: Synthesis of tert-butyl 2-(4-fluorobenzamido)phenylcarbamate

This protocol details the synthesis of a representative anti-inflammatory compound derived from tert-butyl (2-aminophenyl)carbamate[1]:

  • To a solution of 4-fluorobenzoic acid (0.150 g, 1.07 mmol) in a suitable solvent, add N,N-Diisopropylethylamine (DIPEA) (0.153 cm³, 1.605 mmol). The base is essential to deprotonate the carboxylic acid, making it a better nucleophile.

  • Add tert-butyl (2-aminophenyl)carbamate (0.244 g, 1.177 mmol), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (0.306 g, 1.605 mmol), and Hydroxybenzotriazole (HOBt) (0.216 g, 1.605 mmol). EDCI and HOBt are coupling reagents that activate the carboxylic acid to facilitate amide bond formation while minimizing side reactions.

  • Stir the reaction mixture at room temperature and monitor its completion using Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (80:20, v/v) eluent to obtain the pure compound as a white solid.

A Comparative Analysis of Biological Activities

The derivatives of this compound have demonstrated a remarkable breadth of biological activities. The following sections will compare their performance in three key therapeutic areas.

Anti-inflammatory Activity: Targeting Cyclooxygenase

Inflammation is a complex biological response, and non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics used to manage it.[1] Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1] There are two main isoforms, COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation.[2] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.[1]

A series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model.[1] Several of these compounds exhibited promising activity, with some showing efficacy comparable to the standard drug, indomethacin.[1]

Table 1: In Vivo Anti-inflammatory Activity of tert-Butyl 2-(substituted benzamido)phenylcarbamate Derivatives [1]

CompoundSubstituent on Benzamido Group% Inhibition of Paw Edema (at 5h)
4a 4-Fluoro54.13
4i 4-(1H-indol-2-yl)butanamido54.24
Indomethacin (Standard) -55.84

The data suggests that derivatives with electron-withdrawing groups (like fluorine) or bulky heterocyclic moieties can achieve significant anti-inflammatory effects. In silico docking studies have further supported these findings by showing favorable binding interactions of these compounds within the active site of the COX-2 enzyme.[1]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Carbamate_Derivative Carbamate Derivative Carbamate_Derivative->COX_Enzyme Inhibition Indomethacin Indomethacin Indomethacin->COX_Enzyme Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by carbamate derivatives.

  • Acclimatize Wistar albino rats for one week under standard laboratory conditions.

  • Divide the rats into groups, including a control group, a standard group (receiving indomethacin), and test groups (receiving the synthesized compounds).

  • Administer the test compounds and the standard drug orally at a specified dose.

  • After 30 minutes, inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat to induce edema.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group relative to the control group.

Antimicrobial Activity: A New Frontier

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Carbamate derivatives have shown potential in this area.[3] A series of novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4]

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of tert-Butyl 2,4-disubstituted carboxamido phenylcarbamate Derivatives [4]

CompoundS. aureusE. coliC. albicans
6b 252550
6e 502550
Ciprofloxacin (Standard) 2525-
Nystatin (Standard) --25

The results indicate that these carbamate derivatives possess broad-spectrum antimicrobial activity. The presence of specific substituents on the phenyl ring appears to be crucial for their potency, with compounds 6b and 6e showing the most promising activity against both bacteria and fungi.[4]

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis cluster_screening Primary Screening cluster_evaluation Evaluation Compound Carbamate Derivative Agar_Diffusion Agar Diffusion Assay Compound->Agar_Diffusion MIC_Determination MIC Determination Agar_Diffusion->MIC_Determination Active Compounds Gram_Positive Gram-positive Bacteria MIC_Determination->Gram_Positive Gram_Negative Gram-negative Bacteria MIC_Determination->Gram_Negative Fungi Fungi MIC_Determination->Fungi

Caption: Workflow for the screening of antimicrobial compounds.

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in a liquid growth medium in microtiter plates.

  • Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

  • Include positive controls (medium with inoculum, no compound) and negative controls (medium only).

  • Incubate the plates under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: A Promising Avenue for Exploration

The carbamate moiety is a structural feature in several approved anticancer drugs, and numerous carbamate derivatives have been investigated for their potential as antineoplastic agents.[5][6] Their mechanisms of action can be diverse, including the inhibition of DNA synthesis and the induction of apoptosis.[6] While specific anticancer data for derivatives of this compound is still emerging, the broader class of carbamates has shown significant promise. For instance, certain carbamate derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.

Table 3: In Vitro Anticancer Activity (IC50, µM) of Representative Carbamate Derivatives against Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Standard Drug (IC50, µM)Reference
Phenyl N-methyl CarbamateL1210 LeukemiaVaries-[1]
Benzimidazole CarbamateL1210 Leukemia< 1-[7]

The data from related carbamate structures suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents. Further research is warranted to synthesize and evaluate derivatives from this specific scaffold to establish a clear structure-activity relationship for anticancer efficacy.

Apoptosis_Pathway Carbamate_Derivative Carbamate Derivative Cancer_Cell Cancer Cell Carbamate_Derivative->Cancer_Cell Induces Signal_Transduction Signal Transduction Cascade Cancer_Cell->Signal_Transduction Caspase_Activation Caspase Activation Signal_Transduction->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: A simplified pathway of apoptosis induction by an anticancer agent.

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with a wide spectrum of biological activities. The research highlighted in this guide demonstrates their potential as anti-inflammatory and antimicrobial agents, with some derivatives showing efficacy comparable to established drugs. While the exploration of their anticancer activity is still in its nascent stages, the known anticancer properties of other carbamate-containing molecules provide a strong rationale for further investigation in this area.

Future research should focus on:

  • Synthesizing and evaluating a broader range of derivatives to establish more comprehensive structure-activity relationships for each biological activity.

  • Investigating the specific mechanisms of action of the most potent compounds to identify their molecular targets.

  • Optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

The versatility of the this compound scaffold, coupled with the promising biological data presented, underscores its potential as a valuable starting point for the development of new and effective therapeutic agents.

References

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Indian Chemical Society, 94(10), 1145-1154. Retrieved from [Link]

  • In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. (n.d.). ResearchGate. Retrieved from [Link]

  • Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. (n.d.). ResearchGate. Retrieved from [Link]

  • Computer-assisted structure--anticancer activity correlations of carbamates and thiocarbamates. (n.d.). PubMed. Retrieved from [Link]

  • In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Inhibitors of cyclooxygenases: mechanisms, selectivity and uses. (n.d.). PubMed. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl (2-amino-6-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl (2-amino-6-methylphenyl)carbamate, ensuring the safety of your personnel and the protection of our environment. The procedures outlined here are grounded in the chemical's structural characteristics as a carbamate and an aromatic amine, drawing from established safety protocols for these classes of compounds.

I. Hazard Profile and Core Safety Principles

Understanding the potential hazards of this compound is fundamental to its safe handling and disposal. Based on its chemical structure, which contains both a carbamate functional group and an aromatic amine moiety, we can infer the following potential hazards:

  • Toxicity: Aromatic amines are a class of compounds known for their potential toxicity and carcinogenicity.[1][2] They can be harmful if inhaled, ingested, or absorbed through the skin.[1]

  • Environmental Hazard: Carbamates and aromatic amines can be toxic to aquatic life.[1][2][3] Therefore, direct disposal into drains or waterways is strictly prohibited.[3][4]

  • Irritation: Similar compounds can cause skin and eye irritation.[5][6]

Given these potential hazards, the core principle for disposal is to treat this compound as a hazardous waste and to ensure it is properly segregated, labeled, and transferred to a licensed hazardous waste disposal facility.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[7]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes.[7]
Lab Coat A standard, long-sleeved lab coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of dust or vapors. Always consult with your EHS department for respirator selection and fit-testing requirements.

III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

Step 1: Segregation of Waste

Proper segregation is the cornerstone of safe chemical waste management.

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container for all solid waste of this compound.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react, leading to dangerous situations.

  • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weighing paper, and pipette tips, should also be disposed of in the designated hazardous waste container.[3]

Step 2: Labeling of the Waste Container

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel who may handle the waste.

  • Chemical Name: Clearly write the full chemical name: "this compound".

  • Hazard Identification: Affix the appropriate hazard pictograms. Based on related compounds, this would likely include the "Health Hazard" and "Exclamation Mark" GHS pictograms.[8]

  • Contact Information: Include the name and contact information of the responsible researcher or lab.

Step 3: Storage of the Waste Container

Proper storage of the hazardous waste container while it is being filled is crucial to prevent accidents.

  • Secure Location: Store the container in a designated, secure, and well-ventilated satellite accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Closed: Always keep the waste container tightly sealed when not in use.[4]

Step 4: Arranging for Disposal

Once the waste container is full or you have no further need to accumulate this specific waste, you must arrange for its proper disposal.

  • Contact EHS: Notify your institution's Environmental Health and Safety department to schedule a pickup of the hazardous waste.

  • Licensed Disposal Vendor: Your EHS department will work with a licensed hazardous waste disposal company that is equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.[4][7]

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Spill: For small, manageable spills, and only if you are trained to do so, use an inert absorbent material like sand or vermiculite to contain the spill.[9]

  • Clean-Up: Carefully scoop the absorbent material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report all spills to your supervisor and EHS department, regardless of size.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_spill Spill Response Start Handling tert-Butyl (2-amino-6-methylphenyl)carbamate PPE Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) Start->PPE WasteGenerated Waste Generated (Solid Compound, Contaminated Materials) PPE->WasteGenerated Segregate Segregate into Designated Hazardous Waste Container WasteGenerated->Segregate Label Label Container Correctly (Name, Hazards, Date) Segregate->Label Store Store Securely in Satellite Accumulation Area Label->Store Full Container Full or No Longer in Use? Store->Full Full->Store No ContactEHS Contact EHS for Waste Pickup Full->ContactEHS Yes Disposal Licensed Vendor Disposes of Waste Compliantly ContactEHS->Disposal Spill Spill Occurs SmallSpill Small & Manageable? Spill->SmallSpill Cleanup Contain and Clean Up Spill with Absorbent SmallSpill->Cleanup Yes Evacuate Evacuate Area & Alert Others SmallSpill->Evacuate No Report Report Spill to Supervisor and EHS Cleanup->Report Evacuate->Report

Caption: Disposal workflow for this compound.

VI. Conclusion: A Commitment to Safety and Compliance

The proper disposal of chemical waste is not merely a regulatory burden; it is a professional responsibility and a cornerstone of a safe and sustainable research environment. By adhering to the procedures outlined in this guide, you are not only ensuring compliance but also actively contributing to the safety of your workplace and the well-being of the broader community. Always remember that your local EHS department is your most valuable resource for guidance on chemical safety and disposal.

References

  • Benchchem. (n.d.). Safe Disposal of 1-Allyl-1h-indol-5-amine: A Guide for Laboratory Professionals.
  • ChemicalBook. (2025). tert-Butyl 2-(aminomethyl)phenylcarbamate - Safety Data Sheet.
  • Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.
  • PubChem. (n.d.). tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - tert-Butyl N-(2-aminoethyl)carbamate.
  • Sigma-Aldrich. (n.d.). tert-Butyl-N-(2-methylphenyl)carbamate.
  • Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Smolecule. (n.d.). Buy tert-Butyl (2-amino-6-chlorophenyl)carbamate.
  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
  • ChemicalBook. (n.d.). tert-Butyl carbamate.
  • Sigma-Aldrich. (n.d.). tert-Butyl (2-aminophenyl)carbamate.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE.
  • CymitQuimica. (2024). Safety Data Sheet - tert-Butyl (4-(2-aminoethyl)phenyl)carbamate.
  • Fisher Scientific. (2010). tert-Butyl carbamate - SAFETY DATA SHEET.
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Personal protective equipment for handling tert-Butyl (2-amino-6-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for Handling tert-Butyl (2-amino-6-methylphenyl)carbamate

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and efficacy. When handling novel or specialized compounds like this compound, a robust understanding of its potential hazards and the corresponding protective measures is not just a regulatory requirement—it is the bedrock of sound scientific practice.

This guide moves beyond a simple checklist. It provides a procedural and logical framework for the safe handling of this compound, grounded in an analysis of its chemical structure and the known hazards of its constituent functional groups: an aromatic amine and a carbamate. The protocols herein are designed to be self-validating systems, ensuring that safety is an integral component of the experimental workflow.

Understanding the Hazard Profile: A Structurally-Based Risk Assessment

This compound is an organic molecule featuring two key functional groups that dictate its toxicological profile: a primary aromatic amine and a tert-butyl carbamate. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may not always be readily available, we can infer its potential hazards from these components.

  • Aromatic Amines : This class of compounds is known for a range of potential health effects, including skin irritation, sensitization, and, in some cases, more severe systemic toxicity.[1][2] It is prudent to handle all aromatic amines with care to minimize exposure.

  • Carbamates : Carbamate derivatives can also cause skin, eye, and respiratory irritation.[3][4] Some carbamates are known skin sensitizers, meaning repeated exposure can lead to an allergic reaction.

Based on data from structurally similar compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation or skin sensitization .[4] Therefore, the cornerstone of safe handling is the prevention of direct contact, inhalation, and ingestion through meticulous use of Personal Protective Equipment (PPE) and engineering controls.

Core Protective Equipment: Your First Line of Defense

All handling of this compound, particularly when dealing with the solid powder, must be conducted within a certified chemical fume hood to utilize engineering controls as the primary method of exposure reduction.[5][6] The following PPE is mandatory.

Table 1: PPE Requirements by Laboratory Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solids Chemical safety goggles meeting ANSI Z87.1 (US) or EN166 (EU) standards.[7]Chemical-resistant nitrile or neoprene gloves. Inspect before use.[5]Standard laboratory coat, fully buttoned.Required if handling outside of a fume hood or if dust is generated. Use a NIOSH-approved respirator with a P3 filter for particulates.[3]
Preparing Solutions Chemical safety goggles. A face shield is required if there is a significant splash hazard.[8]Chemical-resistant nitrile or neoprene gloves. Consider double-gloving.Chemical-resistant apron over a standard laboratory coat.[9]Not typically required if performed within a functioning chemical fume hood.
Running Reactions/Work-up Chemical safety goggles.Chemical-resistant nitrile or neoprene gloves.Standard laboratory coat.Not typically required if performed within a functioning chemical fume hood.

Procedural Guide: Integrating Safety into Your Workflow

Adherence to procedure is critical. The following steps provide a systematic approach to ensure safety from the moment you prepare for your experiment until the final disposal of waste.

Step-by-Step Protocol for Safe Handling
  • Preparation : Before handling, ensure you have read and understood the hazards.[3] Confirm that a safety shower and eyewash station are accessible and unobstructed.[10] Prepare your workspace in the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • PPE Donning Sequence :

    • Put on your laboratory coat, ensuring it is fully buttoned.

    • Put on your chemical safety goggles.

    • Perform a pre-use inspection of your gloves for any signs of degradation or punctures.[11]

    • Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Handling the Compound :

    • All transfers of solid material should be conducted in a fume hood to minimize inhalation of dust.[12]

    • Use tools like spatulas and weighing paper appropriate for the scale of your work to prevent spills.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of the chemical sealed when not in use.[13]

  • After Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after your work is complete, even after removing gloves.[10]

    • Clean all contaminated glassware and equipment.

  • PPE Doffing Sequence (to prevent cross-contamination) :

    • Remove gloves using a technique that avoids touching the outside of the glove with your bare hand.

    • Remove your lab coat.

    • Remove your safety goggles.

    • Wash your hands thoroughly.

PPE Selection Workflow Diagram

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_start Initial Assessment cluster_ppe PPE & Engineering Controls cluster_disposal Completion & Disposal Start Start: Plan to Handle Compound AssessTask Assess Task: Weighing, Dissolving, Reaction? Start->AssessTask Weighing Task: Weighing Solid AssessTask->Weighing Weighing Dissolving Task: Dissolving / Transfer AssessTask->Dissolving Dissolving EndTask Complete Task AssessTask->EndTask Reaction in Closed System FumeHood Work in Chemical Fume Hood BasePPE Mandatory Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat FumeHood->BasePPE BasePPE->EndTask Weighing->FumeHood Dissolving->FumeHood SplashRisk Significant Splash Risk? Dissolving->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes ChemApron Add Chemical Apron SplashRisk->ChemApron Yes SplashRisk->EndTask No FaceShield->ChemApron ChemApron->EndTask DoffPPE Doff PPE Correctly EndTask->DoffPPE Dispose Dispose of Contaminated PPE & Chemical Waste per Institutional Guidelines DoffPPE->Dispose WashHands Wash Hands Thoroughly Dispose->WashHands

Caption: Logical workflow for the safe handling of this compound.

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Solid Waste : All contaminated disposable materials, including gloves, bench paper, and weighing paper, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[14]

  • Liquid Waste : Unused solutions or reaction mixtures containing this compound should be disposed of in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvents used. Do not discharge chemical waste into the sewer system.[2]

  • Spills : In the event of a small spill within the fume hood, absorb the material with an inert absorbent like vermiculite or sand.[15] Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[12] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination : After handling, wipe down the surfaces of the fume hood and any equipment used with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Dispose of the cleaning materials as solid hazardous waste.

By adhering to these rigorous safety protocols, you build a foundation of trust in your experimental results and ensure a safe and productive research environment for yourself and your colleagues.

References

  • BenchChem. Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate. BenchChem. Accessed January 20, 2026.
  • BenchChem. Personal protective equipment for handling Methyl carbamate-d3. BenchChem. Accessed January 20, 2026.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE. ChemicalBook. Accessed January 20, 2026.
  • Alfa Aesar. tert-Butyl carbamate - SAFETY DATA SHEET. Alfa Aesar. Accessed January 20, 2026.
  • ChemicalBook. tert-Butyl 2-(aminomethyl)phenylcarbamate - Safety Data Sheet. ChemicalBook. Accessed January 20, 2026.
  • CymitQuimica. Safety Data Sheet - Tert-butyl (2-aminophenyl)(methyl)carbamate. CymitQuimica. Accessed January 20, 2026.
  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl N-(2-aminoethyl)carbamate. Fisher Scientific. Accessed January 20, 2026.
  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific. Accessed January 20, 2026.
  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. Accessed January 20, 2026.
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  • BASF. Safety data sheet. BASF. Accessed January 20, 2026.
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  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl N-[4-(aminomethyl)phenyl]carbamate. Fisher Scientific. Accessed January 20, 2026.
  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl N-{ 2-[2-amino-4-(trifluoromethyl)anilino]ethyl} carbamate. Fisher Scientific. Accessed January 20, 2026.
  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. Accessed January 20, 2026.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. Accessed January 20, 2026.
  • Sigma-Aldrich. tert-Butyl-N-(2-methylphenyl)carbamate 192815-71-7. Sigma-Aldrich. Accessed January 20, 2026.
  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Accessed January 20, 2026.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.